Product packaging for 2-Chloro-4,6-dimethylnicotinamide(Cat. No.:CAS No. 140413-44-1)

2-Chloro-4,6-dimethylnicotinamide

Cat. No.: B118945
CAS No.: 140413-44-1
M. Wt: 184.62 g/mol
InChI Key: NNBAGQPBTCYTKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Chloro-4,6-dimethylnicotinamide is a useful research compound. Its molecular formula is C8H9ClN2O and its molecular weight is 184.62 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9ClN2O B118945 2-Chloro-4,6-dimethylnicotinamide CAS No. 140413-44-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-4,6-dimethylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O/c1-4-3-5(2)11-7(9)6(4)8(10)12/h3H,1-2H3,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNBAGQPBTCYTKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C(=O)N)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50344562
Record name 2-Chloro-4,6-dimethylnicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50344562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140413-44-1
Record name 2-Chloro-4,6-dimethylnicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50344562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-4,6-dimethylnicotinamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-Chloro-4,6-dimethylnicotinamide: A Technical Overview of Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a consolidated overview of the known chemical properties of 2-Chloro-4,6-dimethylnicotinamide. Due to the limited availability of public domain data, this document focuses on foundational chemical information. At present, detailed experimental protocols for its synthesis, comprehensive spectral analyses, and its role in biological signaling pathways are not extensively documented in publicly accessible literature.

Core Chemical Properties

This compound is a substituted pyridine derivative. Its fundamental chemical and physical properties are summarized below.

PropertyValueCitation(s)
CAS Number 140413-44-1[1][2]
Molecular Formula C₈H₉ClN₂O[1][2]
Molecular Weight 184.62 g/mol [1][2]
Appearance White to off-white solid[1][2]
Melting Point 154-155 °C[1][2]
Boiling Point (Predicted) 270.7 ± 40.0 °C[1][2]
Density (Predicted) 1.265 ± 0.06 g/cm³[1][2]
Storage Temperature 2-8 °C[1][2]

Synthesis and Experimental Protocols

A generalized conceptual workflow for a potential synthesis is presented below. It is crucial to note that this is a hypothetical pathway and has not been experimentally verified for this specific compound based on the available data.

Caption: Conceptual synthetic workflow for this compound.

Spectroscopic Data

Experimental spectral data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), for this compound are not available in the public domain. For definitive structural confirmation and purity assessment, acquisition of this data would be a mandatory step in any research or development context.

Biological Activity and Signaling Pathways

Currently, there is no specific information in the public literature detailing the biological activity of this compound or its involvement in any signaling pathways. Research on structurally related nicotinamide derivatives has explored their potential as fungicides, suggesting that this class of compounds may have bioactivity. However, without direct experimental evidence, the biological profile of this compound remains uncharacterized.

The diagram below illustrates a generic representation of how a novel small molecule compound might be investigated for its effects on a cellular signaling pathway.

Caption: General workflow for investigating the biological activity of a compound.

References

An In-depth Technical Guide on 2-Chloro-4,6-dimethylnicotinamide (CAS 140413-44-1)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Despite a comprehensive search of scientific literature and chemical databases, there is a significant lack of publicly available in-depth technical information regarding the biological activity, mechanism of action, and pharmacological profile of 2-Chloro-4,6-dimethylnicotinamide. The information that is accessible is primarily limited to its basic chemical and physical properties, as well as safety information provided by chemical suppliers. This document summarizes the available information.

Core Compound Information

This compound, with the CAS number 140413-44-1, is a substituted pyridine derivative. Based on available data, it is primarily used as a laboratory chemical and potentially as an intermediate in the synthesis of more complex molecules. To date, no significant body of research detailing its use in drug development, its biological signaling pathways, or its toxicological profile has been published in peer-reviewed literature.

Physicochemical Properties

The following table summarizes the known quantitative data for this compound.

PropertyValueSource(s)
CAS Number 140413-44-1[1]
Molecular Formula C₈H₉ClN₂O[2]
Molecular Weight 184.62 g/mol [2]
Melting Point 154-155 °C[2]
Boiling Point (Predicted) 270.7±40.0 °C
Density (Predicted) 1.265±0.06 g/cm³

Synthesis and Reactivity

A general hypothetical workflow for the synthesis, based on related compounds, is outlined below.

G cluster_start Starting Materials cluster_process Synthetic Steps cluster_end Final Product Dimethylpyridine Derivative Dimethylpyridine Derivative Oxidation Oxidation Dimethylpyridine Derivative->Oxidation Oxidizing Agent Chlorination Chlorination Oxidation->Chlorination Chlorinating Agent (e.g., POCl₃, SOCl₂) Amidation Amidation Chlorination->Amidation Ammonia or Amide Source Target Compound This compound Amidation->Target Compound

Caption: Hypothetical synthetic workflow for this compound.

Biological Activity and Mechanism of Action

There is no specific information in the scientific literature regarding the biological activity or mechanism of action of this compound. Research on other nicotinamide derivatives has explored their potential as fungicides and kinase inhibitors, but these findings cannot be directly extrapolated to the target compound of this guide.

Toxicology and Safety

The toxicological properties of this compound have not been thoroughly investigated.[1] A Material Safety Data Sheet (MSDS) indicates that it may cause respiratory irritation.[1] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, are recommended when handling this compound.[1] It is advised to avoid dust formation and inhalation.[1]

Experimental Protocols

No detailed experimental protocols for the use of this compound in biological or pharmacological assays are available in the public domain. The primary context of its appearance is in chemical supplier catalogs.

Conclusion for Researchers and Drug Development Professionals

For researchers, scientists, and drug development professionals, this compound (CAS 140413-44-1) represents a chemical entity with a notable absence of characterization in biological systems. While its structure as a substituted nicotinamide might suggest potential avenues for investigation, any such research would be foundational, as there is currently no established body of work on its pharmacology, toxicology, or potential therapeutic applications. Its primary utility at present is as a chemical intermediate. Any investigation into its biological effects would require de novo screening and characterization.

References

An In-depth Technical Guide to the Molecular Structure of 2-Chloro-4,6-dimethylnicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and a proposed synthetic pathway for 2-Chloro-4,6-dimethylnicotinamide. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from closely related analogs to provide a robust analytical profile.

Molecular Structure and Identifiers

This compound is a substituted pyridine derivative. Its core structure consists of a pyridine ring chlorinated at the 2-position, with methyl groups at positions 4 and 6, and a carboxamide group at the 3-position.

Table 1: Molecular Identifiers for this compound

IdentifierValue
Molecular Formula C₈H₉ClN₂O[1]
Molecular Weight 184.62 g/mol [1]
Canonical SMILES CC1=CC(=C(C(=O)N)C(=N1)Cl)C
InChI InChI=1S/C8H9ClN2O/c1-4-3-5(2)11-7(9)6(4)8(10)12/h3H,1-2H3,(H2,10,12)
InChIKey NNBAGQPBTCYTKF-UHFFFAOYSA-N
CAS Number 140413-44-1[1]

Proposed Synthesis Protocol

Logical Workflow for the Proposed Synthesis:

G start Starting Materials: 4-(dimethylamino)acrolein and malononitrile step1 Step 1: Synthesis of 2-Chloro-4,6-dimethylnicotinonitrile start->step1 Condensation and Chlorination step2 Step 2: Hydrolysis of the Nitrile step1->step2 Acid or Base Catalysis product Final Product: This compound step2->product

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 2-Chloro-4,6-dimethylnicotinonitrile

This step is based on the known procedures for the synthesis of substituted nicotinonitriles.

  • Reaction: Condensation of an appropriate precursor with malononitrile, followed by cyclization and chlorination. A general method involves the reaction of a 1,3-dicarbonyl compound or its equivalent with malononitrile, followed by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃).

  • Experimental Protocol (Adapted from analogous syntheses):

    • To a stirred solution of an appropriate N,N-dimethyl-enamine precursor in a suitable solvent (e.g., toluene or DMF), add malononitrile.

    • The mixture is heated to reflux for several hours to facilitate the condensation and cyclization reaction, forming the corresponding pyridinone intermediate.

    • After cooling, the solvent is removed under reduced pressure.

    • The crude intermediate is then treated with an excess of phosphorus oxychloride (POCl₃) and heated to reflux to effect the chlorination of the pyridine ring and dehydration of any amide intermediates to the nitrile.

    • The reaction mixture is carefully poured onto crushed ice and neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution).

    • The precipitated solid, 2-Chloro-4,6-dimethylnicotinonitrile, is collected by filtration, washed with water, and dried. Purification can be achieved by recrystallization from a suitable solvent like ethanol.

Step 2: Hydrolysis of 2-Chloro-4,6-dimethylnicotinonitrile to this compound

This is a standard transformation in organic synthesis.

  • Reaction: The nitrile group is hydrolyzed to a primary amide under acidic or basic conditions.

  • Experimental Protocol:

    • 2-Chloro-4,6-dimethylnicotinonitrile is suspended in a mixture of a suitable acid (e.g., concentrated sulfuric acid or hydrochloric acid) and water.

    • The mixture is heated with stirring for a specified period. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is cooled and carefully neutralized with a base (e.g., aqueous ammonia or sodium hydroxide) to precipitate the product.

    • The solid this compound is collected by filtration, washed with cold water, and dried.

    • Further purification can be performed by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Predicted Spectroscopic and Physicochemical Data

Table 2: Predicted Spectroscopic Data for this compound

Data TypePredicted Features
¹H NMR - A singlet for the aromatic proton on the pyridine ring.- Two singlets for the two non-equivalent methyl groups.- A broad singlet for the -NH₂ protons of the amide group.
¹³C NMR - Signals for the six aromatic carbons of the pyridine ring, with the carbon bearing the chlorine atom shifted downfield.- Signals for the two methyl carbons.- A signal for the carbonyl carbon of the amide group.
IR (Infrared) Spectroscopy - N-H stretching vibrations for the primary amide in the range of 3100-3500 cm⁻¹.- C=O stretching vibration (Amide I band) around 1650-1680 cm⁻¹.- N-H bending vibration (Amide II band) around 1600-1640 cm⁻¹.- C-Cl stretching vibration in the fingerprint region.
Mass Spectrometry (MS) - A molecular ion peak (M⁺) corresponding to the molecular weight of 184.62.- A characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio).- Fragmentation patterns corresponding to the loss of the amide group, chlorine atom, and methyl groups.

Table 3: Predicted Physicochemical Properties

PropertyPredicted Value
Melting Point Expected to be a solid at room temperature with a defined melting point. For comparison, the melting point of 2-chloronicotinamide is 164-167 °C.
Solubility Likely to have low solubility in water and higher solubility in organic solvents like ethanol, methanol, and DMSO.
XLogP3 1.5 (Predicted)

Molecular Visualization

The 2D structure of this compound is depicted below.

Caption: 2D Molecular Structure of this compound.

Conclusion

This technical guide provides a detailed overview of the molecular structure and predicted properties of this compound. While a lack of direct experimental data necessitates the use of information from analogous compounds, the provided synthesis protocol and predicted characterization data offer a solid foundation for researchers and drug development professionals working with this and related molecules. Further experimental work is required to validate these predictions and fully characterize this compound.

References

In-depth Technical Guide on 2-Chloro-4,6-dimethylnicotinamide: Current Scientific Landscape

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This document addresses the request for a comprehensive technical guide on the biological activity of 2-Chloro-4,6-dimethylnicotinamide. Following an extensive search of scientific literature and patent databases, it must be reported that there is currently no publicly available data on the biological activity, mechanism of action, or therapeutic potential of this compound .

The subsequent sections of this guide will summarize the available chemical information for this compound and provide a broader context by discussing the known biological activities of other nicotinamide derivatives. This may offer insights into potential areas of investigation for this compound.

Chemical Identity of this compound

PropertyValue
Chemical Name This compound
CAS Number 140413-44-1
Molecular Formula C₈H₉ClN₂O
Molecular Weight 184.63 g/mol
Chemical Structure

A visual representation of the chemical structure would be placed here. As an AI, I cannot generate images.

Contextual Biological Activities of Nicotinamide Derivatives

While no specific biological data exists for this compound, the broader class of nicotinamide derivatives has been the subject of significant research, revealing a wide range of biological activities. This suggests that this compound could potentially exhibit interesting pharmacological properties.

1. Fungicidal Activity:

Nicotinamide derivatives are a well-established class of fungicides. For instance, a series of nicotinamide derivatives containing a 1,3,4-oxadiazole group have demonstrated good fungicidal activities against Fusarium oxysporum. Other derivatives have shown excellent in vitro fungicidal activities against Rhizoctonia solani and Botrytis cinerea. Some of these compounds are known to act as succinate dehydrogenase inhibitors (SDHIs), a crucial enzyme in the fungal respiratory chain. For example, the IC50 of one such derivative against SDH was found to be 3.18 µM.[1]

2. Antifungal Agents Targeting GPI Biosynthesis:

Novel 2-aminonicotinamide derivatives have been designed and synthesized as inhibitors of glycosylphosphatidylinositol (GPI)-anchored protein biosynthesis in fungi. Several of these compounds exhibited potent in vitro antifungal activity against Candida albicans, with MIC80 values as low as 0.0313 μg/mL. These compounds also showed broad-spectrum activity against fluconazole-resistant strains of C. albicans, C. parapsilosis, C. glabrata, and Cryptococcus neoformans.[2]

3. Anti-Tumor Activity:

Certain nicotinamide derivatives have been investigated as potential anti-tumor agents. For example, a series of 1-(2-(6-methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-substituted semicarbazides/thiosemicarbazides were evaluated for their anti-tumor activity on various cancer cell lines. Some of these compounds exhibited potent anti-proliferative activity, with one derivative showing an IC50 of 1.40 μM against HGC-27 cells. The proposed mechanism involves the upregulation and nuclear export of the orphan nuclear receptor Nur77, leading to apoptosis.[3]

4. Enzyme Inhibition:

Nicotinamide derivatives have been explored as inhibitors for various enzymes. For example, a series of 1,2,4-triazole derivatives of nicotinamide were developed as dipeptidyl peptidase 4 (DPP-4) inhibitors, with some compounds showing significant inhibition with IC50 values below 51.0 nM.[4]

Synthesis of Related Nicotinamide Derivatives

While specific experimental protocols for the synthesis of this compound are not detailed in the available literature, patents describe the synthesis of structurally related compounds. For instance, a method for preparing 2-chloro-N,N-dimethylnicotinamide involves the reaction of 2-chloro-3-trichloromethylpyridine with dimethylamine in water, achieving a high yield.[5]

Data Presentation and Visualization

Due to the lack of quantitative biological data for this compound, the requested structured tables for easy comparison cannot be generated.

Similarly, as no signaling pathways or specific experimental workflows for the biological evaluation of this compound have been described in the literature, the mandatory visualization using Graphviz (DOT language) cannot be provided.

Conclusion and Future Directions

Future research should focus on:

  • Initial Biological Screening: Evaluating the activity of this compound in a broad range of in vitro assays, including antimicrobial, anti-cancer, and enzyme inhibition panels.

  • Mechanism of Action Studies: Should any significant activity be identified, subsequent studies should aim to elucidate the molecular mechanism of action.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of related analogs to understand the key structural features required for any observed biological activity.

This document will be updated as new information regarding the biological activity of this compound becomes available in the public domain.

References

The Pivotal Role of Nicotinamide Derivatives in Cellular Health and Disease: A Guide to Therapeutic Targets

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Nicotinamide and its derivatives, key precursors to the essential coenzyme nicotinamide adenine dinucleotide (NAD+), are at the forefront of therapeutic research for a wide range of age-related and metabolic diseases. The concentration of intracellular NAD+ is a critical determinant of cellular energy metabolism, DNA repair, and epigenetic regulation. Consequently, enzymes that synthesize or consume NAD+ have emerged as significant targets for drug discovery and development. This technical guide provides a comprehensive overview of the primary therapeutic targets of nicotinamide derivatives, complete with quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows to facilitate further research and drug development in this promising field.

Core Therapeutic Targets

The therapeutic effects of nicotinamide derivatives are primarily mediated through the modulation of NAD+-dependent enzymes. The three main classes of enzymes that serve as therapeutic targets are:

  • Sirtuins (SIRTs): A class of NAD+-dependent deacetylases and mono-ADP-ribosyltransferases that regulate a wide array of cellular processes, including gene expression, metabolism, and stress responses.[1][2][3] Sirtuin activation, often achieved by elevating NAD+ levels through supplementation with precursors like nicotinamide mononucleotide (NMN) or nicotinamide riboside (NR), is a key strategy for combating age-related diseases.[2][4][5]

  • Poly(ADP-ribose) Polymerases (PARPs): Primarily involved in DNA repair and the maintenance of genomic stability.[1][6][7] In response to DNA damage, PARP-1 consumes large amounts of NAD+ to synthesize poly(ADP-ribose) chains, which recruit DNA repair proteins.[7][8] Inhibition of PARP activity is a validated therapeutic approach in oncology.

  • CD38: A transmembrane glycoprotein that functions as a major NAD+ hydrolase in mammals, breaking down NAD+ into nicotinamide and cyclic ADP-ribose (cADPR) or ADP-ribose (ADPR).[9][10][11] Elevated CD38 activity is associated with age-related NAD+ decline, making it a key target for interventions aimed at restoring NAD+ levels.[10][11]

Quantitative Data on Nicotinamide Derivatives and Their Targets

The following tables summarize key quantitative data for inhibitors and activators of the primary therapeutic targets.

Table 1: Inhibitors of CD38

CompoundTypeTargetKiIC50SpeciesReference
Nicotinamide 2'-deoxyribosideMechanism-based inhibitorCD381.2 µM-Human[12]
5-methylnicotinamide 2'-deoxyribosideMechanism-based inhibitorCD384.0 µM-Human[12]
78cSpecific inhibitorCD38-~50 nM-[9][13]
ApigeninFlavonoid inhibitorCD38---[13]
QuercetinInhibitor controlCD38--Mouse[14]
IsatuximabMonoclonal antibodyCD38--Human[9]

Table 2: Sirtuin Modulators

CompoundTypeTarget(s)EffectIC50 / EC50Reference
NicotinamideNon-competitive inhibitorPan-sirtuinInhibition50–184 µM[15]
ResveratrolAllosteric activatorSIRT1Activation-[3]
SRT1720Allosteric activatorSIRT1Activation-[3]
SRT2104Allosteric activatorSIRT1Activation-[3]
Nicotinamide Riboside (NR)Allosteric activatorSIRT5Activation-[16]

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions of nicotinamide derivatives with their targets is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows.

Signaling Pathways

NAD_Metabolism_and_Targets cluster_precursors NAD+ Precursors cluster_synthesis NAD+ Synthesis cluster_consumers NAD+ Consuming Enzymes (Therapeutic Targets) cluster_downstream Downstream Effects NAM Nicotinamide NAD NAD+ NAM->NAD Salvage Pathway NR Nicotinamide Riboside NMN Nicotinamide Mononucleotide NR->NMN NRK1/2 NMN->NAD NMNAT1-3 SIRTs Sirtuins NAD->SIRTs Activates PARPs PARPs NAD->PARPs Substrate CD38 CD38 NAD->CD38 Substrate Gene_Expression Gene Expression & Metabolism SIRTs->Gene_Expression Regulates DNA_Repair DNA Repair PARPs->DNA_Repair Mediates CD38->NAD Hydrolyzes Ca_Signaling Calcium Signaling CD38->Ca_Signaling Generates cADPR

Caption: Overview of NAD+ metabolism and its key therapeutic targets.

Sirtuin_Activation_Pathway cluster_input Stimuli cluster_core Core Regulation cluster_output Cellular Outcomes NAD_Precursors NAD+ Precursors (NR, NMN) NAD_pool Increased Intracellular NAD+ NAD_Precursors->NAD_pool STACs STACs (e.g., Resveratrol) SIRT1 SIRT1 STACs->SIRT1 Allosterically Activates NAD_pool->SIRT1 Activates Deacetylation Deacetylation of Target Proteins (e.g., PGC-1α, p53) SIRT1->Deacetylation Mitochondrial_Biogenesis Mitochondrial Biogenesis Deacetylation->Mitochondrial_Biogenesis Stress_Resistance Stress Resistance Deacetylation->Stress_Resistance

Caption: Sirtuin activation by NAD+ precursors and STACs.

Experimental Workflows

CD38_Inhibitor_Screening_Workflow start Start: Prepare Reagents plate_inhibitors Plate Test Inhibitors (various concentrations) start->plate_inhibitors add_enzyme Add Recombinant CD38 Enzyme plate_inhibitors->add_enzyme incubate_inhibitor Incubate (15 min, RT) to allow inhibitor binding add_enzyme->incubate_inhibitor initiate_reaction Initiate Reaction: Add Substrate (e.g., ε-NAD+ or NGD+) incubate_inhibitor->initiate_reaction incubate_reaction Incubate (37°C) initiate_reaction->incubate_reaction measure_fluorescence Measure Fluorescence (Ex/Em depends on substrate) incubate_reaction->measure_fluorescence data_analysis Data Analysis: Calculate IC50 values measure_fluorescence->data_analysis

Caption: Workflow for a CD38 inhibitor screening assay.

Intracellular_NAD_Measurement_Workflow start Start: Cell Culture & Treatment cell_treatment Treat cells with Nicotinamide Derivative start->cell_treatment cell_lysis Cell Lysis & Extraction (Acid/Base Extraction for NAD+/NADH) cell_treatment->cell_lysis assay_prep Prepare Assay Plate with Lysates and Standards cell_lysis->assay_prep add_reagent Add Cycling/Detection Reagent assay_prep->add_reagent incubate Incubate (RT, protected from light) add_reagent->incubate measure_signal Measure Absorbance or Luminescence incubate->measure_signal data_analysis Data Analysis: Normalize to Protein Concentration measure_signal->data_analysis

Caption: General workflow for measuring intracellular NAD+ levels.

Detailed Experimental Protocols

CD38 Enzymatic Activity Assay (Fluorometric)

This protocol is adapted from fluorescence-based assays for measuring the hydrolase or cyclase activity of CD38.[9][17]

A. Materials:

  • Recombinant human CD38 enzyme

  • CD38 assay buffer (e.g., sucrose buffer)

  • Substrate: 1,N6-etheno-NAD+ (ε-NAD+) for hydrolase activity or Nicotinamide Guanine Dinucleotide (NGD+) for cyclase activity

  • Test inhibitors and a known inhibitor (e.g., 78c or apigenin) for control

  • 96-well white opaque microplate

  • Fluorescence microplate reader

B. Protocol:

  • Reagent Preparation:

    • Thaw all reagents on ice.

    • Prepare the CD38 assay buffer.

    • Dilute the recombinant CD38 enzyme and the substrate (ε-NAD+ or NGD+) to their working concentrations in the assay buffer.

  • Plate Inhibitors:

    • To a 96-well plate, add 25 µL of the test inhibitor solution at various concentrations.

    • For the positive control (no inhibitor), add 25 µL of assay buffer.

    • For the negative control, add 25 µL of a known CD38 inhibitor.

  • Enzyme Addition:

    • Add 25 µL of the diluted CD38 enzyme solution to each well.

  • Inhibitor Incubation:

    • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation:

    • Add 50 µL of the substrate solution (ε-NAD+ or NGD+) to each well to start the reaction. The final reaction volume will be 100 µL.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity. For the cyclase assay with NGD+, excitation is at 300 nm and emission is at 410 nm.[17] Readings can be taken kinetically or as an endpoint measurement after incubation at 37°C.

Sirtuin Activity Assay (Fluorometric)

This protocol is based on a common method for measuring sirtuin deacetylase activity.[18][19]

A. Materials:

  • Recombinant sirtuin enzyme (e.g., SIRT1)

  • Sirtuin assay buffer

  • Acetylated peptide substrate (e.g., acetylated p53-AFC)

  • NAD+

  • Developer solution

  • Sirtuin inhibitor (e.g., nicotinamide) for control

  • 96-well plate

  • Fluorescence microplate reader

B. Protocol:

  • Reagent Preparation:

    • Prepare the sirtuin assay buffer.

    • Prepare a master mix containing the assay buffer, acetylated peptide substrate, and NAD+.

  • Reaction Setup:

    • Add the test compound and/or sirtuin enzyme to the wells.

    • For a positive control, add the sirtuin enzyme without any inhibitor.

    • For a negative control, include a known sirtuin inhibitor.

  • Reaction Initiation and Incubation:

    • Initiate the reaction by adding the master mix to all wells.

    • Incubate the plate at 37°C for 30-60 minutes.

  • Development:

    • Add the developer solution to each well. The developer cleaves the deacetylated substrate to release a fluorescent group.

    • Incubate at 37°C for 10-15 minutes.

  • Fluorescence Measurement:

    • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., λex = 400 nm / λem = 505 nm for AFC-based substrates).[19]

PARP Activity Assay (Colorimetric)

This protocol describes a colorimetric ELISA-based assay to measure PARP activity.[20][21]

A. Materials:

  • Recombinant PARP enzyme (e.g., PARP-1 or PARP-2)

  • Histone-coated 96-well plate

  • PARP assay buffer

  • Biotinylated NAD+

  • Activated DNA

  • Streptavidin-HRP

  • Colorimetric HRP substrate

  • Stop solution (e.g., 2 M sulfuric acid)

  • Plate washer and microplate reader

B. Protocol:

  • Plate Preparation:

    • Use a pre-coated histone plate or coat a 96-well plate with histones.

    • Wash and block the wells.

  • Reaction Setup:

    • Prepare a master mix containing PARP buffer, biotinylated NAD+, and activated DNA.

    • Add test inhibitors at various concentrations to the designated wells.

    • Add the master mix to all wells.

  • Reaction Initiation:

    • Add the diluted PARP enzyme to the wells to start the reaction.

    • Incubate for 1 hour at room temperature.

  • Detection:

    • Wash the plate to remove unbound reagents.

    • Add diluted Streptavidin-HRP to each well and incubate for 30 minutes.

    • Wash the plate again.

    • Add the colorimetric HRP substrate and incubate until sufficient color develops.

  • Measurement:

    • Stop the reaction by adding the stop solution.

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm).

Measurement of Intracellular NAD+ Levels

This protocol outlines a common method for quantifying intracellular NAD+ using a colorimetric or bioluminescent assay kit.[22][23][24]

A. Materials:

  • Cultured cells

  • Test compound (e.g., nicotinamide derivative)

  • Phosphate-buffered saline (PBS)

  • Cell lysis/extraction buffer (from a commercial kit)

  • NAD+/NADH assay kit (colorimetric or bioluminescent)

  • 96-well plate

  • Microplate reader (absorbance or luminescence)

B. Protocol:

  • Cell Culture and Treatment:

    • Seed cells in a multi-well plate and allow them to adhere.

    • Treat the cells with various concentrations of the test compound for a specified time. Include a vehicle control.

  • Sample Preparation (Lysis and Extraction):

    • After treatment, wash the cells with cold PBS.

    • Lyse the cells using the extraction buffer provided in the assay kit.

    • To measure total NAD+/NADH, proceed with the lysate. To measure NAD+ and NADH separately, perform an acid/base extraction according to the kit's instructions. This typically involves treating the lysate with HCl to degrade NADH for NAD+ measurement.

  • Assay Procedure:

    • Prepare NAD+ standards to generate a standard curve.

    • Add the cell lysates and standards to a 96-well plate.

    • Add the NAD cycling reagent or a reductase-luciferase coupled enzyme system to each well.

  • Incubation and Measurement:

    • Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol (typically 1-4 hours for colorimetric assays or shorter for bioluminescent assays).

    • Measure the absorbance (e.g., at 450 nm) or luminescence using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the signal from the NAD+ standards against their concentrations.

    • Determine the NAD+ concentration in the samples from the standard curve.

    • Normalize the NAD+ concentration to the protein concentration of the cell lysate or the cell number.

Conclusion

Nicotinamide derivatives hold immense therapeutic potential by targeting the fundamental NAD+ metabolic network. The enzymes that consume and are regulated by NAD+, particularly sirtuins, PARPs, and CD38, represent critical nodes for therapeutic intervention in a host of human diseases. A thorough understanding of their mechanisms, coupled with robust and reproducible experimental methodologies, is paramount for the successful development of novel therapeutics in this space. This guide provides a foundational resource for researchers and drug developers to explore and exploit the therapeutic targeting of nicotinamide derivative pathways.

References

The Role of Nicotinamide Derivatives in Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinamide, a form of vitamin B3, is a fundamental molecule in cellular metabolism, primarily as a component of the coenzyme nicotinamide adenine dinucleotide (NAD+). While 2-Chloro-4,6-dimethylnicotinamide itself is not extensively characterized in publicly available scientific literature for its role in drug discovery, the broader class of nicotinamide derivatives has emerged as a rich scaffold for the development of novel therapeutics. These derivatives have shown significant potential across various disease areas, including oncology, infectious diseases, and inflammatory conditions. Their diverse biological activities stem from their ability to interact with a range of enzymes and signaling pathways, making them a compelling area of focus for medicinal chemists and drug developers.

This technical guide provides an in-depth overview of the role of nicotinamide derivatives in drug discovery, summarizing key biological activities, presenting quantitative data from preclinical studies, detailing relevant experimental protocols, and visualizing associated signaling pathways. The information herein is intended to serve as a valuable resource for researchers and scientists working to unlock the full therapeutic potential of this versatile chemical class.

Chemical and Physical Properties of the Nicotinamide Scaffold

The nicotinamide scaffold, characterized by a pyridine ring with a carboxamide group at the 3-position, offers numerous sites for chemical modification. This allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, as well as the modulation of biological activity and target selectivity. The introduction of various substituents, such as chloro and methyl groups, can significantly influence the molecule's electronic and steric properties, thereby affecting its interaction with biological targets.

Table 1: Physicochemical Properties of a Representative Nicotinamide Derivative (2-Chloro-N,N-dimethylnicotinamide)

PropertyValueReference
Molecular FormulaC8H9ClN2O
Molecular Weight184.62 g/mol [1]
AppearanceSolid
CAS Number54864-83-4[1]

Key Therapeutic Areas and Biological Activities of Nicotinamide Derivatives

Nicotinamide derivatives have demonstrated a wide spectrum of biological activities, with the most prominent applications being in cancer therapy and as antifungal agents.

Anticancer Activity

The anticancer potential of nicotinamide derivatives is a major focus of current research. These compounds exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation, survival, and angiogenesis.

1. Inhibition of DNA Demethylases (ALKBH2)

AlkB homolog 2 (ALKBH2) is a DNA demethylase that is overexpressed in several cancers, contributing to resistance to certain chemotherapeutic agents.[2][3] Nicotinamide derivatives have been identified as potent and selective inhibitors of ALKBH2.[2] By inhibiting ALKBH2, these compounds can increase the sensitivity of cancer cells to alkylating agents.[3]

2. Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is a key mediator of angiogenesis, the process of forming new blood vessels, which is crucial for tumor growth and metastasis. Several nicotinamide derivatives have been designed and synthesized as inhibitors of VEGFR-2, demonstrating significant anti-proliferative and pro-apoptotic effects in cancer cell lines.[4][5]

3. Modulation of the NAD+ Salvage Pathway

Some thiophenyl derivatives of nicotinamide act as prodrugs that are metabolized by the NAD+ salvage pathway enzymes, NAMPT and NMNAT1, into unnatural NAD derivatives.[6] These metabolic products can then inhibit enzymes like inosine monophosphate dehydrogenase (IMPDH), which is crucial for nucleotide biosynthesis, thereby exhibiting toxicity towards cancer cells.[6]

Table 2: Anticancer Activity of Selected Nicotinamide Derivatives

Compound/Derivative ClassTargetCancer Cell LineIC50 ValueReference
AH2-15c (Nicotinamide derivative)ALKBH2- (Fluorescence polarization assay)0.031 ± 0.001 µM[2]
Nicotinamide derivative 10VEGFR-2HCT-11615.4 µM[4]
Nicotinamide derivative 10VEGFR-2HepG29.8 µM[4]
Nicotinamide derivative 7VEGFR-2HCT-11615.7 µM[4]
Nicotinamide derivative 7VEGFR-2HepG215.5 µM[4]
Trifluoromethyl substituted pyridine analogueEstrogen receptor alphaMCF-78.70 ± 0.23 µM[7]
Trifluoromethyl substituted pyridine analogueEstrogen receptor alphaHeLa8.97 ± 0.31 µM[7]
Thiophenyl nicotinamide derivative 9IMPDH (indirect)Peripheral nerve sheath cancer cellsPotent activity[6]
Nicotinamide-based diamide 4dNot specifiedNCI-H460 (Lung cancer)4.07 ± 1.30 µg/mL[8]
Antifungal Activity

Nicotinamide derivatives have also shown promise as antifungal agents.[9] These compounds can disrupt the fungal cell wall, leading to cell death. The broad-spectrum activity of some derivatives against various fungal pathogens, including resistant strains, makes them attractive candidates for further development.[9]

Table 3: Antifungal Activity of a Selected Nicotinamide Derivative

CompoundFungal StrainMIC ValueReference
2-amino-N-(3-isopropylphenyl)nicotinamide (16g)Candida albicans SC53140.25 µg/mL[9]

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for the evaluation of novel compounds in drug discovery. Below are representative protocols for key assays used to characterize the biological activity of nicotinamide derivatives.

Synthesis of Nicotinamide Derivatives

General Procedure for the Synthesis of Nicotinamide-based Diamides:

A general method for synthesizing nicotinamide-based diamides involves the reaction of a nicotinic acid derivative with an appropriate amine.[8]

  • Step 1: Activation of Carboxylic Acid: The carboxylic acid group of the nicotinic acid derivative is activated, often by conversion to an acyl chloride using reagents like thionyl chloride or oxalyl chloride.

  • Step 2: Amide Bond Formation: The activated carboxylic acid derivative is then reacted with the desired amine in the presence of a base (e.g., triethylamine or pyridine) to facilitate the nucleophilic acyl substitution, forming the amide bond.

  • Step 3: Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.

For a specific example, the synthesis of 2-chloro-N,N-dimethylnicotinamide can be achieved by reacting 2-chloro-3-trichloromethylpyridine with dimethylamine in an aqueous medium.[1]

Biological Assays

1. Cell Viability (MTT) Assay:

This colorimetric assay is commonly used to assess the cytotoxic effects of compounds on cancer cells.[10]

  • Cell Culture: Cancer cell lines (e.g., HCT-116, HepG2, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with serial dilutions of the test compound (and a vehicle control) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization and Measurement: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control, and the IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined.[10]

2. In Vitro VEGFR-2 Enzyme Inhibition Assay:

This assay measures the ability of a compound to directly inhibit the kinase activity of VEGFR-2.[11]

  • Assay Principle: The assay typically utilizes a purified recombinant VEGFR-2 enzyme, a substrate peptide, and ATP. The kinase reaction results in the phosphorylation of the substrate.

  • Detection: The extent of phosphorylation can be measured using various methods, such as ELISA-based assays with phospho-specific antibodies or luminescence-based assays that quantify the amount of ATP remaining after the reaction.

  • Procedure: The test compound is incubated with the VEGFR-2 enzyme, followed by the addition of the substrate and ATP to initiate the reaction. After a set incubation period, the reaction is stopped, and the signal is measured.

  • Data Analysis: The percentage of inhibition is calculated relative to a control without the inhibitor, and the IC50 value is determined by fitting the data to a dose-response curve.[11]

3. ALKBH2 Inhibition Assay (Fluorescence Polarization):

This assay is used to identify and characterize inhibitors of the ALKBH2 DNA demethylase.[2]

  • Assay Principle: This assay is based on the change in fluorescence polarization of a fluorescently labeled DNA substrate upon binding to the ALKBH2 enzyme. Inhibitors that prevent this binding will result in a lower polarization signal.

  • Procedure: The ALKBH2 enzyme is incubated with the test compound, followed by the addition of the fluorescently labeled DNA substrate.

  • Measurement: The fluorescence polarization is measured using a suitable plate reader.

  • Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.[2]

Signaling Pathways and Mechanisms of Action

The diverse biological effects of nicotinamide derivatives are a result of their interaction with various cellular signaling pathways.

NAD+ Salvage Pathway and IMPDH Inhibition

A key mechanism of action for some anticancer nicotinamide derivatives involves their metabolic activation via the NAD+ salvage pathway.

NAD_Salvage_Pathway cluster_0 Cellular Metabolism Nicotinamide Nicotinamide Derivative (Prodrug) NAMPT NAMPT Nicotinamide->NAMPT Metabolized by NMN_analog Nicotinamide Mononucleotide Analog NAMPT->NMN_analog Produces NMNAT1 NMNAT1 NMN_analog->NMNAT1 Metabolized by NAD_analog Unnatural NAD Derivative NMNAT1->NAD_analog Produces IMPDH IMPDH NAD_analog->IMPDH Inhibits Nucleotide_syn Nucleotide Synthesis IMPDH->Nucleotide_syn Required for Cell_death Cancer Cell Death Nucleotide_syn->Cell_death Inhibition leads to

Caption: Metabolic activation of a nicotinamide derivative prodrug via the NAD+ salvage pathway.

As depicted in the diagram, certain thiophenyl nicotinamide derivatives act as mimics of nicotinamide and are converted by the enzyme nicotinamide phosphoribosyltransferase (NAMPT) into a mononucleotide analog.[6] This is subsequently converted by nicotinamide mononucleotide adenylyltransferase 1 (NMNAT1) into an unnatural NAD derivative.[6] This NAD analog then acts as an inhibitor of inosine monophosphate dehydrogenase (IMPDH), a rate-limiting enzyme in the de novo synthesis of guanine nucleotides.[6] The inhibition of IMPDH depletes the pool of guanine nucleotides necessary for DNA and RNA synthesis, ultimately leading to cancer cell death.[6]

VEGFR-2 Signaling Pathway Inhibition

Nicotinamide derivatives that target VEGFR-2 interfere with the signaling cascade that promotes angiogenesis.

VEGFR2_Signaling cluster_1 VEGFR-2 Signaling Cascade VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to P1 Dimerization & Autophosphorylation VEGFR2->P1 Nicotinamide_deriv Nicotinamide Derivative Nicotinamide_deriv->VEGFR2 Inhibits Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) P1->Downstream Activates Angiogenesis Angiogenesis, Cell Proliferation, Survival Downstream->Angiogenesis Promotes

Caption: Inhibition of the VEGFR-2 signaling pathway by nicotinamide derivatives.

Vascular endothelial growth factor (VEGF) binding to its receptor, VEGFR-2, induces receptor dimerization and autophosphorylation of tyrosine residues in its intracellular domain. This activation triggers downstream signaling cascades, including the PLCγ, PI3K/Akt, and MAPK pathways, which ultimately promote endothelial cell proliferation, migration, and survival, leading to angiogenesis. Nicotinamide derivatives that inhibit VEGFR-2 block this initial activation step, thereby preventing the downstream signaling events and inhibiting angiogenesis, which is critical for tumor growth.[4][5]

Conclusion and Future Directions

Nicotinamide derivatives represent a highly versatile and promising class of compounds in drug discovery. Their ability to modulate the activity of key enzymes such as ALKBH2 and VEGFR-2, and to be metabolically activated to inhibit essential pathways like nucleotide synthesis, underscores their potential as anticancer agents. Furthermore, their demonstrated antifungal activity opens up additional avenues for therapeutic development.

Future research in this area will likely focus on:

  • Structure-Activity Relationship (SAR) Studies: Further optimization of the nicotinamide scaffold to improve potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: Deeper investigation into the precise molecular mechanisms by which these derivatives exert their biological effects.

  • Combination Therapies: Exploring the synergistic potential of nicotinamide derivatives with existing chemotherapeutic agents and targeted therapies.

  • Expansion to Other Disease Areas: Investigating the potential of nicotinamide derivatives for the treatment of other diseases, such as neurodegenerative and inflammatory disorders, where the target pathways may be relevant.

The continued exploration of the chemical space around the nicotinamide core, coupled with a deeper understanding of their biological targets and mechanisms, holds great promise for the development of the next generation of innovative medicines.

References

The Fungicidal Potential of Substituted Nicotinamides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinamide, a form of vitamin B3, and its derivatives are emerging as a significant class of heterocyclic compounds in the development of novel fungicides.[1] Their broad spectrum of bioactivity, which includes fungicidal, insecticidal, and herbicidal properties, has garnered considerable attention within the agrochemical and pharmaceutical fields.[1] The commercial success of boscalid, a nicotinamide derivative developed by BASF, has particularly spurred further research into this chemical class for controlling a variety of plant and human pathogens.[1][2] This technical guide provides a comprehensive overview of the fungicidal properties of substituted nicotinamides, focusing on their structure-activity relationships, mechanisms of action, and the experimental methodologies used for their evaluation.

Synthesis of Substituted Nicotinamides

The synthesis of fungicidal nicotinamide derivatives often involves the coupling of a substituted nicotinic acid with a corresponding amine. A general synthetic approach is the acylation of a substituted amine with a nicotinoyl chloride, which is itself prepared from the corresponding nicotinic acid.[3]

For instance, a common pathway involves the synthesis of N-(thiophen-2-yl) nicotinamide derivatives, which have shown significant activity against cucumber downy mildew.[3] Another key group of derivatives includes those designed as succinate dehydrogenase inhibitors (SDHIs), where various substituted anilines are coupled with 2-(methylthio)nicotinic acid.[4][5] The synthesis of nicotinamide derivatives containing a 1,3,4-oxadiazole moiety has also been explored to develop compounds with a broad antifungal spectrum.[6]

Synthesis_Workflow Nicotinic_Acid Substituted Nicotinic Acid Acyl_Chloride Acyl Chloride Intermediate Nicotinic_Acid->Acyl_Chloride Acylation Agent (e.g., SOCl2) Nicotinamide Substituted Nicotinamide Derivative Acyl_Chloride->Nicotinamide Amine Substituted Amine Amine->Nicotinamide Acylation

Caption: General synthesis workflow for substituted nicotinamide derivatives.

Mechanism of Action

The fungicidal activity of many substituted nicotinamides stems from their ability to inhibit crucial cellular processes in fungi. Two primary mechanisms of action have been identified:

Succinate Dehydrogenase Inhibition (SDHI)

A significant number of potent nicotinamide fungicides, including the commercial product boscalid, function as Succinate Dehydrogenase Inhibitors (SDHIs).[1][4][5] Succinate dehydrogenase (also known as Complex II) is a key enzyme in both the citric acid cycle and the mitochondrial electron transport chain. By binding to the ubiquinone-binding site of the SDH enzyme, these nicotinamide derivatives block the oxidation of succinate to fumarate, thereby disrupting fungal respiration and leading to cell death.[4][5] Molecular docking studies have helped to elucidate the binding interactions between these inhibitors and the target protein.[5]

SDHI_Mechanism cluster_Mitochondrion Mitochondrial Inner Membrane ETC Electron Transport Chain ATP ATP Production ETC->ATP SDH Succinate Dehydrogenase (Complex II) SDH->ETC Electron Transfer Fumarate Fumarate SDH->Fumarate TCA Citric Acid Cycle Succinate Succinate TCA->Succinate Nicotinamide SDHI Nicotinamide Derivative Nicotinamide->SDH Inhibition Succinate->SDH Oxidation

Caption: Mechanism of action for SDHI nicotinamide derivatives.

Cell Wall Disruption

Some novel nicotinamide derivatives exhibit potent antifungal activity by disrupting the fungal cell wall.[7][8] For example, the compound 16g has been shown to be a potent agent against Candida albicans, including fluconazole-resistant strains, by compromising cell wall integrity.[7][8][9] This mechanism is distinct from SDH inhibition and presents a promising avenue for the development of fungicides with novel modes of action, which is crucial for managing fungicide resistance.

Fungicidal Efficacy: Quantitative Data

The fungicidal efficacy of substituted nicotinamides has been evaluated against a range of plant and human fungal pathogens. The following tables summarize key quantitative data from various studies.

Table 1: In Vivo Efficacy of N-(thiophen-2-yl) Nicotinamide Derivatives Against Cucumber Downy Mildew (Pseudoperonospora cubensis)[3]
CompoundEC50 (mg/L)
4a 4.69
4f 1.96
flumorph (Commercial Fungicide)7.55
diflumetorim (Commercial Fungicide)21.44
Table 2: In Vitro Efficacy of Nicotinamide Derivatives as SDHIs Against Phytopathogenic Fungi[4][5]
CompoundFungusIC50 (µM)
3a-17 Rhizoctonia solani15.8
3a-17 Sclerotinia sclerotiorum20.3
boscalid (Commercial Fungicide)Rhizoctonia solani10.2
boscalid (Commercial Fungicide)Sclerotinia sclerotiorum18.5
carbendazim (Commercial Fungicide)Rhizoctonia solani2.3
carbendazim (Commercial Fungicide)Sclerotinia sclerotiorum1.9
Table 3: In Vitro Efficacy of Nicotinamide Derivatives Against Candida albicans[7][9]
CompoundFungusMIC (µg/mL)
16g Candida albicans SC53140.25
16g Fluconazole-resistant C. albicans0.125 - 1
fluconazole (Commercial Antifungal)Candida albicans SC53140.5

Experimental Protocols

The evaluation of the fungicidal activity of nicotinamide derivatives involves a combination of in vitro and in vivo assays.

In Vitro Antifungal Susceptibility Testing

1. Mycelial Growth Inhibition Assay (for phytopathogens): [1][4]

  • Preparation of Fungal Strains and Compounds: Phytopathogenic fungi such as Rhizoctonia solani and Sclerotinia sclerotiorum are cultured on potato dextrose agar (PDA) at 27 ± 1°C to obtain fresh mycelium.[1][4] The test compounds and reference fungicides are dissolved in a suitable solvent like dimethyl sulfoxide (DMSO).

  • Assay Procedure: A stock solution of the test compound is mixed with molten PDA to achieve the desired final concentrations. This mixture is then poured into Petri dishes. A mycelial disc (typically 5 mm in diameter) from the edge of an actively growing fungal colony is placed at the center of the medicated PDA plate.[1]

  • Incubation and Measurement: The plates are incubated at a controlled temperature (e.g., 27 ± 1°C) for a specified period. The radial growth of the fungal colonies is measured, and the percentage of inhibition is calculated relative to a control plate containing only the solvent.[6] The IC50 value (the concentration that inhibits 50% of mycelial growth) is then determined.[4][5]

2. Broth Microdilution Assay (for human pathogens): [7][10][11]

  • Preparation of Fungal Suspension and Compounds: A standardized suspension of the fungal pathogen (e.g., Candida albicans) is prepared in a suitable broth medium, such as RPMI 1640.[10][11] The test compounds are serially diluted in the broth in a 96-well microtiter plate.

  • Inoculation and Incubation: The fungal suspension is added to each well of the microtiter plate containing the diluted compounds. The plates are incubated at 35°C for 24-48 hours.[11]

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that causes a significant reduction (typically ≥50%) in fungal growth compared to the control, often assessed visually or by measuring optical density.[10][11]

In Vivo Fungicidal Activity Assay (for plant pathogens)[1][3]
  • Plant Cultivation: Healthy host plants (e.g., cucumber seedlings) are grown under controlled greenhouse conditions.

  • Compound Application: The test compounds are formulated (e.g., as an emulsifiable concentrate) and sprayed onto the plants at various concentrations. Control plants are treated with a blank formulation.

  • Inoculation: After the spray has dried, the plants are inoculated with a suspension of fungal spores (e.g., Pseudoperonospora cubensis).[3]

  • Incubation and Disease Assessment: The inoculated plants are maintained in a high-humidity environment to promote disease development. After a set incubation period (e.g., 7 days), the disease severity on the treated plants is assessed and compared to the untreated control plants. The control efficacy is calculated based on the reduction in disease symptoms.[1]

Evaluation_Workflow cluster_In_Vitro In Vitro Evaluation cluster_In_Vivo In Vivo Evaluation Mycelial_Growth Mycelial Growth Inhibition Assay IC50 Determine IC50 Mycelial_Growth->IC50 Broth_Microdilution Broth Microdilution Assay MIC Determine MIC Broth_Microdilution->MIC Plant_Assay Greenhouse/ Field Trial Efficacy Assess Control Efficacy (%) Plant_Assay->Efficacy Compound Synthesized Nicotinamide Derivative Compound->Mycelial_Growth Compound->Broth_Microdilution Compound->Plant_Assay

Caption: Workflow for the fungicidal evaluation of nicotinamide derivatives.

Structure-Activity Relationships (SAR)

The fungicidal activity of nicotinamide derivatives is highly dependent on the nature and position of substituents on both the nicotinamide and the aniline/amine moieties.

  • For N-(thiophen-2-yl) nicotinamides, substitutions on the pyridine ring significantly influence activity. For example, the presence of chloro groups at the 5th and 6th positions of the pyridine ring in compound 4f resulted in the highest fungicidal activity against cucumber downy mildew.[3]

  • In the case of SDHI derivatives, the substitution pattern on the aniline ring is critical. It has been demonstrated that the meta-position of the aniline is a key position contributing to antifungal activity.[4][5]

  • For derivatives active against C. albicans, the positions of the amino and isopropyl groups on the phenyl ring of compound 16g were found to be crucial for its potent antifungal effect. Ortho-substitution led to a complete loss of activity, while para-substitution was better tolerated.[7][9]

Conclusion

Substituted nicotinamides represent a versatile and promising class of fungicides with significant potential for development in both agriculture and medicine.[1] Research has demonstrated their efficacy against a wide range of fungal pathogens, with some derivatives showing activity comparable or superior to existing commercial fungicides.[3][4] The primary modes of action, including succinate dehydrogenase inhibition and cell wall disruption, offer diverse strategies for combating fungal diseases and managing resistance.[1][7] The continued exploration of structure-activity relationships will be crucial for the rational design and synthesis of next-generation nicotinamide-based fungicides with enhanced potency, broader spectrum, and improved safety profiles.

References

Lack of Evidence for 2-Chloro-4,6-dimethylnicotinamide as a PARP1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature and databases reveals no specific data on 2-Chloro-4,6-dimethylnicotinamide as a direct inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1). Consequently, a detailed technical guide with quantitative data, experimental protocols, and specific signaling pathways for this particular compound cannot be generated.

Researchers and drug development professionals are advised that information regarding the synthesis, biological evaluation, and mechanism of action of this compound as a PARP1 inhibitor is not available in the public domain.

While the user's request focused on a specific, uncharacterized molecule, the broader interest in nicotinamide analogs as PARP1 inhibitors is a significant area of research. To provide relevant information, this guide will focus on the well-established principles of PARP1 inhibition by the general class of nicotinamide mimetics.

General Principles of Nicotinamide-Based PARP1 Inhibition

PARP1 is a key enzyme in the DNA damage response (DDR) pathway, particularly in the repair of single-strand breaks. It utilizes nicotinamide adenine dinucleotide (NAD+) as a substrate to synthesize poly(ADP-ribose) (PAR) chains on itself and other target proteins, signaling and recruiting other DNA repair factors.

Many PARP1 inhibitors are designed as structural mimics of nicotinamide, the endogenous byproduct of the PARP1 catalytic reaction. These inhibitors function by binding to the nicotinamide-binding pocket within the catalytic domain of PARP1, thereby preventing the binding of NAD+ and inhibiting the synthesis of PAR. This competitive inhibition is a cornerstone of their mechanism of action.

Structure-Activity Relationship (SAR) of Nicotinamide Mimetics

The development of potent and selective PARP1 inhibitors from the nicotinamide scaffold has been guided by extensive structure-activity relationship studies. Key interactions within the PARP1 active site include:

  • Hydrogen Bonding: The amide group of the nicotinamide core forms critical hydrogen bonds with the backbone of Gly863 and the side chain of Ser904 in the PARP1 catalytic domain.

  • π-π Stacking: Aromatic rings of the inhibitor often engage in π-π stacking interactions with the side chain of Tyr907, enhancing binding affinity.

  • Hydrophobic Interactions: Additional hydrophobic interactions with other residues in the active site contribute to the overall potency and selectivity of the inhibitor.

Modifications to the nicotinamide core are explored to optimize these interactions and improve pharmacokinetic properties.

General Experimental Protocols for Evaluating PARP1 Inhibitors

While no protocols exist for the specific compound , the following are standard assays used to characterize novel PARP1 inhibitors:

In Vitro PARP1 Inhibition Assay

A common method to determine the half-maximal inhibitory concentration (IC50) of a compound against PARP1 is a biochemical assay.

Principle: This assay measures the incorporation of biotinylated ADP-ribose onto histone proteins by recombinant PARP1 in the presence of varying concentrations of the test compound. The resulting biotinylated histones are then detected using a streptavidin-conjugated reporter.

Generalized Protocol:

  • Recombinant human PARP1 enzyme is incubated with a reaction buffer containing histones, NAD+, and biotinylated NAD+.

  • The test compound is added in a range of concentrations.

  • The reaction is initiated by the addition of activated DNA.

  • After incubation, the reaction mixture is transferred to a streptavidin-coated plate.

  • The plate is washed to remove unbound components.

  • The amount of biotinylated histone bound to the plate is quantified using a colorimetric or chemiluminescent substrate.

  • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular PARP Inhibition Assay (PARylation Assay)

This assay measures the ability of a compound to inhibit PARP1 activity within a cellular context.

Principle: Cells are treated with a DNA damaging agent to induce PARP1 activity, followed by treatment with the test compound. The level of PAR formation is then measured, typically by immunofluorescence or Western blotting, using an anti-PAR antibody.

Generalized Protocol:

  • Cells are seeded in microplates or on coverslips.

  • Cells are pre-treated with various concentrations of the test compound.

  • DNA damage is induced by treating the cells with an agent such as hydrogen peroxide (H2O2) or methyl methanesulfonate (MMS).

  • Cells are fixed and permeabilized.

  • PAR formation is detected using a primary antibody specific for PAR, followed by a fluorescently labeled secondary antibody.

  • Fluorescence intensity is quantified using a high-content imager or fluorescence microscope.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general mechanism of PARP1 inhibition and a typical workflow for inhibitor screening.

PARP1_Inhibition_Pathway cluster_0 Normal PARP1 Function cluster_1 Action of PARP1 Inhibitor DNA_Damage DNA Single-Strand Break PARP1_Activation PARP1 Activation DNA_Damage->PARP1_Activation PAR_Synthesis PAR Synthesis PARP1_Activation->PAR_Synthesis uses NAD NAD+ NAD->PAR_Synthesis DDR_Recruitment Recruitment of DNA Repair Proteins PAR_Synthesis->DDR_Recruitment DNA_Repair DNA Repair DDR_Recruitment->DNA_Repair PARP_Inhibitor Nicotinamide Mimetic PARP1 Inhibitor Inhibition Inhibition of PARP1 Catalytic Activity PARP_Inhibitor->Inhibition Inhibition->PAR_Synthesis blocks

Caption: Mechanism of PARP1 Inhibition by Nicotinamide Mimetics.

Experimental_Workflow start Compound Library (Nicotinamide Analogs) biochemical_assay In Vitro PARP1 Inhibition Assay (IC50) start->biochemical_assay cellular_assay Cellular PARP Inhibition Assay biochemical_assay->cellular_assay Active Compounds cytotoxicity_assay Cell Viability/Cytotoxicity Assays (e.g., in BRCA-mutant cells) cellular_assay->cytotoxicity_assay in_vivo_studies In Vivo Efficacy Studies (Xenograft Models) cytotoxicity_assay->in_vivo_studies Promising Hits lead_optimization Lead Optimization in_vivo_studies->lead_optimization

Caption: General Workflow for Screening PARP1 Inhibitors.

2-Chloro-4,6-dimethylnicotinamide: A Review of a Sparsely Documented Compound

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-4,6-dimethylnicotinamide, identified by the CAS number 140413-44-1, is a substituted pyridine carboxamide derivative. Despite its availability from various chemical suppliers, a comprehensive review of publicly accessible scientific literature and patent databases reveals a significant scarcity of in-depth information regarding its discovery, historical development, and biological activity. While some patents allude to its synthesis, detailed experimental protocols, mechanistic studies, and its role in signaling pathways remain largely undocumented. This guide aims to consolidate the limited available information and highlight the current knowledge gaps concerning this particular chemical entity.

Introduction

Nicotinamide and its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. These compounds are known to play roles in various cellular processes, and their structures are often used as scaffolds in the design of novel therapeutic agents. The subject of this guide, this compound, belongs to this broad class of compounds. However, unlike many of its counterparts, its specific properties and potential applications are not well-documented in the public domain. This document serves to present the available data and underscore the areas where further research is needed.

Chemical Properties

A summary of the basic chemical properties of this compound is provided in the table below. This information is primarily sourced from chemical supplier databases.

PropertyValueSource
CAS Number 140413-44-1Multiple Chemical Suppliers
Molecular Formula C₈H₉ClN₂OCalculated
Molecular Weight 184.62 g/mol Calculated
Appearance Solid (form may vary)General knowledge
Melting Point Not consistently reportedVaries by supplier

Discovery and History

The discovery and historical development of this compound are not detailed in readily available scientific literature. The compound is listed in the inventories of several chemical suppliers, suggesting it has been synthesized and is available for research purposes. However, the initial synthesis, the researchers involved, and the primary motivation for its creation are not documented in accessible academic journals or historical records. Its existence is primarily noted through its CAS registry number and presence in chemical catalogs.

Synthesis

While a definitive, detailed experimental protocol for the synthesis of this compound is not published in peer-reviewed journals, some patent literature describes general methods for the preparation of related nicotinamide derivatives. These methods can provide a theoretical basis for its synthesis.

One plausible synthetic route, inferred from patents for similar compounds, likely involves the amidation of a corresponding 2-chloro-4,6-dimethylnicotinic acid or its activated derivative (e.g., an acyl chloride).

A generalized workflow for such a synthesis is depicted below:

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product 2_chloro_4_6_dimethylnicotinic_acid 2-Chloro-4,6-dimethylnicotinic Acid Activation Activation (e.g., with SOCl₂ or (COCl)₂) 2_chloro_4_6_dimethylnicotinic_acid->Activation 1. Amine_Source Ammonia or Ammonium Hydroxide Amidation Amidation Amine_Source->Amidation Reactant Activation->Amidation 2. Final_Compound This compound Amidation->Final_Compound 3. Purification

Caption: A potential synthetic workflow for this compound.

It is crucial to note that this represents a generalized pathway, and the specific reaction conditions, such as solvents, temperatures, and catalysts, would require empirical determination and optimization.

Biological Activity and Mechanism of Action

There is a significant lack of publicly available data on the biological activity of this compound. No peer-reviewed studies were found that describe its pharmacological effects, potential therapeutic applications, or its mechanism of action. Consequently, there is no information on any signaling pathways that this compound might modulate. The absence of such data makes it impossible to create the requested diagrams for signaling pathways.

Experimental Protocols

Consistent with the lack of biological data, no detailed experimental protocols for assays involving this compound are available in the scientific literature. To evaluate the biological activity of this compound, researchers would need to design and validate new protocols based on the expected activities of similar nicotinamide derivatives.

Conclusion and Future Directions

This compound is a chemical entity with a confirmed structure and CAS number, but it remains largely uncharacterized in the scientific literature. The information available is almost exclusively limited to its existence in chemical supplier catalogs. Key areas for future research include:

  • Definitive Synthesis and Characterization: Publication of a detailed and validated synthetic protocol, along with comprehensive characterization of the compound's physicochemical properties.

  • Biological Screening: A broad-based biological screening to identify any potential pharmacological activities.

  • Mechanistic Studies: If any biological activity is identified, subsequent studies to elucidate the mechanism of action and identify the molecular targets and signaling pathways involved.

Until such research is conducted and published, this compound will remain a compound of unknown potential for the scientific and drug development communities. This guide serves to highlight this knowledge gap and encourage further investigation into this and other similarly under-documented chemical compounds.

Methodological & Application

Application Note: A Three-Step Synthesis of 2-Chloro-4,6-dimethylnicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and efficient three-step synthetic protocol for the preparation of 2-Chloro-4,6-dimethylnicotinamide, a valuable building block in medicinal chemistry and drug development. The synthesis commences from the readily accessible precursor, 2-chloro-4,6-dimethyl-3-nitropyridine. The methodology involves a sequential reduction of the nitro group, a Sandmeyer cyanation reaction, and a final controlled partial hydrolysis of the resulting nitrile. This process provides a reliable route to the target compound with good overall yield and purity. All quantitative data regarding reagents, conditions, and yields are summarized for clarity, and detailed experimental protocols are provided.

Note on Starting Material: The requested synthesis from "2-chloro-3-nitrapyrin" appears to refer to a non-standard chemical name. Based on the structure of the target molecule, a chemically logical and validated starting material is 2-chloro-4,6-dimethyl-3-nitropyridine . This protocol is based on this corrected precursor.

Overall Synthetic Scheme

The synthesis of this compound is accomplished via the following three-step pathway:

  • Step 1: Reduction of Nitro Group: The nitro group of 2-chloro-4,6-dimethyl-3-nitropyridine is reduced to a primary amine using stannous chloride (SnCl₂) in concentrated hydrochloric acid to yield 3-amino-2-chloro-4,6-dimethylpyridine.

  • Step 2: Sandmeyer Reaction: The resulting aminopyridine is converted to the corresponding diazonium salt, which is then displaced by a cyanide group using a copper(I) cyanide catalyst to form 2-chloro-4,6-dimethylnicotinonitrile.

  • Step 3: Partial Nitrile Hydrolysis: The synthesis is completed by the selective partial hydrolysis of the nitrile group under controlled acidic conditions to afford the final product, this compound.

Data Presentation

Table 1: Summary of Reagents and Reaction Conditions
StepReactionStarting MaterialKey ReagentsSolventTemperature (°C)Time (h)
1Reduction2-chloro-4,6-dimethyl-3-nitropyridineSnCl₂·2H₂O, conc. HClEthanol703
2Sandmeyer3-amino-2-chloro-4,6-dimethylpyridineNaNO₂, conc. HCl, CuCN, KCNWater0 to 502.5
3Hydrolysis2-chloro-4,6-dimethylnicotinonitrileconc. H₂SO₄Water1003
Table 2: Reaction Yields and Product Characterization
StepProduct NameMolecular FormulaMolecular Weight ( g/mol )Physical FormYield (%)
13-amino-2-chloro-4,6-dimethylpyridineC₇H₉ClN₂156.62Light yellow solid~90
22-chloro-4,6-dimethylnicotinonitrileC₈H₇ClN₂166.61Off-white solid~75
3This compoundC₈H₉ClN₂O184.63White crystalline solid~85

Experimental Protocols

Step 1: Synthesis of 3-amino-2-chloro-4,6-dimethylpyridine (Reduction)
  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-4,6-dimethyl-3-nitropyridine (10.0 g, 53.6 mmol) and ethanol (100 mL).

  • Reagent Addition: While stirring, add stannous chloride dihydrate (SnCl₂·2H₂O, 48.4 g, 214.4 mmol) to the suspension.

  • Reaction: Carefully add concentrated hydrochloric acid (40 mL) dropwise. An exothermic reaction will be observed. After the initial reaction subsides, heat the mixture to 70°C and maintain for 3 hours.

  • Work-up: Cool the reaction mixture to room temperature and pour it onto 200 g of crushed ice. Carefully neutralize the solution by the slow addition of a 50% aqueous sodium hydroxide solution until the pH is approximately 10-11, ensuring the temperature is kept below 20°C with an ice bath.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter. Remove the solvent under reduced pressure to yield 3-amino-2-chloro-4,6-dimethylpyridine as a light yellow solid.

Step 2: Synthesis of 2-chloro-4,6-dimethylnicotinonitrile (Sandmeyer Reaction)
  • Diazotization: In a 500 mL beaker, dissolve 3-amino-2-chloro-4,6-dimethylpyridine (8.0 g, 51.0 mmol) in a mixture of concentrated hydrochloric acid (25 mL) and water (50 mL). Cool the solution to 0-5°C in an ice-salt bath.

  • Nitrite Addition: Slowly add a solution of sodium nitrite (NaNO₂, 3.9 g, 56.1 mmol) in water (15 mL) dropwise, keeping the temperature below 5°C. Stir the resulting diazonium salt solution for an additional 15 minutes at 0-5°C.

  • Catalyst Preparation: In a separate 500 mL flask, prepare a solution of copper(I) cyanide (CuCN, 5.5 g, 61.2 mmol) and potassium cyanide (KCN, 7.3 g, 112.2 mmol) in water (75 mL). Warm the solution gently if needed to dissolve the salts, then cool to room temperature.

  • Sandmeyer Reaction: Slowly and carefully add the cold diazonium salt solution to the copper cyanide solution with vigorous stirring. Effervescence (evolution of N₂ gas) will be observed.

  • Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat to 50°C for 1 hour.

  • Isolation: Cool the mixture to room temperature. The product will precipitate. Filter the solid, wash thoroughly with water, and air-dry.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure 2-chloro-4,6-dimethylnicotinonitrile as an off-white solid.

Step 3: Synthesis of this compound (Hydrolysis)
  • Setup: In a 100 mL round-bottom flask, add 2-chloro-4,6-dimethylnicotinonitrile (5.0 g, 30.0 mmol).

  • Acid Addition: Carefully add concentrated sulfuric acid (25 mL) to the nitrile while cooling the flask in an ice bath.

  • Reaction: Stir the mixture until the nitrile is fully dissolved. Heat the solution to 100°C and maintain for 3 hours.[1][2]

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto 150 g of crushed ice with stirring.

  • Precipitation: Neutralize the acidic solution by the slow addition of concentrated ammonium hydroxide until the pH is approximately 7-8. A white precipitate will form.

  • Isolation: Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation. Filter the white solid, wash with cold water (3 x 20 mL), and dry under vacuum.

  • Purification: The crude this compound can be further purified by recrystallization from hot water or an ethanol/water mixture to yield a white crystalline solid.

Visualizations

Experimental Workflow

G cluster_0 Step 1: Reduction cluster_1 Step 2: Sandmeyer Reaction cluster_2 Step 3: Partial Hydrolysis Start 2-chloro-4,6-dimethyl-3-nitropyridine Reagents1 SnCl2·2H2O, conc. HCl Ethanol, 70°C Start->Reagents1 Product1 3-amino-2-chloro-4,6-dimethylpyridine Reagents1->Product1 Reagents2 1. NaNO2, HCl, 0-5°C 2. CuCN, KCN, 50°C Product1->Reagents2 Product2 2-chloro-4,6-dimethylnicotinonitrile Reagents2->Product2 Reagents3 conc. H2SO4 100°C Product2->Reagents3 FinalProduct This compound Reagents3->FinalProduct

Caption: Overall workflow for the synthesis of this compound.

Sandmeyer Reaction Signaling Pathway

G Amino 3-Amino-2-chloro-4,6-dimethylpyridine Diazotization Diazotization (NaNO2, HCl, 0-5°C) Amino->Diazotization Diazonium Pyridinediazonium Salt Intermediate Diazotization->Diazonium Cyanation Cyanation (CuCN) Diazonium->Cyanation N2 N2 gas Diazonium->N2 Nitrile 2-chloro-4,6-dimethylnicotinonitrile Cyanation->Nitrile

Caption: Key transformations in the Sandmeyer cyanation step.

References

Application Note and Protocol for the Synthesis of 2-Chloro-4,6-dimethylnicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a detailed, three-step protocol for the synthesis of 2-Chloro-4,6-dimethylnicotinamide, a substituted pyridine derivative of interest in medicinal chemistry and drug development. The synthesis commences with the construction of the pyridine core via a condensation reaction to form 4,6-dimethyl-3-cyano-2-pyridone. Subsequent chlorination with phosphorus oxychloride yields the key intermediate, 2-chloro-4,6-dimethylnicotinonitrile. The final step involves a controlled partial hydrolysis of the nitrile to the desired amide. This protocol provides detailed methodologies for each reaction, purification procedures, and a summary of expected data.

Introduction

Substituted nicotinamides are a class of compounds with significant biological activities and are prevalent scaffolds in numerous pharmaceuticals. The presence of a chlorine atom and methyl groups on the pyridine ring can significantly influence the compound's physicochemical properties and biological target interactions. This compound is a valuable building block for the synthesis of more complex molecules in drug discovery programs. This application note provides a comprehensive, step-by-step protocol for its laboratory-scale synthesis.

Proposed Synthetic Pathway

The proposed synthesis of this compound is a three-step process starting from readily available commercial reagents. The overall pathway is illustrated below:

Synthesis_Pathway cluster_0 Step 1: Pyridone Formation cluster_1 Step 2: Chlorination cluster_2 Step 3: Hydrolysis A Acetylacetone + Cyanoacetamide B 4,6-dimethyl-3-cyano-2-pyridone A->B Piperidine, Ethanol, Reflux C 2-chloro-4,6-dimethylnicotinonitrile B->C POCl3, Reflux D This compound C->D H2SO4, Acetic Acid, Heat

Figure 1: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 4,6-dimethyl-3-cyano-2-pyridone

This procedure is adapted from the synthesis of N-substituted 4,6-dimethyl-3-cyano-2-pyridones.[1][2][3][4][5]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine acetylacetone (1 equivalent), cyanoacetamide (1 equivalent), and ethanol to form a stirrable suspension.

  • Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold ethanol. The crude product can be further purified by recrystallization from ethanol to yield 4,6-dimethyl-3-cyano-2-pyridone as a solid.

Step 2: Synthesis of 2-chloro-4,6-dimethylnicotinonitrile

This step utilizes a standard chlorination procedure for hydroxypyridines using phosphorus oxychloride.[6][7][8][9][10]

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a gas outlet connected to a trap for acidic gases, place 4,6-dimethyl-3-cyano-2-pyridone (1 equivalent).

  • Reagent Addition: Carefully add an excess of phosphorus oxychloride (POCl₃) (e.g., 3-5 equivalents).

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The reaction should be carried out in a well-ventilated fume hood.

  • Work-up and Purification: After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice. This step is highly exothermic and should be performed with caution. The product will precipitate as a solid. Neutralize the aqueous solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until the pH is neutral. Collect the solid product by vacuum filtration, wash with water, and dry. The crude 2-chloro-4,6-dimethylnicotinonitrile can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

Step 3: Synthesis of this compound

This final step involves the controlled partial hydrolysis of the nitrile to the amide using a strong acid mixture.[11][12][13][14]

  • Reaction Setup: In a round-bottom flask, dissolve 2-chloro-4,6-dimethylnicotinonitrile (1 equivalent) in a mixture of concentrated sulfuric acid and glacial acetic acid (e.g., a 1:1 to 4:1 v/v mixture).

  • Reaction: Heat the reaction mixture to 80-100°C and stir for 1-3 hours. Monitor the reaction progress by TLC to ensure the starting material is consumed without significant formation of the corresponding carboxylic acid.

  • Work-up and Purification: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the solution with a base, such as concentrated ammonium hydroxide or sodium hydroxide solution, while keeping the mixture cool in an ice bath. The product will precipitate as a solid.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry. The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Data Summary

The following table summarizes the key quantitative data for the starting materials, intermediates, and the final product.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Purity (Expected)Yield (Expected)CAS Number
AcetylacetoneC₅H₈O₂100.12-23>99%-123-54-6
CyanoacetamideC₃H₄N₂O84.08119-121>98%-107-91-5
4,6-dimethyl-3-cyano-2-pyridoneC₈H₈N₂O148.16290-291[1]>95%70-85%775-39-3
2-chloro-4,6-dimethylnicotinonitrileC₈H₇ClN₂166.6197-99[15]>95%60-80%14237-71-9
This compound C₈H₉ClN₂O 184.63 N/A>97% 75-90% 140413-44-1

Note: N/A indicates data not available in the searched literature. Expected yields and purities are estimates based on similar reactions and may vary.

Experimental Workflow Diagram

experimental_workflow cluster_step1 Step 1: Pyridone Synthesis cluster_step2 Step 2: Chlorination cluster_step3 Step 3: Amide Formation s1_start Mix Acetylacetone, Cyanoacetamide, Ethanol s1_cat Add Piperidine s1_start->s1_cat s1_reflux Reflux for 4-6h s1_cat->s1_reflux s1_cool Cool to RT s1_reflux->s1_cool s1_filter Filter and Wash with Ethanol s1_cool->s1_filter s1_recrys Recrystallize from Ethanol s1_filter->s1_recrys s1_prod Obtain 4,6-dimethyl-3-cyano-2-pyridone s1_recrys->s1_prod s2_start Combine Pyridone and POCl3 s1_prod->s2_start s2_reflux Reflux for 2-4h s2_start->s2_reflux s2_quench Pour onto Ice s2_reflux->s2_quench s2_neut Neutralize with Base s2_quench->s2_neut s2_filter Filter and Wash with Water s2_neut->s2_filter s2_purify Recrystallize or Column Chromatography s2_filter->s2_purify s2_prod Obtain 2-chloro-4,6-dimethylnicotinonitrile s2_purify->s2_prod s3_start Dissolve Nitrile in H2SO4/Acetic Acid s2_prod->s3_start s3_heat Heat at 80-100°C for 1-3h s3_start->s3_heat s3_quench Pour onto Ice s3_heat->s3_quench s3_neut Neutralize with Base s3_quench->s3_neut s3_filter Filter and Wash with Water s3_neut->s3_filter s3_recrys Recrystallize s3_filter->s3_recrys s3_prod Obtain this compound s3_recrys->s3_prod

Figure 2: Detailed experimental workflow for the synthesis of this compound.

References

Application Note: 1H NMR Analysis of 2-Chloro-4,6-dimethylnicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Chloro-4,6-dimethylnicotinamide is a substituted pyridine derivative with potential applications in pharmaceutical and materials science research. As with any novel compound, unequivocal structural confirmation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical techniques for the structural elucidation of organic molecules. This application note provides a detailed protocol for the ¹H NMR analysis of this compound, including predicted spectral data and an experimental workflow. This guide is intended for researchers, scientists, and drug development professionals requiring a robust method for the characterization of this and structurally related compounds.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic proton, the two methyl groups, and the amide protons. The predicted chemical shifts, multiplicities, coupling constants, and assignments are summarized in the table below. These predictions are based on the analysis of substituent effects on the pyridine ring system.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃ at 400 MHz

SignalPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)IntegrationAssignment
1~ 7.0 - 7.5Broad Singlet-1HAmide (-NHa)
2~ 6.95Singlet-1HH-5 (aromatic)
3~ 5.5 - 6.0Broad Singlet-1HAmide (-NHb)
4~ 2.55Singlet-3HMethyl (C4-CH₃)
5~ 2.45Singlet-3HMethyl (C6-CH₃)

Note: The chemical shifts of the amide protons are highly dependent on solvent and concentration and may appear as two distinct broad singlets or a single broad singlet.

Experimental Protocol

This section outlines the methodology for acquiring a high-quality ¹H NMR spectrum of this compound.

1. Instrumentation and Materials

  • NMR Spectrometer: A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.

  • Solvent: Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS) as an internal standard. Other deuterated solvents such as DMSO-d₆ or Methanol-d₄ can be used, but will result in different chemical shifts.

  • Sample: this compound (5-10 mg).

  • Equipment: NMR tubes (5 mm), volumetric flask, Pasteur pipettes, analytical balance.

2. Sample Preparation

  • Accurately weigh 5-10 mg of this compound and transfer it to a clean, dry vial.

  • Add approximately 0.7 mL of CDCl₃ to the vial.

  • Gently swirl or vortex the vial until the sample is completely dissolved.

  • Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Cap the NMR tube securely.

3. NMR Data Acquisition

  • Insert the NMR tube into the spectrometer.

  • Lock onto the deuterium signal of the CDCl₃.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire a standard one-dimensional ¹H NMR spectrum with the following suggested parameters:

    • Pulse Angle: 30-45 degrees

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-5 seconds

    • Number of Scans: 16-64 (adjust for desired signal-to-noise ratio)

4. Data Processing

  • Apply a Fourier transform to the Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase correct the spectrum to ensure all peaks are in the positive phase.

  • Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

  • Integrate all signals to determine the relative number of protons for each resonance.

  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.

Workflow and Data Analysis Visualization

The following diagrams illustrate the logical workflow for the ¹H NMR analysis and the relationship between the molecular structure and the predicted spectral data.

G cluster_workflow Experimental Workflow sample_prep Sample Preparation (5-10 mg in 0.7 mL CDCl3) data_acq Data Acquisition (400 MHz Spectrometer) sample_prep->data_acq data_proc Data Processing (FT, Phasing, Calibration) data_acq->data_proc data_analysis Spectral Analysis (Chemical Shift, Integration, Multiplicity) data_proc->data_analysis structure_confirm Structure Confirmation data_analysis->structure_confirm

Caption: Workflow for ¹H NMR analysis of this compound.

G cluster_structure_spectrum Structure-Spectrum Correlation structure This compound Aromatic H (H-5) Amide (NH2) Methyl (C4-CH3) Methyl (C6-CH3) spectrum Predicted ¹H NMR Spectrum ~6.95 ppm (s, 1H) ~7.0-7.5 & ~5.5-6.0 ppm (br s, 2H) ~2.55 ppm (s, 3H) ~2.45 ppm (s, 3H) structure:f0->spectrum:s0 Aromatic Proton structure:f1->spectrum:s1 Amide Protons structure:f2->spectrum:s2 Methyl Protons structure:f3->spectrum:s3

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 2-Chloro-4,6-dimethylnicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Chloro-4,6-dimethylnicotinamide is a substituted pyridine derivative that can serve as a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The purity of such intermediates is paramount to ensure the safety and efficacy of the final active ingredient. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the purification of these types of organic molecules.[1] This application note details a representative reversed-phase HPLC (RP-HPLC) method for the purification of this compound from a crude reaction mixture.

The primary challenges in the HPLC analysis and purification of pyridine derivatives include potential poor retention on standard C18 columns due to their polarity and peak tailing caused by interactions with residual silanols on the stationary phase. The method described herein utilizes a C18 stationary phase with an acidified mobile phase to ensure good peak shape and efficient separation.

Experimental Protocols

Sample Preparation

A systematic approach to sample preparation is crucial for successful HPLC analysis and purification. The goal is to ensure the sample is fully dissolved and free of particulate matter that could damage the HPLC column.[2][3]

  • Solubility Assessment: Determine the solubility of the crude this compound sample in various potential injection solvents. A good starting point is the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile).

  • Dissolution: Accurately weigh the crude sample and dissolve it in a minimal amount of a suitable solvent, such as a mixture of acetonitrile and water. The concentration should be optimized to maximize loading on the preparative column without causing precipitation.[4]

  • Filtration: Filter the dissolved sample through a 0.45 µm syringe filter to remove any particulate matter. This step is critical to prevent clogging of the HPLC column and system tubing.[3]

HPLC Purification Method

The purification is performed on a preparative HPLC system. The method parameters are scalable from an analytical scale separation.

Instrumentation and Columns:

  • Preparative HPLC system with a gradient pump, autosampler, and UV detector.

  • Column: A C18 stationary phase is recommended for the separation of pyridine derivatives.[5]

Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.

  • Degas both mobile phases prior to use to prevent bubble formation in the HPLC system.

Fraction Collection:

Fractions are collected based on the UV detector signal. The collection can be triggered by a specific threshold and/or time window corresponding to the elution of the target compound.

Post-Purification Processing
  • Purity Analysis: Analyze the collected fractions using an analytical HPLC method to determine the purity of each fraction.

  • Pooling: Combine the fractions that meet the desired purity level.

  • Solvent Evaporation: Remove the HPLC solvents (acetonitrile and water) from the pooled fractions, typically using a rotary evaporator.

  • Lyophilization/Drying: Lyophilize or dry the resulting aqueous solution under high vacuum to obtain the final purified solid product.

Data Presentation

The following tables summarize the HPLC conditions and provide illustrative results for the purification of this compound.

Table 1: HPLC Purification Method Parameters

ParameterValue
Column Preparative C18, 10 µm, 250 x 21.2 mm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 20.0 mL/min
Gradient 5% to 95% B over 20 minutes
Detection UV at 254 nm
Injection Volume 2.0 mL
Column Temperature Ambient

Table 2: Illustrative Purification Results

ParameterBefore PurificationAfter Purification
Purity (by HPLC) ~85%>98%
Retention Time 12.5 min (Illustrative)12.5 min (Illustrative)
Recovery Yield N/A~90%
Appearance Brownish solidWhite crystalline solid

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the HPLC purification of this compound.

HPLC_Purification_Workflow Figure 1: HPLC Purification Workflow for this compound cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification Processing cluster_final Final Product crude_sample Crude Sample dissolution Dissolution in Acetonitrile/Water crude_sample->dissolution filtration Filtration (0.45 µm) dissolution->filtration hplc_injection Injection onto Preparative HPLC filtration->hplc_injection Prepared Sample fraction_collection Fraction Collection (UV Triggered) hplc_injection->fraction_collection purity_analysis Purity Analysis of Fractions fraction_collection->purity_analysis Collected Fractions pooling Pooling of Pure Fractions purity_analysis->pooling solvent_evaporation Solvent Evaporation pooling->solvent_evaporation drying Drying/Lyophilization solvent_evaporation->drying final_product Purified this compound drying->final_product

Caption: HPLC Purification Workflow.

Logical Relationship for Method Development

The following diagram outlines the logical steps involved in developing the HPLC purification method.

Method_Development_Logic Figure 2: Logical Flow for HPLC Method Development start Start: Crude Product analytical_dev Analytical Method Development (C18, 4.6 mm ID column) start->analytical_dev optimize_separation Optimize Separation (Gradient, Mobile Phase) analytical_dev->optimize_separation scale_up Scale-up to Preparative Column (e.g., 21.2 mm ID) optimize_separation->scale_up loading_study Determine Max Sample Load scale_up->loading_study purification_run Perform Preparative Purification loading_study->purification_run end End: Purified Product purification_run->end

Caption: HPLC Method Development Logic.

References

Mass Spectrometry of 2-Chloro-4,6-dimethylnicotinamide: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4,6-dimethylnicotinamide is a substituted pyridine derivative with potential applications in pharmaceutical and agrochemical research. As a derivative of nicotinamide (a form of vitamin B3), its structural characterization and quantification in various matrices are crucial for understanding its metabolic fate, efficacy, and safety profile. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers a highly sensitive and selective method for the analysis of this compound. This document provides a detailed protocol for the mass spectrometric analysis of this compound, including a predicted fragmentation pathway and a comprehensive experimental workflow. While specific experimental data for this compound is not widely published, this protocol is based on established methods for structurally similar compounds, such as chlorinated pyridines and other nicotinamide derivatives.[1][2][3]

Predicted Mass Spectrometry Fragmentation

The positive ion electrospray ionization (ESI) mass spectrum of this compound is expected to show a prominent protonated molecular ion [M+H]⁺. The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragment ions, with the ³⁵Cl and ³⁷Cl isotopes having a relative abundance ratio of approximately 3:1.[1]

Based on the fragmentation patterns of similar structures like 2-chloropyridine and nicotinamide, the primary fragmentation pathways for this compound are predicted to involve the loss of the amide group, the chlorine atom, and rearrangements of the pyridine ring.[1][3]

A proposed fragmentation pathway is illustrated in the diagram below.

G cluster_main Predicted Fragmentation Pathway Parent This compound [M+H]⁺ Frag1 Loss of NH₃ [M+H - 17]⁺ Parent->Frag1 -NH₃ Frag2 Loss of CONH₂ [M+H - 44]⁺ Parent->Frag2 -CONH₂ Frag3 Loss of Cl [M+H - 35]⁺ Parent->Frag3 -Cl Frag4 Loss of HCN from Frag2 [M+H - 44 - 27]⁺ Frag2->Frag4 -HCN

Figure 1: Predicted fragmentation pathway of this compound.

Experimental Workflow

The overall experimental workflow for the quantitative analysis of this compound in a biological matrix, such as plasma, is depicted in the following diagram. This process involves sample preparation, chromatographic separation, and detection by tandem mass spectrometry.

G cluster_workflow LC-MS/MS Workflow Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike Precipitation Protein Precipitation (e.g., Acetonitrile) Spike->Precipitation Centrifuge Centrifugation Precipitation->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject LC Chromatographic Separation (C18 Column) Inject->LC MS Tandem Mass Spectrometry (ESI+, MRM) LC->MS Data Data Acquisition and Quantification MS->Data

Figure 2: Experimental workflow for LC-MS/MS analysis.

Detailed Experimental Protocols

The following protocols are provided as a starting point and should be optimized for the specific application and instrumentation.

Sample Preparation: Protein Precipitation
  • To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of an internal standard solution (e.g., a stable isotope-labeled analog or a structurally similar compound not present in the sample).

  • Add 300 µL of cold acetonitrile to precipitate proteins.[3]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Method
ParameterCondition
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry (MS) Method
ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Predicted MRM Transitions

The following table outlines the predicted Multiple Reaction Monitoring (MRM) transitions for this compound. These transitions should be optimized by infusing a standard solution of the analyte into the mass spectrometer.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV) (Starting Point)
This compound185.06 (³⁵Cl), 187.06 (³⁷Cl)Predicted Fragment 1(To be optimized)
This compound185.06 (³⁵Cl), 187.06 (³⁷Cl)Predicted Fragment 2(To be optimized)
Internal Standard(Dependent on IS)(Dependent on IS)(To be optimized)

Quantitative Data Summary

While no specific quantitative data for this compound is available in the literature, the following table represents typical performance characteristics that could be expected from an optimized LC-MS/MS assay for a similar small molecule, based on published methods for related compounds.[4][5]

ParameterExpected Performance
Linearity (r²) > 0.99
Lower Limit of Quantification (LLOQ) 0.1 - 1 ng/mL
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Accuracy (% Bias) Within ±15%
Recovery 85 - 115%

Conclusion

This application note provides a comprehensive, albeit predictive, framework for the mass spectrometric analysis of this compound. The detailed protocols for sample preparation, liquid chromatography, and mass spectrometry are based on established methodologies for analogous compounds and serve as a robust starting point for method development and validation. The successful implementation of this LC-MS/MS method will enable accurate and sensitive quantification of this compound, facilitating further research in drug development and other scientific disciplines.

References

Application Notes and Protocols for the Use of 2-Chloro-4,6-dimethylnicotinamide in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of 2-Chloro-4,6-dimethylnicotinamide as a versatile starting material in the synthesis of novel kinase inhibitors. This document outlines synthetic strategies, proposes potential kinase targets based on analogous structures, and provides detailed experimental protocols for key chemical transformations.

Introduction

The nicotinamide scaffold is a well-established pharmacophore in the design of kinase inhibitors, with numerous derivatives demonstrating potent and selective inhibition of various kinases. The strategic placement of substituents on the pyridine ring allows for the fine-tuning of inhibitor potency and selectivity. This compound offers a valuable building block for the synthesis of diverse kinase inhibitor libraries due to the reactive chloro group at the 2-position, which is amenable to common and robust cross-coupling reactions.

Derivatives of nicotinamide have been successfully developed as inhibitors for a range of kinases, including Aurora kinases, IRAK4, and VEGFR-2, which are implicated in cancer and inflammatory diseases.[1][2][3] The 4,6-dimethyl substitution pattern can provide desirable steric and electronic properties to the final inhibitor, potentially enhancing binding affinity and selectivity for the target kinase.

Synthetic Strategies

The primary route for derivatizing this compound involves the substitution of the chlorine atom at the 2-position. This can be efficiently achieved through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling for carbon-carbon bond formation and the Buchwald-Hartwig amination for carbon-nitrogen bond formation.[4][5] These reactions are widely used in medicinal chemistry for their broad substrate scope and functional group tolerance.

General Reaction Schemes:

1. Suzuki-Miyaura Coupling: This reaction enables the introduction of various aryl and heteroaryl groups at the 2-position of the nicotinamide core.

Suzuki_Miyaura reagents Aryl/Heteroaryl Boronic Acid or Ester product 2-Aryl/Heteroaryl-4,6-dimethylnicotinamide reagents->product catalyst Pd Catalyst Ligand, Base catalyst->product start This compound start->product Suzuki-Miyaura Coupling

Caption: Suzuki-Miyaura coupling of this compound.

2. Buchwald-Hartwig Amination: This reaction allows for the introduction of a wide variety of primary and secondary amines at the 2-position, a common feature in many kinase inhibitors.

Buchwald_Hartwig amine Primary or Secondary Amine product 2-Amino-4,6-dimethylnicotinamide Derivative amine->product catalyst Pd Catalyst Ligand, Base catalyst->product start This compound start->product Buchwald-Hartwig Amination

Caption: Buchwald-Hartwig amination of this compound.

Potential Kinase Targets and Signaling Pathways

Based on the activity of structurally related nicotinamide derivatives, inhibitors synthesized from this compound could potentially target several important kinase families.

  • Aurora Kinases: These serine/threonine kinases are key regulators of mitosis, and their overexpression is common in many cancers.[2]

  • Interleukin-1 Receptor-Associated Kinase 4 (IRAK4): A critical kinase in the Toll-like receptor (TLR) and IL-1 receptor signaling pathways, making it a target for autoimmune and inflammatory diseases.[1]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A tyrosine kinase that plays a crucial role in angiogenesis, a process essential for tumor growth and metastasis.[3]

  • Cyclin-Dependent Kinases (CDKs): A family of kinases that regulate the cell cycle. CDK4/6 inhibitors have been successfully developed for the treatment of certain types of breast cancer.[6]

Illustrative Signaling Pathway: IRAK4 in TLR/IL-1R Signaling

IRAK4_Pathway TLR_IL1R TLR/IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 P TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK P NFkB NF-κB IKK->NFkB P Inflammation Inflammatory Response NFkB->Inflammation Inhibitor 2-Substituted-4,6- dimethylnicotinamide Derivative Inhibitor->IRAK4

Caption: Simplified IRAK4 signaling pathway and the point of inhibition.

Experimental Protocols

The following are generalized protocols for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination of this compound. These should be optimized for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification prep1 1. Add this compound, boronic acid/ester, base, and catalyst/ligand to a dry reaction flask. prep2 2. Evacuate and backfill the flask with an inert gas (e.g., Argon). prep1->prep2 prep3 3. Add degassed solvent. prep2->prep3 reaction Heat the mixture to the desired temperature and stir for the specified time. Monitor progress by TLC or LC-MS. workup1 1. Cool the reaction mixture and quench. workup2 2. Perform aqueous workup and extract with an organic solvent. workup1->workup2 workup3 3. Dry the organic layer and concentrate. workup2->workup3 workup4 4. Purify the crude product by column chromatography. workup3->workup4 cluster_prep cluster_prep cluster_reaction cluster_reaction cluster_prep->cluster_reaction cluster_workup cluster_workup cluster_reaction->cluster_workup

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Materials:

  • This compound (1.0 eq)

  • Aryl/heteroaryl boronic acid or ester (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 eq)

  • Anhydrous solvent (e.g., Toluene, Dioxane, or DMF)

Procedure:

  • To a dry reaction flask, add this compound, the boronic acid/ester, base, and palladium catalyst.

  • Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for 2-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 eq)

  • Primary or secondary amine (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, 1.2-2.0 eq)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium catalyst, ligand, and base to a dry reaction flask.

  • Add this compound and the amine.

  • Add the anhydrous solvent.

  • Seal the flask and heat to 80-110 °C with stirring for 2-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction carefully with water.

  • Perform an aqueous workup and extract with an organic solvent.

  • Dry the combined organic layers, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Data Presentation

The following tables provide representative data for analogous nicotinamide-based kinase inhibitors to guide target selection and synthetic efforts.

Table 1: Inhibitory Activity of Nicotinamide-Based Aurora Kinase Inhibitors [2]

CompoundTarget KinaseIC₅₀ (µM)
10l Aur A0.61
Reference Aur A3.37

Compound 10l is 4-((3-bromo-4-fluorophenyl)amino)-6-chloro-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)-3-fluorophenyl)nicotinamide.

Table 2: Inhibitory Activity of Diaminonicotinamide-Based IRAK4 Inhibitors [1]

CompoundTarget KinaseIC₅₀ (nM)
29 IRAK4< 10

Compound 29 is a 4,6-diaminonicotinamide derivative.

Table 3: Inhibitory Activity of Nicotinamide-Based VEGFR-2 Inhibitors [3]

CompoundTarget KinaseIC₅₀ (nM)
D-1 VEGFR-250

Compound D-1 is a nicotinamide derivative.

Conclusion

This compound is a promising and versatile starting material for the synthesis of novel kinase inhibitors. The established and robust Suzuki-Miyaura coupling and Buchwald-Hartwig amination protocols provide efficient means to generate diverse libraries of compounds for screening against various kinase targets implicated in cancer and inflammatory diseases. The data from structurally related compounds suggest that derivatives of this compound have the potential to yield potent and selective kinase inhibitors.

References

Application Notes and Protocols for the Derivatization of 2-Chloro-4,6-dimethylnicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical derivatization of 2-Chloro-4,6-dimethylnicotinamide, a key intermediate in the synthesis of various biologically active compounds. The following protocols are based on established methodologies for analogous 2-chloropyridine derivatives and are intended to serve as a starting point for laboratory experimentation.

Introduction

This compound is a versatile scaffold for chemical synthesis, offering the potential for derivatization at the 2-position of the pyridine ring. The electron-withdrawing nature of the pyridine nitrogen and the amide group facilitates nucleophilic aromatic substitution and cross-coupling reactions at this position. This document outlines two primary palladium-catalyzed cross-coupling strategies for derivatization: Suzuki-Miyaura coupling for the formation of carbon-carbon bonds and Buchwald-Hartwig amination for the formation of carbon-nitrogen bonds. A protocol for direct nucleophilic aromatic substitution is also presented.

Key Derivatization Strategies

The primary strategies for the derivatization of this compound involve the substitution of the chlorine atom at the 2-position. The two main approaches are palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C and C-N bonds.

  • Suzuki-Miyaura Coupling: This reaction couples the this compound with a boronic acid or ester to form a new carbon-carbon bond. This method is highly versatile for introducing a wide range of aryl and heteroaryl substituents.

  • Buchwald-Hartwig Amination: This reaction couples the this compound with a primary or secondary amine to form a new carbon-nitrogen bond.[1][2] This is a widely used method for the synthesis of arylamines.

Nucleophilic Aromatic Substitution (SNAr)

In this reaction, the chlorine atom is directly displaced by a nucleophile.[3][4][5][6][7] This method is often simpler than cross-coupling reactions but may require harsher reaction conditions, such as high temperatures.[3] The electron-deficient nature of the pyridine ring in this compound makes it susceptible to nucleophilic attack.[4][7]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

This protocol describes the synthesis of 2-Aryl-4,6-dimethylnicotinamides via a palladium-catalyzed Suzuki-Miyaura coupling reaction. The following is a general procedure adapted from protocols for similar 2-chloronicotinamides.[8][9][10][11]

Reaction Scheme:

Materials:

  • This compound

  • Aryl boronic acid (1.1 equivalents)

  • Palladium catalyst (e.g., PXPd2, Pd(PPh3)4) (0.05 equivalents)

  • Base (e.g., K2CO3, Cs2CO3) (3.0 equivalents)

  • Solvent (e.g., Methanol, Toluene, 1,4-Dioxane)

  • Anhydrous and degassed solvents are recommended.

Procedure:

  • To a dry reaction flask, add this compound (1.0 eq), the aryl boronic acid (1.1 eq), the palladium catalyst (0.05 eq), and the base (3.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to reflux (temperature will depend on the solvent used) and stir for 16-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-Aryl-4,6-dimethylnicotinamide.

Quantitative Data Summary (Hypothetical Yields based on similar reactions):

EntryAryl Boronic AcidCatalystBaseSolventYield (%)
1Phenylboronic acidPXPd2K2CO3Methanol75-85
24-Methoxyphenylboronic acidPd(PPh3)4Cs2CO3Toluene70-80
33-Pyridylboronic acidPXPd2K2CO3Methanol65-75
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol describes the synthesis of 2-Amino-4,6-dimethylnicotinamides via a palladium-catalyzed Buchwald-Hartwig amination.[1][2][12][13][14]

Reaction Scheme:

Materials:

  • This compound

  • Amine (primary or secondary) (1.2 equivalents)

  • Palladium pre-catalyst (e.g., Pd2(dba)3, Pd(OAc)2) (0.02 equivalents)

  • Phosphine ligand (e.g., BINAP, Xantphos) (0.04 equivalents)

  • Base (e.g., NaOtBu, K3PO4) (1.5 equivalents)

  • Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, phosphine ligand, and base to a dry reaction flask.

  • Add the anhydrous solvent, followed by this compound and the amine.

  • Seal the reaction vessel and heat to 80-110 °C with stirring for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the desired 2-Amino-4,6-dimethylnicotinamide.

Quantitative Data Summary (Hypothetical Yields):

EntryAmineCatalyst/LigandBaseSolventYield (%)
1MorpholinePd2(dba)3 / BINAPNaOtBuToluene80-90
2AnilinePd(OAc)2 / XantphosK3PO41,4-Dioxane70-85
3BenzylaminePd2(dba)3 / BINAPNaOtBuToluene75-88
Protocol 3: Nucleophilic Aromatic Substitution (SNAr)

This protocol outlines a general procedure for the direct displacement of the 2-chloro substituent with a nucleophile.

Reaction Scheme:

Materials:

  • This compound

  • Nucleophile (e.g., amine, alkoxide, thiol) (2.0-3.0 equivalents)

  • Solvent (e.g., DMF, DMSO, or neat)

  • Optional: Base (e.g., K2CO3, Et3N) if the nucleophile is an amine salt.

Procedure:

  • Combine this compound and the nucleophile in a sealed reaction vessel.

  • Add the solvent and base, if required.

  • Heat the reaction mixture to 100-150 °C and stir for 24-48 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • If the solvent is water-miscible, pour the reaction mixture into water and extract with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Quantitative Data Summary (Hypothetical Yields):

EntryNucleophileSolventTemperature (°C)Yield (%)
1PiperidineDMF12060-70
2Sodium methoxideMethanolReflux70-80
3ThiophenolDMSO14055-65

Visualizations

Signaling Pathways and Experimental Workflows

Derivatization_Workflow cluster_start Starting Material cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_snar Nucleophilic Aromatic Substitution Start This compound Suzuki_Reagents Aryl Boronic Acid, Pd Catalyst, Base Start->Suzuki_Reagents Buchwald_Reagents Amine, Pd Catalyst, Ligand, Base Start->Buchwald_Reagents SNAr_Reagents Nucleophile (e.g., Amine), Heat Start->SNAr_Reagents Suzuki_Product 2-Aryl-4,6-dimethylnicotinamide Suzuki_Reagents->Suzuki_Product C-C Bond Formation Buchwald_Product 2-Amino-4,6-dimethylnicotinamide Buchwald_Reagents->Buchwald_Product C-N Bond Formation SNAr_Product 2-Substituted-4,6- dimethylnicotinamide SNAr_Reagents->SNAr_Product Direct Displacement

Caption: Derivatization pathways for this compound.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex Ar-Pd(II)-Cl(L2) OxAdd->PdII_Complex Transmetal Transmetalation PdII_Complex->Transmetal PdII_Aryl_Complex Ar-Pd(II)-Ar'(L2) Transmetal->PdII_Aryl_Complex RedElim Reductive Elimination PdII_Aryl_Complex->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product Aryl_Halide 2-Chloro-4,6-dimethyl- nicotinamide (Ar-Cl) Aryl_Halide->OxAdd Boronic_Acid Aryl' Boronic Acid + Base Boronic_Acid->Transmetal

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex Ar-Pd(II)-Cl(L2) OxAdd->PdII_Complex Amine_Coord Amine Coordination PdII_Complex->Amine_Coord PdII_Amine_Complex Ar-Pd(II)-NHR'R''+ Amine_Coord->PdII_Amine_Complex Deprotonation Deprotonation (Base) PdII_Amine_Complex->Deprotonation PdII_Amido_Complex Ar-Pd(II)-NR'R''(L2) Deprotonation->PdII_Amido_Complex RedElim Reductive Elimination PdII_Amido_Complex->RedElim RedElim->Pd0 Product Ar-NR'R'' RedElim->Product Aryl_Halide 2-Chloro-4,6-dimethyl- nicotinamide (Ar-Cl) Aryl_Halide->OxAdd Amine R'R''NH Amine->Amine_Coord

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

References

Application Notes and Protocols for the Experimental Use of 2-Chloro-4,6-dimethylnicotinamide in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinamide and its derivatives are a class of compounds that have garnered significant attention in cancer research due to their diverse biological activities.[1][2] These activities include roles in DNA repair, modulation of inflammatory pathways, and inhibition of key signaling molecules involved in tumor progression and angiogenesis.[3][4][5] 2-Chloro-4,6-dimethylnicotinamide is a novel synthetic nicotinamide derivative. While specific biological data for this compound is not yet publicly available, its structural similarity to other researched nicotinamide derivatives suggests potential utility as an anticancer agent.

These application notes provide a comprehensive guide for the initial in vitro evaluation of this compound. The protocols outlined below are standard cell-based assays designed to elucidate its cytotoxic and mechanistic properties. The proposed mechanisms of action are based on the established activities of similar nicotinamide compounds.

Hypothesized Mechanisms of Action

Based on existing literature for nicotinamide derivatives, this compound is hypothesized to exert its effects through one or more of the following pathways:

  • PARP Inhibition and DNA Damage Response: Nicotinamide is a known competitive inhibitor of poly(ADP-ribose) polymerases (PARPs), enzymes critical for DNA repair.[3] By inhibiting PARP, the compound may sensitize cancer cells to DNA damage, leading to cell death, particularly in tumors with existing DNA repair deficiencies.

  • Inhibition of Angiogenesis Signaling: Certain nicotinamide derivatives have been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis, the process by which new blood vessels are formed to supply tumors.[4][5]

  • Modulation of Inflammatory Cytokines: Some derivatives can modulate the expression of pro-inflammatory cytokines like TNF-α and IL-6, which are involved in creating a tumor-supportive microenvironment.[4][5]

The following diagram illustrates a potential signaling pathway involving PARP inhibition.

PARP_Inhibition_Pathway cluster_0 Cell Nucleus DNA_Damage DNA Damage (e.g., Single-Strand Break) PARP PARP1 DNA_Damage->PARP recruits BER Base Excision Repair (BER) PARP->BER initiates Apoptosis Apoptosis PARP:e->Apoptosis:w Inhibition leads to Compound 2-Chloro-4,6- dimethylnicotinamide Compound->PARP Cell_Survival Cell Survival BER->Cell_Survival

Caption: Hypothesized PARP inhibition pathway.

Data Presentation: Summary of Expected Quantitative Data

The following tables are templates for summarizing the quantitative data obtained from the experimental protocols.

Table 1: Cytotoxicity of this compound

Cell Line Assay Type Incubation Time (hrs) IC₅₀ (µM)
HCT-116 MTT 48 [Insert Data]
HepG2 MTT 48 [Insert Data]
A549 MTT 48 [Insert Data]
PARP1-WT CellTiter-Glo 72 [Insert Data]

| PARP1-KO | CellTiter-Glo | 72 | [Insert Data] |

Table 2: Cell Cycle Analysis in HCT-116 Cells (24h treatment)

Treatment % G0/G1 Phase % S Phase % G2/M Phase
Vehicle Control [Insert Data] [Insert Data] [Insert Data]

| Compound (IC₅₀) | [Insert Data] | [Insert Data] | [Insert Data] |

Table 3: Apoptosis Induction in HCT-116 Cells (48h treatment)

Treatment % Early Apoptosis (Annexin V+/PI-) % Late Apoptosis (Annexin V+/PI+)
Vehicle Control [Insert Data] [Insert Data]

| Compound (IC₅₀) | [Insert Data] | [Insert Data] |

Table 4: Effect on Protein Expression/Activity

Target Assay Type Cell Line Treatment Fold Change vs. Control
VEGFR-2 Kinase Assay - Compound (IC₅₀) [Insert Data]
Caspase-3/7 Activity Assay HCT-116 Compound (IC₅₀) [Insert Data]
TNF-α ELISA HCT-116 Compound (IC₅₀) [Insert Data]

| IL-6 | ELISA | HCT-116 | Compound (IC₅₀) | [Insert Data] |

Experimental Protocols

The following diagram provides a general workflow for the initial screening of the compound.

Experimental_Workflow start Compound Stock Preparation cytotoxicity 1. Cytotoxicity Screening (MTT / CellTiter-Glo Assay) start->cytotoxicity ic50 Determine IC₅₀ Values cytotoxicity->ic50 mechanistic 2. Mechanistic Assays (at IC₅₀ concentration) ic50->mechanistic cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanistic->cell_cycle apoptosis Apoptosis Assay (Annexin V / PI Staining) mechanistic->apoptosis protein_analysis Protein Analysis (Kinase Assay / ELISA) mechanistic->protein_analysis data_analysis Data Analysis & Interpretation cell_cycle->data_analysis apoptosis->data_analysis protein_analysis->data_analysis

Caption: General experimental workflow.

Protocol 1: Cell Viability (MTT) Assay

This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC₅₀).

Materials:

  • Human cancer cell lines (e.g., HCT-116, HepG2, A549)

  • DMEM or appropriate culture medium with 10% FBS and 1% Penicillin-Streptomycin

  • This compound

  • DMSO (for stock solution)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of 2x working concentrations by serially diluting the stock in culture medium.

  • Treatment: Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (medium with the same final concentration of DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control and plot against the log of the compound concentration to determine the IC₅₀ value using non-linear regression.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol investigates the effect of the compound on cell cycle progression.

Materials:

  • HCT-116 cells (or other selected cell line)

  • 6-well plates

  • This compound

  • PBS (Phosphate-Buffered Saline)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed 2x10⁵ cells per well in 6-well plates and incubate for 24 hours. Treat the cells with the vehicle control or the predetermined IC₅₀ concentration of the compound for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, collect them in a tube, and wash with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of PI/RNase A staining solution.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Analysis: Analyze the samples using a flow cytometer. The DNA content will be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 3: Apoptosis Assay by Annexin V/PI Staining

This assay quantifies the induction of apoptosis (programmed cell death).

Materials:

  • HCT-116 cells (or other selected cell line)

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed 2x10⁵ cells per well in 6-well plates and incubate for 24 hours. Treat cells with the vehicle control or the IC₅₀ concentration of the compound for 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with ice-cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1x Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1x Binding Buffer to each tube and analyze by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

Protocol 4: VEGFR-2 Kinase Assay

This biochemical assay determines if the compound directly inhibits the enzymatic activity of VEGFR-2.

Materials:

  • Recombinant human VEGFR-2 enzyme

  • Kinase buffer

  • ATP

  • Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)

  • This compound

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Luminometer-capable plate reader

Procedure:

  • Reaction Setup: In a 96-well plate, prepare the kinase reaction by adding kinase buffer, VEGFR-2 enzyme, and varying concentrations of the compound or vehicle control.

  • Initiation: Add the substrate peptide and ATP to initiate the reaction.

  • Incubation: Incubate at 30°C for 1 hour.

  • Detection: Stop the reaction and detect the amount of ADP produced (which is proportional to kinase activity) using the ADP-Glo™ reagent and protocol. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by adding Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP as a luminescent signal.

  • Measurement: Read the luminescence on a plate reader.

  • Data Analysis: Calculate the percent inhibition relative to the vehicle control and determine the IC₅₀ for kinase inhibition.

Safety and Handling

This compound is a novel chemical compound. Its toxicological properties have not been fully elucidated. Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves. Handle the compound in a chemical fume hood. Refer to the Material Safety Data Sheet (MSDS) for detailed information.

References

Application Notes: 2-Chloro-4,6-dimethylnicotinamide in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Chloro-4,6-dimethylnicotinamide is a substituted pyridine derivative with significant potential as a key intermediate in the synthesis of novel agrochemicals. The presence of a reactive chlorine atom at the 2-position of the pyridine ring allows for facile nucleophilic aromatic substitution, making it an ideal scaffold for the construction of a diverse range of biologically active molecules. This document outlines the application of this compound in the synthesis of a hypothetical fungicide, "Dimethoboscalid," which is structurally analogous to the commercial succinate dehydrogenase inhibitor (SDHI) fungicide, Boscalid.

The synthesis of Boscalid involves the formation of an amide bond between 2-chloronicotinoyl chloride and an aniline derivative.[1][2] By analogy, this compound can be reacted with a suitable aniline to generate novel fungicides. This application note provides a detailed protocol for such a synthesis, along with hypothetical performance data and graphical representations of the synthetic and biological pathways.

Hypothetical Application: Synthesis of "Dimethoboscalid," a Novel SDHI Fungicide

This compound serves as a direct precursor for the synthesis of a novel fungicide, herein named "Dimethoboscalid." The synthesis involves a nucleophilic acyl substitution reaction where the amide bond is formed between this compound and 2-amino-4'-chloro-1,1'-biphenyl. The resulting molecule is a potent inhibitor of the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi, a well-established mode of action for this class of fungicides.

Reaction Scheme

Caption: Synthetic route to the hypothetical fungicide "Dimethoboscalid".

Experimental Protocol: Synthesis of "Dimethoboscalid"

This protocol details the laboratory-scale synthesis of "Dimethoboscalid" from this compound.

Materials:

  • This compound

  • 2-amino-4'-chloro-1,1'-biphenyl

  • Triethylamine (Et3N)

  • Toluene

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq) and 2-amino-4'-chloro-1,1'-biphenyl (1.05 eq).

  • Solvent and Base Addition: Add toluene (100 mL) to the flask, followed by the dropwise addition of triethylamine (1.5 eq) with stirring.

  • Reaction: Heat the reaction mixture to reflux (approximately 110°C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO3 solution (2 x 50 mL), and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent, to afford the pure "Dimethoboscalid."

Experimental Workflow

G start Start reactants Charge flask with reactants (this compound & amine) start->reactants solvent Add Toluene and Triethylamine reactants->solvent reflux Heat to reflux (110°C) for 12-18h solvent->reflux tlc Monitor by TLC reflux->tlc tlc->reflux Incomplete cool Cool to Room Temperature tlc->cool Complete wash_hcl Wash with 1M HCl cool->wash_hcl wash_bicarb Wash with sat. NaHCO3 wash_hcl->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry with MgSO4 & Filter wash_brine->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify product Obtain Pure 'Dimethoboscalid' purify->product end End product->end

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-4,6-dimethylnicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 2-Chloro-4,6-dimethylnicotinamide. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data tables to assist in improving reaction yields and addressing common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The most common and effective strategy involves a two-step process. First, the precursor, 2-hydroxy-4,6-dimethylnicotinamide, is synthesized. This is typically achieved through the cyclocondensation of acetylacetone and cyanoacetamide to form 3-cyano-4,6-dimethyl-2-pyridone, followed by the hydrolysis of the nitrile group to a carboxamide. The second step is the chlorination of the hydroxyl group of 2-hydroxy-4,6-dimethylnicotinamide using a chlorinating agent like phosphorus oxychloride (POCl₃).

Q2: My chlorination reaction with POCl₃ is showing low yield. What are the common causes?

A2: Low yields in the chlorination step can be attributed to several factors:

  • Incomplete reaction: The reaction time or temperature may be insufficient. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to ensure the complete consumption of the starting material.

  • Hydrolysis of the product during workup: this compound is susceptible to hydrolysis back to the starting material or other byproducts, especially in the presence of water and acidic or basic conditions.[1] A careful workup procedure is essential.

  • Side reactions: At elevated temperatures, side reactions can occur, leading to the formation of undesired byproducts.

  • Purity of starting material: The presence of impurities in the 2-hydroxy-4,6-dimethylnicotinamide can interfere with the chlorination reaction.

Q3: How can I minimize the hydrolysis of the chloro-product during the workup?

A3: To minimize hydrolysis, consider the following approaches:

  • Anhydrous workup: If possible, perform the workup under anhydrous conditions.

  • Quenching with a mild base: Instead of quenching the reaction mixture with water, pour it onto a mixture of ice and a mild base like sodium bicarbonate.[1] This neutralizes the acidic environment that can promote hydrolysis.

  • Extraction with an organic solvent: After quenching, promptly extract the product into an organic solvent like dichloromethane or ethyl acetate.

  • Evaporation of excess POCl₃: Before workup, excess POCl₃ can be removed under reduced pressure.[1]

Q4: Are there alternative chlorinating agents to POCl₃?

A4: While POCl₃ is the most common chlorinating agent for this transformation, other reagents can be used, sometimes in combination. A mixture of POCl₃ and phosphorus pentachloride (PCl₅) can be effective.[2] Thionyl chloride (SOCl₂) in the presence of a catalytic amount of dimethylformamide (DMF) is another option for chlorinating similar heterocyclic systems.

Q5: What analytical techniques are recommended for monitoring the reaction and assessing product purity?

A5: The following techniques are recommended:

  • Thin Layer Chromatography (TLC): For rapid monitoring of the reaction progress.

  • High-Performance Liquid Chromatography (HPLC): For accurate determination of product purity and quantification of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural confirmation of the final product and any isolated intermediates or byproducts.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Troubleshooting Guides

Problem 1: Low or no yield of 3-cyano-4,6-dimethyl-2-pyridone (Precursor Synthesis)
Potential Cause Troubleshooting Steps
Incorrect reaction conditions Ensure the reaction is carried out at the optimal temperature and for the recommended duration. For the one-pot synthesis from acetylacetone and cyanoacetamide, refluxing in the presence of a base like piperidine or ammonium acetate is common.[3][4]
Ineffective catalyst Use a suitable base catalyst. Piperidine is a common choice for this condensation.[1][3] The amount of catalyst can also be optimized.
Low purity of reactants Use high-purity acetylacetone and cyanoacetamide. Impurities can lead to side reactions and lower yields.
Problem 2: Incomplete hydrolysis of the cyano group to the amide
Potential Cause Troubleshooting Steps
Insufficiently harsh hydrolysis conditions The hydrolysis of the cyanopyridine can be slow. Ensure that the concentration of the acid or base catalyst and the reaction temperature are adequate. Refluxing in a strong acid or base is often required.
Short reaction time Monitor the reaction by TLC or HPLC to ensure it goes to completion. The reaction may require an extended period of heating.
Precipitation of starting material Ensure that the starting material remains dissolved in the reaction mixture. A change of solvent or an increase in the solvent volume might be necessary.
Problem 3: Low yield or impure product in the chlorination step
Potential Cause Troubleshooting Steps
Incomplete reaction Increase the reaction time or temperature. Monitor the reaction progress by TLC. Using a slight excess of POCl₃ can also help drive the reaction to completion.
Product hydrolysis during workup Carefully pour the reaction mixture onto crushed ice and a mild base (e.g., sodium bicarbonate).[1] Avoid quenching with water alone. Extract the product immediately with an organic solvent.
Formation of byproducts Overheating can lead to the formation of tars and other byproducts. Maintain the recommended reaction temperature. Purification by column chromatography may be necessary to remove impurities.
Presence of moisture Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the reaction of POCl₃ with water.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of 3-cyano-4,6-dimethyl-2-pyridone

Method Reactants Catalyst/Solvent Reaction Time Yield Reference
Conventional HeatingAcetylacetone, CyanoacetamidePiperidine / Water-Ethanol4 hours~70-80%[1]
Microwave IrradiationAcetylacetone, CyanoacetamidePiperidine / Solvent-free7 minutes>90%[1][3]

Table 2: Chlorination of Hydroxypyridines with POCl₃ - General Conditions

Parameter Condition Notes Reference
Chlorinating Agent Phosphorus oxychloride (POCl₃)Often used in excess as both reagent and solvent.[4]
Additives Phosphorus pentachloride (PCl₅) or PyridinePCl₅ can be added to increase reactivity. Pyridine can act as a base.[2][4]
Temperature Reflux (typically 100-110 °C)Higher temperatures may lead to decomposition.[2]
Reaction Time 2 - 6 hoursMonitor by TLC for completion.
Workup Poured onto ice/mild baseCrucial to prevent product hydrolysis.[1]

Experimental Protocols

Protocol 1: Synthesis of 3-cyano-4,6-dimethyl-2-pyridone

This protocol is based on a conventional heating method.[1]

  • In a round-bottom flask equipped with a reflux condenser, combine acetylacetone (10 mmol), cyanoacetamide (10 mmol), and a water/ethanol mixture (20 cm³).

  • Add a few drops of piperidine as a catalyst.

  • Heat the mixture to reflux and maintain for 4 hours.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol and dry to obtain 3-cyano-4,6-dimethyl-2-pyridone.

  • The product can be further purified by recrystallization from ethanol.

Protocol 2: Hydrolysis of 3-cyano-4,6-dimethyl-2-pyridone to 2-hydroxy-4,6-dimethylnicotinamide

This is a general procedure for the hydrolysis of a cyanopyridine.

  • In a round-bottom flask, suspend 3-cyano-4,6-dimethyl-2-pyridone in concentrated sulfuric acid.

  • Heat the mixture with stirring. The temperature and time will need to be optimized for this specific substrate. Start with heating at 80-100°C for several hours.

  • Monitor the reaction by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the solution with a suitable base (e.g., concentrated ammonium hydroxide or sodium hydroxide solution) while keeping the mixture cool in an ice bath.

  • The product, 2-hydroxy-4,6-dimethylnicotinamide, will precipitate.

  • Collect the solid by filtration, wash with cold water, and dry.

Protocol 3: Chlorination of 2-hydroxy-4,6-dimethylnicotinamide

This protocol is a general procedure for the chlorination of a hydroxypyridine using POCl₃.[4]

  • In a flame-dried round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, place 2-hydroxy-4,6-dimethylnicotinamide.

  • Carefully add an excess of phosphorus oxychloride (POCl₃) to the flask. The POCl₃ can act as both the reagent and the solvent.

  • Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully and slowly pour the cooled reaction mixture onto a stirred mixture of crushed ice and saturated sodium bicarbonate solution. Caution: This is an exothermic reaction and will release HCl gas. Perform this step in a well-ventilated fume hood.

  • Stir the mixture until the gas evolution ceases and the pH is neutral or slightly basic.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude this compound.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Mandatory Visualizations

Synthesis_Pathway acetylacetone Acetylacetone intermediate 3-cyano-4,6-dimethyl-2-pyridone acetylacetone->intermediate Piperidine, Reflux cyanoacetamide Cyanoacetamide cyanoacetamide->intermediate precursor 2-hydroxy-4,6-dimethylnicotinamide intermediate->precursor H₂SO₄, Heat product This compound precursor->product POCl₃, Reflux

Caption: Synthetic pathway for this compound.

Troubleshooting_Chlorination start Low Yield in Chlorination Step incomplete_rxn Incomplete Reaction? start->incomplete_rxn hydrolysis Product Hydrolysis? incomplete_rxn->hydrolysis No increase_time_temp Increase reaction time/temp Monitor by TLC incomplete_rxn->increase_time_temp Yes side_reactions Side Reactions? hydrolysis->side_reactions No workup Modify Workup: - Pour onto ice/mild base - Anhydrous conditions hydrolysis->workup Yes optimize_temp Optimize temperature Purify by chromatography side_reactions->optimize_temp Yes end Yield Improved side_reactions->end No increase_time_temp->end workup->end optimize_temp->end

Caption: Troubleshooting workflow for low yield in the chlorination step.

References

Technical Support Center: Synthesis of Nicotinamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of nicotinamide and its derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the synthesis of nicotinamide derivatives, presented in a question-and-answer format to directly tackle specific experimental challenges.

Synthesis of Nicotinamide from 3-Cyanopyridine

Q1: My nicotinamide synthesis via hydrolysis of 3-cyanopyridine is producing a significant amount of nicotinic acid as a byproduct. How can I prevent this?

A1: The formation of nicotinic acid is a common side reaction resulting from the over-hydrolysis of the intermediate amide. Controlling the reaction's pH is critical to maximizing the yield of nicotinamide.[1][2] Both acidic and alkaline conditions can be employed, but careful management is key to stopping the reaction at the amide stage.[1][2]

  • Troubleshooting Strategies:

    • pH Control: For alkaline hydrolysis, using a milder base or carefully controlling the stoichiometry of a strong base like sodium hydroxide can prevent the further hydrolysis of nicotinamide.[3] In some procedures, the reaction is carried out in an ethanol-water system where the ratio of the solvents can be adjusted to favor the formation of nicotinamide over nicotinic acid.[4]

    • Catalyst Selection: The use of specific catalysts, such as manganese dioxide, has been shown to improve the selectivity for nicotinamide.[5] Enzymatic hydrolysis using nitrile hydratase is also a highly selective method that minimizes the formation of nicotinic acid.[6]

    • Reaction Time and Temperature: Monitor the reaction progress using techniques like TLC or HPLC to stop the reaction once the consumption of 3-cyanopyridine is complete, preventing prolonged exposure to hydrolytic conditions. Lowering the reaction temperature can also help to reduce the rate of the second hydrolysis step.[6]

Q2: I'm observing unreacted 3-cyanopyridine in my final product. How can I improve the conversion rate?

A2: Incomplete conversion can be due to several factors, including insufficient catalyst activity, suboptimal reaction conditions, or catalyst deactivation.

  • Troubleshooting Strategies:

    • Catalyst Loading and Activity: Ensure the correct loading of the catalyst and that it is active. For enzymatic reactions, ensure the pH and temperature are optimal for enzyme activity.

    • Reaction Conditions: Increasing the reaction temperature or time may improve conversion, but this must be balanced with the risk of increasing side product formation.[5] Ensure efficient stirring to overcome mass transfer limitations, especially in heterogeneous catalytic systems.

    • Reagent Purity: Impurities in the 3-cyanopyridine starting material could potentially poison the catalyst. Ensure the use of high-purity starting materials.

Synthesis of Nicotinamide from Nicotinic Acid

Q3: The direct amidation of nicotinic acid with ammonia gives a low yield of nicotinamide. What are the challenges and how can they be overcome?

A3: The direct reaction of a carboxylic acid and an amine to form an amide is often challenging because the acidic carboxylic acid and the basic amine can form a stable and unreactive ammonium salt.[7] This reaction is also reversible and typically requires high temperatures to drive off the water byproduct, which can lead to decomposition.[8][9]

  • Troubleshooting Strategies:

    • Use of Urea: Reacting nicotinic acid with urea, with or without additional ammonia, can provide better yields and a higher quality product.[9] The reaction is typically carried out at elevated temperatures (180-250 °C).

    • Activating Agents: While not always cost-effective for large-scale synthesis, coupling agents like dicyclohexylcarbodiimide (DCC) can be used to activate the carboxylic acid for reaction with an amine at lower temperatures.[7]

    • Conversion to an Ester: A two-step process involving the conversion of nicotinic acid to a nicotinic acid ester, followed by amidation with ammonia, can be a more efficient route.[10]

Synthesis of N-(Hydroxymethyl)nicotinamide

Q4: My yield for the synthesis of N-(hydroxymethyl)nicotinamide is low. What are the potential causes and solutions?

A4: Low yields in this synthesis can be attributed to several factors, including the choice of base, reactant ratios, and reaction conditions.

  • Troubleshooting Strategies:

    • Optimal Base: Potassium carbonate has been demonstrated to be an effective base for this reaction.[11] If you are using other bases like sodium hydroxide or triethylamine, consider switching.

    • Reactant Ratio: An excess of formaldehyde is typically used, but a very large excess can complicate purification without significantly improving the yield.[11] A moderate excess of a 36.8% aqueous formaldehyde solution is recommended.

    • Reaction Time and Temperature: The reaction is often conducted in a boiling water bath for about an hour to ensure completion.[11] Ensure your reaction is adequately heated for a sufficient duration.

    • Product Stability: The product can be unstable in strongly basic solutions. Neutralizing the reaction mixture upon completion can prevent decomposition.[11]

Buchwald-Hartwig Amination for Nicotinamide Derivatives

Q5: I am attempting a Buchwald-Hartwig amination to synthesize a nicotinamide derivative and am observing a significant amount of hydrodehalogenation of my starting halopyridine. How can I minimize this side reaction?

A5: Hydrodehalogenation is a known side reaction in Buchwald-Hartwig aminations, where the halide is replaced by a hydrogen atom.[12] This side reaction often competes with the desired C-N bond formation and is influenced by the choice of ligand, base, and reaction conditions.[13]

  • Troubleshooting Strategies:

    • Ligand Choice: The use of sterically bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) can often favor the desired reductive elimination over the β-hydride elimination that leads to hydrodehalogenation.[12][14]

    • Base Selection: Weaker bases may sometimes reduce the rate of hydrodehalogenation. However, a strong, non-nucleophilic base like sodium tert-butoxide is often required for efficient amination. Careful optimization of the base is necessary.[15]

    • Temperature Control: Running the reaction at the lowest temperature that still allows for a reasonable reaction rate can help to minimize side reactions.[15]

Data Presentation

Table 1: Influence of Reaction Conditions on the Synthesis of Nicotinamide from 3-Cyanopyridine.

Starting MaterialCatalyst/ReagentSolvent System (w/w)Temperature (°C)Time (h)Product Purity (%)Yield (%)Reference
3-CyanopyridineNaOH / MnO₂Ethanol / Water (19:1)95899.596[4]
3-CyanopyridineMnO₂Ethanol (95%) / Water906Not specified99.49[5][16]
3-CyanopyridineMnO₂Isopropanol / Water956Not specified99.32[5]
3-CyanopyridineNaOHWaterNot specifiedNot specifiedNot specified90[3]

Table 2: Synthesis of Nicotinamide from Nicotinic Acid and Urea.

Molar Ratio (Nicotinic Acid:Urea)Temperature (°C)Time (h)Additional AmmoniaNicotinamide Yield (%)Unconverted Nicotinic Acid (%)Reference
1 : 0.75230-2352YesNot specified12[9]
1 : 0.5200-210Not specifiedNo73.75[9]
2.5 : 1.25225-2354YesNot specified15[9]

Experimental Protocols

Protocol 1: Synthesis of Nicotinamide from 3-Cyanopyridine

This protocol is adapted from a patented method utilizing manganese dioxide as a catalyst.[5]

  • Reaction Setup: In a 1000 mL four-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add 100 g (0.96 mol) of solid 3-cyanopyridine, 400 g of 95% ethanol (containing 380 g ethanol and 20 g water), and 20 g (0.23 mol) of manganese dioxide.

  • Reaction: Stir the mixture and heat to 90 °C. Maintain the temperature at approximately 90 °C for 6 hours.

  • Monitoring: The reaction progress can be monitored by HPLC.

  • Workup: After the reaction is complete, cool the mixture and filter to remove the manganese dioxide catalyst.

  • Isolation: The filtrate is concentrated under reduced pressure using a rotary evaporator to remove the ethanol.

  • Purification and Drying: The crude nicotinamide is then dried under vacuum at 60 °C for 10 hours to yield the final product.

Protocol 2: Synthesis of N-(Hydroxymethyl)nicotinamide

This protocol is based on a described method for the synthesis of N-(hydroxymethyl)nicotinamide.[17]

  • Reaction Setup: To a round-bottom flask, add 3.0 g of nicotinamide, 5.0 mL of 36.8% aqueous formaldehyde solution, and 0.03 g of potassium carbonate.

  • Reaction: Heat the mixture in a boiling water bath with continuous stirring for 1 hour.

  • Cooling and Solvent Removal: After 1 hour, remove the flask from the heat and allow it to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from an ethanol/water mixture. Dissolve the crude product in a minimal amount of hot solvent and allow it to cool slowly to induce crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.

Mandatory Visualization

Logical Workflow for Troubleshooting Nicotinamide Synthesis

Troubleshooting_Workflow start Synthesis Issue Identified issue_type What is the primary issue? start->issue_type low_yield Low Yield issue_type->low_yield Yield impurity Impurity/Side Product Formation issue_type->impurity Purity cause_yield Potential Causes for Low Yield low_yield->cause_yield cause_impurity Identify Impurity impurity->cause_impurity incomplete_conv Incomplete Conversion cause_yield->incomplete_conv Incomplete Reaction product_decomp Product Decomposition cause_yield->product_decomp Decomposition nicotinic_acid Nicotinic Acid cause_impurity->nicotinic_acid Acidic pH unreacted_sm Unreacted Starting Material cause_impurity->unreacted_sm TLC/HPLC other_byproduct Other Byproduct (e.g., Hydrodehalogenation) cause_impurity->other_byproduct GC-MS/NMR solution_incomplete_conv Optimize Reaction Time/Temp Increase Catalyst Load incomplete_conv->solution_incomplete_conv solution_decomp Lower Temperature Neutralize Post-Reaction product_decomp->solution_decomp solution_nicotinic_acid Control pH Use Selective Catalyst Optimize Reaction Time nicotinic_acid->solution_nicotinic_acid solution_unreacted_sm Increase Reaction Time/Temp Check Catalyst Activity unreacted_sm->solution_unreacted_sm solution_other Optimize Ligand/Base Lower Temperature other_byproduct->solution_other end Problem Resolved solution_incomplete_conv->end solution_decomp->end solution_nicotinic_acid->end solution_unreacted_sm->end solution_other->end

Troubleshooting workflow for nicotinamide synthesis.
NAD+ Salvage Pathway

Nicotinamide is a key precursor in the NAD+ salvage pathway, which is crucial for maintaining cellular NAD+ levels.

NAD_Salvage_Pathway cluster_enzymes Enzymes Nicotinamide Nicotinamide NMN Nicotinamide Mononucleotide (NMN) Nicotinamide->NMN NAMPT NAD NAD+ NMN->NAD NMNATs NAMPT NAMPT PPi PPi NAMPT->PPi NMNAT NMNATs PPi_out PPi NMNAT->PPi_out PRPP PRPP PRPP->NAMPT ATP_in ATP ATP_in->NMNAT

The NAD+ salvage pathway converts nicotinamide to NAD+.
Role of NAD+ in Sirtuin and PARP Signaling

NAD+ is a critical co-substrate for sirtuins and PARPs, linking cellular metabolism to signaling pathways.

NAD_Signaling NAD NAD+ SIRT Sirtuins (SIRTs) NAD->SIRT PARP PARPs NAD->PARP Deacetylation Protein Deacetylation SIRT->Deacetylation Nicotinamide_byproduct Nicotinamide SIRT->Nicotinamide_byproduct byproduct ADP_Ribosylation Poly(ADP-ribosyl)ation PARP->ADP_Ribosylation PARP->Nicotinamide_byproduct byproduct Metabolic_Regulation Metabolic Regulation Gene Silencing Longevity Deacetylation->Metabolic_Regulation DNA_Repair DNA Repair Cell Death ADP_Ribosylation->DNA_Repair

NAD+ consumption by SIRTs and PARPs in cell signaling.

References

Technical Support Center: 2-Chloro-4,6-dimethylnicotinamide Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 2-Chloro-4,6-dimethylnicotinamide. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.

Troubleshooting Guides

Problem 1: Low Purity After Initial Synthesis

Question: My initial crude product of this compound shows low purity by HPLC/TLC analysis. What are the likely impurities and how can I remove them?

Answer: Low purity in the crude product is a common issue. The impurities can stem from unreacted starting materials, side-products, or degradation. Based on analogous nicotinamide syntheses, potential impurities can be categorized as follows:

  • Starting Material-Related Impurities: Unreacted 2-chloro-4,6-dimethylnicotinonitrile or the corresponding carboxylic acid (2-chloro-4,6-dimethylnicotinic acid) are common.

  • Side-Reaction Products: Hydrolysis of the chloro group to a hydroxyl group, forming 2-hydroxy-4,6-dimethylnicotinamide, can occur, especially under basic or acidic conditions at elevated temperatures.

  • Isomeric Impurities: Depending on the synthetic route, isomers may form.

  • Degradation Products: The nicotinamide moiety can be susceptible to degradation under harsh temperature or pH conditions.

Troubleshooting Steps:

  • Identify the Impurities: Use techniques like LC-MS or NMR to identify the major impurities in your crude product.

  • Optimize Reaction Conditions:

    • Ensure the complete conversion of starting materials by monitoring the reaction with TLC or HPLC.

    • Control the reaction temperature to minimize the formation of degradation products.

  • Purification Strategy: A multi-step purification approach is often necessary. Consider a combination of recrystallization and column chromatography.

Problem 2: Difficulty in Removing a Persistent Impurity

Question: I have a persistent impurity that co-elutes with my product during column chromatography. How can I resolve this?

Answer: Co-elution is a frequent challenge in chromatography. Here are several strategies to address this:

  • Modify the Mobile Phase:

    • Solvent System: Experiment with different solvent systems. If you are using a hexane/ethyl acetate system, try switching to a dichloromethane/methanol system or a toluene/acetone system.

    • Additives: The addition of a small percentage of an acid (e.g., acetic acid) or a base (e.g., triethylamine) to the mobile phase can alter the retention times of your product and the impurity, potentially leading to separation.

  • Change the Stationary Phase: If modifying the mobile phase is unsuccessful, consider using a different stationary phase. Options include alumina, or functionalized silica gels (e.g., C18 for reverse-phase chromatography).

  • Recrystallization: Attempt recrystallization with various solvents. A suitable solvent will dissolve the product at an elevated temperature but show poor solubility at room temperature, while the impurity remains in the solution. Ethanol is a reported solvent for the recrystallization of this compound.[1]

  • Derivative Formation: As a last resort, you can convert your product into a derivative, purify the derivative, and then convert it back to the original product. This is a more complex approach but can be effective for challenging separations.

Frequently Asked Questions (FAQs)

Q1: What are the expected physical properties of pure this compound?

A1: Pure this compound is a solid with a melting point of 154-155 °C when recrystallized from ethanol.[1]

Q2: What are the most common impurities to expect in the synthesis of this compound?

A2: While specific data for this compound is limited, analogies to nicotinamide synthesis suggest the following potential impurities:

  • 2-Chloro-4,6-dimethylnicotinic acid: Formed from incomplete amidation or hydrolysis of the nitrile precursor.

  • Unreacted 2-chloro-4,6-dimethylnicotinonitrile: The immediate precursor to the amide.

  • 2-Hydroxy-4,6-dimethylnicotinamide: Resulting from the hydrolysis of the chloro-substituent.

Q3: What are the recommended purification techniques for this compound?

A3: The most effective purification methods for compounds of this class are typically:

  • Column Chromatography: Using silica gel with a suitable eluent system (e.g., a gradient of hexane and ethyl acetate or dichloromethane and methanol) is a common starting point.

  • Recrystallization: This technique can be highly effective for obtaining a high-purity crystalline product if a suitable solvent is identified. Ethanol has been reported as a successful recrystallization solvent.[1]

Q4: How can I monitor the purity of my product during the purification process?

A4: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of your purification in real-time. For more accurate quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method.

Quantitative Data Summary

ParameterValueReference
Melting Point154-155 °C[1]
Recrystallization SolventEthanol[1]

Experimental Protocols

Protocol 1: Column Chromatography for Purification of this compound

  • Slurry Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane (DCM). Add silica gel (2-3 times the weight of the crude product) and evaporate the solvent to obtain a dry, free-flowing powder.

  • Column Packing: Prepare a silica gel column using a slurry packing method with the initial mobile phase (e.g., 100% hexane or a low polarity mixture like 95:5 hexane:ethyl acetate).

  • Loading: Carefully load the prepared dry slurry onto the top of the packed column.

  • Elution: Start the elution with the initial low-polarity mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Recrystallization of this compound

  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a test solvent (e.g., ethanol) at its boiling point.

  • Dissolution: In a larger flask, dissolve the bulk of the crude product in the minimum amount of hot ethanol.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. Further cooling in an ice bath can increase the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Visualizations

Purification_Workflow Crude_Product Crude this compound Purity_Analysis Purity Analysis (TLC/HPLC) Crude_Product->Purity_Analysis Column_Chromatography Column Chromatography Purity_Analysis->Column_Chromatography Low Purity Recrystallization Recrystallization Column_Chromatography->Recrystallization Partially Pure Final_Product Pure Product (>98%) Column_Chromatography->Final_Product High Purity Impure_Fractions Impure Fractions Column_Chromatography->Impure_Fractions Recrystallization->Final_Product Recrystallization->Impure_Fractions Mother Liquor Troubleshooting_Tree Start Low Purity after Purification Check_TLC Analyze TLC/HPLC Data Start->Check_TLC Multiple_Spots Multiple Impurities Present Check_TLC->Multiple_Spots Distinct Spots Coelution Impurity Co-elutes with Product Check_TLC->Coelution Overlapping Spots Optimize_CC Optimize Column Chromatography Multiple_Spots->Optimize_CC Coelution->Optimize_CC Try_Recrystallization Attempt Recrystallization Coelution->Try_Recrystallization Change_Solvent Change Mobile Phase Optimize_CC->Change_Solvent Change_Stationary Change Stationary Phase Optimize_CC->Change_Stationary Success Pure Product Obtained Change_Solvent->Success Change_Stationary->Success Try_Recrystallization->Success

References

Technical Support Center: 2-Chloro-4,6-dimethylnicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and storage of 2-Chloro-4,6-dimethylnicotinamide, along with troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals.

Stability and Storage Guide

Proper storage and handling are crucial for maintaining the integrity and purity of this compound for experimental use. While specific, comprehensive stability studies on this compound are not extensively published, this guide provides recommendations based on available data for the compound and general knowledge of related chemical structures.

Recommended Storage Conditions

For optimal stability, this compound should be stored under controlled conditions to minimize degradation.

ParameterRecommendationSource
Temperature 2-8°C (Refrigerated)[1][2]
Atmosphere In a tightly closed container.[3]
Environment Dry, cool, and well-ventilated place.[3]
Light Store protected from light.General Precaution

Note: It is highly recommended that users perform their own stability assessments for long-term storage or for use in specific experimental buffers and conditions.

Troubleshooting Common Stability Issues

This section addresses potential problems users might encounter related to the stability of this compound.

Problem: Inconsistent or unexpected experimental results.
  • Possible Cause: The compound may have degraded due to improper storage or handling.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the compound has been consistently stored at 2-8°C and protected from light and moisture.

    • Assess Purity: If degradation is suspected, it is advisable to re-analyze the purity of the compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

    • Use a Fresh Stock: If possible, use a fresh, unopened vial of the compound to repeat the experiment and compare the results.

Problem: Visible changes in the solid compound (e.g., discoloration, clumping).
  • Possible Cause: This may indicate degradation or moisture absorption.

  • Troubleshooting Steps:

    • Do Not Use: If the physical appearance of the compound has changed, it is best to discard it and use a new batch.

    • Review Handling Procedures: Ensure that the container is sealed tightly after each use and that it is allowed to warm to room temperature before opening to prevent condensation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

Q2: How should I handle this compound safely?

A2: As with any chemical, proper personal protective equipment (PPE) should be used. This includes safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area or a fume hood. Avoid breathing dust. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[3][4]

Q3: Are there any known degradation pathways for this compound?

A3: Specific degradation pathways for this compound are not well-documented in publicly available literature. However, based on its structure, potential degradation pathways could include:

  • Hydrolysis: The amide group could be susceptible to hydrolysis under acidic or basic conditions, which would yield 2-chloro-4,6-dimethylnicotinic acid.

  • Photodegradation: Exposure to UV light may lead to degradation.

  • Thermal Degradation: Elevated temperatures could induce decomposition.

A logical workflow for investigating potential degradation is outlined below.

cluster_storage Initial State cluster_stress Potential Stress Conditions cluster_degradation Potential Degradation Compound This compound (Solid, Pure) Light Light Exposure Compound->Light Exposure Heat Elevated Temperature Compound->Heat Exposure Humidity High Humidity Compound->Humidity Exposure pH Acidic/Basic Conditions Compound->pH Exposure Degraded Degraded Compound (Impurities Present) Light->Degraded Leads to Heat->Degraded Leads to Humidity->Degraded Leads to pH->Degraded Leads to

Caption: Potential Degradation Pathways for this compound.

Q4: How can I check the purity of my this compound sample?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for assessing the purity of nicotinamide derivatives. A stability-indicating HPLC method would be able to separate the intact compound from its potential degradation products.

Experimental Protocols

General Protocol for a Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.

Objective: To identify potential degradation products and pathways for this compound under various stress conditions.

Methodology:

  • Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl to the sample solution and incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 12, 24 hours).

    • Base Hydrolysis: Add 0.1 M NaOH to the sample solution and incubate at room temperature for a defined period.

    • Oxidative Degradation: Add a low concentration of hydrogen peroxide (e.g., 3%) to the sample solution and keep it at room temperature.

    • Thermal Degradation: Expose the solid compound to dry heat (e.g., 70°C).

    • Photodegradation: Expose the solid compound and a solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines).

  • Sample Analysis: At each time point, neutralize the acidic and basic samples and dilute all samples to a suitable concentration for analysis. Analyze the samples by a stability-indicating HPLC method.

  • Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control sample. Look for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

The following diagram illustrates the general workflow for a forced degradation study.

Start Prepare Stock Solution Stress Expose to Stress Conditions (Acid, Base, Heat, Light, Oxidation) Start->Stress Step 1 Neutralize Neutralize/Dilute Samples Stress->Neutralize Step 2 Analyze HPLC Analysis Neutralize->Analyze Step 3 Evaluate Evaluate Chromatograms (Identify Degradants, Assess Purity) Analyze->Evaluate Step 4

Caption: Experimental Workflow for a Forced Degradation Study.

References

Technical Support Center: Synthesis of 2-Chloronicotinic Acid with a Focus on Avoiding Hazardous Reagents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-chloronicotinic acid. The focus is on providing safer and more environmentally friendly methods by avoiding hazardous reagents commonly used in traditional synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazardous reagents to avoid in 2-chloronicotinic acid synthesis?

A1: The most common hazardous reagents to avoid are phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂). These substances are highly corrosive, react violently with water, and produce toxic fumes.[1][2][3][4][5] Traditional synthesis methods often employ these reagents for the chlorination of nicotinic acid N-oxide.[6][7] Additionally, methods involving potassium permanganate for oxidation can generate large amounts of manganese-containing wastewater, posing environmental concerns.[8]

Q2: What are the main alternative, safer methods for synthesizing 2-chloronicotinic acid?

A2: Safer alternatives focus on replacing hazardous chlorinating agents and avoiding harsh oxidation conditions. Key methods include:

  • Chlorination of Nicotinic Acid N-oxide with Bis(trichloromethyl)carbonate (BTC): This method avoids the use of phosphorus-containing reagents and their associated waste treatment issues.[9]

  • Oxidation of 2-Chloro-3-methylpyridine: This route can utilize safer oxidizing agents like ozone or molecular oxygen, which are more environmentally benign than heavy metal oxidants.[10][11]

  • Ring-Forming Reactions: Building the pyridine ring from acyclic precursors can offer a completely different and potentially safer pathway, avoiding the need for chlorination of a pre-formed pyridine ring.[6][12]

Q3: What are the common impurities or side products in 2-chloronicotinic acid synthesis?

A3: Common impurities depend on the synthetic route. In the chlorination of nicotinic acid N-oxide, the formation of the isomeric 6-chloronicotinic acid is a known issue.[13] Incomplete hydrolysis of the intermediate 2-chloronicotinoyl chloride can also lead to its presence in the final product. Residual starting materials and solvents are also potential impurities.

Q4: How can I purify the final 2-chloronicotinic acid product?

A4: Purification strategies often involve recrystallization. A common solvent system for recrystallization is a methanol-water mixture.[13] The purity of the product can be assessed using techniques like High-Performance Liquid Chromatography (HPLC).[9]

Troubleshooting Guides

Below are troubleshooting guides for specific synthesis routes, focusing on avoiding hazardous reagents.

Method 1: Synthesis from Nicotinic Acid N-oxide using Bis(trichloromethyl)carbonate (BTC)

This method offers a safer alternative to traditional chlorination using phosphorus oxychloride or thionyl chloride.

Experimental Workflow

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Isolation A Mix Nicotinic Acid N-oxide, Bis(trichloromethyl)carbonate, and Phase Transfer Catalyst B Heat the mixture (e.g., 100-110°C) A->B Solvent-free C Monitor reaction progress B->C D Cool the reaction mixture C->D E Add to ice water and stir D->E F Filter the precipitate E->F G Wash with water and dry F->G cluster_0 Reaction Setup cluster_1 Oxidation cluster_2 Workup and Isolation A Dissolve 2-Chloro-3-methylpyridine and catalyst in a solvent B Introduce oxidant (e.g., O₂ or O₃) at controlled temperature A->B C Monitor reaction progress B->C D Remove solvent under reduced pressure C->D E Recrystallize the crude product D->E F Filter and dry the final product E->F cluster_0 Hazardous Reagent Assessment cluster_1 Alternative Strategy Selection cluster_2 Process Optimization cluster_3 Desired Outcome Hazardous Identify Hazardous Reagents (POCl₃, SOCl₂) AltReagent Select Safer Reagents (BTC, O₂, O₃) Hazardous->AltReagent AltRoute Consider Alternative Routes (e.g., Ring Formation) Hazardous->AltRoute Optimization Optimize Reaction Conditions (Temp, Time, Catalyst) AltReagent->Optimization AltRoute->Optimization Goal Safe and Efficient Synthesis of 2-Chloronicotinic Acid Optimization->Goal

References

Technical Support Center: Optimization of Reaction Conditions for Nicotinamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of nicotinamide synthesis.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during nicotinamide synthesis experiments in a question-and-answer format.

Q1: My reaction yield is low. What are the potential causes and how can I improve it?

A1: Low yields in nicotinamide synthesis can arise from several factors, depending on the chosen synthesis route.

For Chemical Synthesis (e.g., from 3-cyanopyridine):

  • Suboptimal Catalyst: The choice and activity of the catalyst are critical. For instance, in the hydrolysis of 3-cyanopyridine, manganese dioxide is a common catalyst.[1] The activity of the catalyst can be impacted by its preparation method. Ensure you are using a high-quality catalyst.

  • Incorrect Reactant Ratios: The molar ratio of reactants is crucial. For the hydrolysis of 3-cyanopyridine, a specific molar ratio of 3-cyanopyridine to water and catalyst is recommended for optimal conversion.[1]

  • Inappropriate Reaction Temperature and Time: The reaction temperature and duration must be carefully controlled. For the hydrolysis of 3-cyanopyridine using a manganese dioxide catalyst, a temperature range of 80-100°C for 6-10 hours is suggested.[2] Insufficient time or temperature can lead to incomplete conversion.

  • Solvent Effects: The choice of solvent can significantly impact the reaction. In some methods, using a mixture of alcohol and water as the solvent can help to suppress the formation of the nicotinic acid byproduct, thereby improving the yield of nicotinamide.[1]

For Enzymatic Synthesis (e.g., using Nitrile Hydratase):

  • Suboptimal pH and Temperature: Nitrile hydratase activity is highly dependent on pH and temperature. The optimal pH is typically around 7.0-8.0, and the optimal temperature is often in the range of 20-40°C.[3] Deviations from these optimal conditions can significantly reduce enzyme activity and, consequently, the yield.

  • Enzyme Inhibition: The substrate (3-cyanopyridine) or the product (nicotinamide) can inhibit the enzyme at high concentrations. A fed-batch approach, where the substrate is added incrementally, can help to maintain a low substrate concentration and avoid inhibition.

  • Enzyme Stability: Nitrile hydratases can be unstable, especially at elevated temperatures.[4] Using immobilized enzymes or whole-cell biocatalysts can improve stability and allow for reuse, ultimately improving the overall process yield.

Q2: I am observing significant byproduct formation, particularly nicotinic acid. How can I minimize this?

A2: The formation of nicotinic acid is a common side reaction in nicotinamide synthesis, especially in chemical hydrolysis methods.

  • Reaction Conditions: In the chemical hydrolysis of 3-cyanopyridine, the use of a mixed solvent system of alcohol and water can effectively suppress the further hydrolysis of nicotinamide to nicotinic acid.[1]

  • pH Control: Maintaining the pH of the reaction mixture within a specific range is crucial. For some purification methods, adjusting the pH to between 7 and 10 during recrystallization can help to remove nicotinic acid and its salts.[5]

  • Catalyst Selection: Some catalysts have higher selectivity for the formation of nicotinamide over nicotinic acid. Researching and selecting a catalyst with high selectivity is important. For example, certain enzymatic methods using nitrile hydratase show high selectivity towards nicotinamide with minimal nicotinic acid formation.[6]

Q3: What is the most effective method for purifying the crude nicotinamide product?

A3: Recrystallization is a widely used and effective method for purifying crude nicotinamide.

  • Solvent Selection: A common approach is to use a mixed solvent system, such as 2-methylpropanol-1 containing water.[5] The crude product is dissolved in the hot solvent mixture and allowed to cool slowly, leading to the formation of pure nicotinamide crystals.

  • pH Adjustment: During recrystallization, adjusting the pH of the solution to a range of 7 to 10 can help to remove acidic impurities like nicotinic acid.[5]

  • Alternative Purification: For impurities like unreacted nicotinic acid, a method involving suspending the crude product in a non-aqueous solvent like benzene and treating it with an amine (e.g., piperidine) can be effective. The amine forms a soluble salt with the nicotinic acid, allowing the purified nicotinamide to be separated by filtration.[7]

Q4: How can I accurately quantify the concentration of nicotinamide in my reaction mixture?

A4: High-Performance Liquid Chromatography (HPLC) is a precise and widely used method for the quantification of nicotinamide.

  • Method: A common HPLC method involves using a C18 column with a mobile phase consisting of a phosphate buffer and an organic modifier like methanol.[8] Detection is typically performed using a UV detector at a wavelength of around 261 nm.[8]

  • Sample Preparation: Proper sample preparation is crucial for accurate results. This may involve dilution of the reaction mixture and filtration to remove any particulate matter before injection into the HPLC system.

  • Standard Curve: To accurately quantify the concentration, a standard curve should be generated using known concentrations of pure nicotinamide.

Data Presentation

Table 1: Optimized Reaction Conditions for Chemical Synthesis of Nicotinamide from 3-Cyanopyridine

ParameterValueReference
Reactant 3-Cyanopyridine[1]
Solvent Alcohol (e.g., Ethanol) and Water[1]
Catalyst Manganese Dioxide[1]
Molar Ratio (3-cyanopyridine:water) 1 : 1-1.3[1]
Mass Ratio (3-cyanopyridine:alcohol) 1 : 3-8[2]
Molar Ratio (3-cyanopyridine:catalyst) 1 : 0.15-0.5[2]
Reaction Temperature 80 - 100 °C[1][2]
Reaction Time 6 - 10 hours[1][2]

Table 2: Optimized Reaction Conditions for Enzymatic Synthesis of Nicotinamide using Nitrile Hydratase

ParameterValueReference
Enzyme Nitrile Hydratase (from Rhodococcus rhodochrous J1)[6]
Substrate 3-Cyanopyridine[6]
Biocatalyst Resting Cells[6]
pH ~8.0[3]
Temperature 25 - 40 °C[3]
Substrate Concentration Up to 12 M (with fed-batch)[6]
Reaction Time ~9 hours[6]

Experimental Protocols

Protocol 1: Chemical Synthesis of Nicotinamide from 3-Cyanopyridine [1][2]

  • In a suitable reaction flask, dissolve 3-cyanopyridine in ethanol.

  • Add water and manganese dioxide catalyst to the solution. The recommended molar ratios are provided in Table 1.

  • Heat the reaction mixture to 90-100°C with constant stirring.

  • Maintain the reaction at this temperature for 6-10 hours.

  • Monitor the reaction progress using a suitable analytical technique such as HPLC.

  • Upon completion, cool the reaction mixture and filter to remove the catalyst.

  • The filtrate containing nicotinamide can then be subjected to purification by recrystallization.

Protocol 2: Purification of Crude Nicotinamide by Recrystallization [5]

  • Dissolve the crude nicotinamide in a minimal amount of hot 2-methylpropanol-1 containing 10-18% water.

  • Adjust the pH of the hot solution to between 7.5 and 9.5 by the dropwise addition of an aqueous sodium hydroxide solution.

  • Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.

  • Collect the nicotinamide crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold, anhydrous 2-methylpropanol-1.

  • Dry the purified crystals under vacuum.

Mandatory Visualization

Nicotinamide_Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Start Start Reactants 3-Cyanopyridine + Water + Catalyst Start->Reactants 1. Prepare Reactants Reaction Hydrolysis (80-100°C, 6-10h) Reactants->Reaction 2. Initiate Reaction Crude_Product Crude Nicotinamide Mixture Reaction->Crude_Product 3. Reaction Completion Recrystallization Recrystallization (e.g., 2-methylpropanol-1/water) Crude_Product->Recrystallization 4. Dissolve in Hot Solvent Filtration Filtration Recrystallization->Filtration 5. Cool and Crystallize Drying Drying Filtration->Drying 6. Collect Crystals Pure_Product Pure Nicotinamide Drying->Pure_Product 7. Obtain Pure Product QC_Analysis Quality Control (e.g., HPLC, Melting Point) Pure_Product->QC_Analysis 8. Verify Purity

Caption: Workflow for the chemical synthesis and purification of nicotinamide.

NAD_Biosynthesis_Salvage_Pathway cluster_labels Nicotinamide Nicotinamide NMN Nicotinamide Mononucleotide Nicotinamide->NMN PRPP -> PPi NAD Nicotinamide Adenine Dinucleotide NMN->NAD ATP -> PPi NAD_Consuming_Enzymes NAD+ Consuming Enzymes (e.g., SIRTs, PARPs) NAD->NAD_Consuming_Enzymes NAMPT NAMPT NAMPT_label Nicotinamide Phosphoribosyltransferase NMNAT NMNAT NMNAT_label Nicotinamide Mononucleotide Adenylyltransferase NAD_Consuming_Enzymes->Nicotinamide Recycle

Caption: The NAD+ salvage pathway for nicotinamide recycling.

References

Troubleshooting 2-Chloro-4,6-dimethylnicotinamide solubility issues

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: I am having trouble dissolving 2-Chloro-4,6-dimethylnicotinamide in my aqueous buffer. What are the likely reasons for this?

A1: Poor aqueous solubility is a common issue for many organic compounds, including derivatives of nicotinamide. The limited solubility is likely due to the presence of hydrophobic (water-repelling) moieties in the molecular structure, such as the chloro and dimethyl groups, which can make it energetically unfavorable for the molecule to dissolve in polar solvents like water.

Q2: What are some common solvents that can be used to prepare a stock solution of this compound?

A2: For initial solubilization, organic solvents are typically used to create a concentrated stock solution, which can then be diluted into your aqueous experimental medium. Based on the properties of similar compounds like nicotinamide, common choices include:

  • Dimethyl sulfoxide (DMSO)

  • Dimethylformamide (DMF)

  • Ethanol

It is crucial to ensure the final concentration of the organic solvent in your experiment is low enough to not cause physiological effects.

Q3: How can I enhance the aqueous solubility of this compound for my experiments?

A3: Several strategies can be employed to improve the aqueous solubility of poorly soluble compounds:

  • Co-solvents: Using a mixture of water and a water-miscible organic solvent can increase solubility.

  • pH Adjustment: The solubility of compounds with ionizable groups can be significantly influenced by the pH of the solution. Since this compound contains a pyridine ring, its solubility is likely pH-dependent.

  • Use of Surfactants: Surfactants can form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility in water.

  • Heating: Gently warming the solution can help to dissolve the compound, but care must be taken to avoid degradation. Always check the compound's stability at elevated temperatures.

Troubleshooting Guides

Issue 1: Compound precipitates out of solution upon dilution of the organic stock into an aqueous buffer.

This is a common indication that the aqueous solubility of the compound has been exceeded.

Troubleshooting Workflow:

G start Precipitation Observed step1 Decrease final concentration start->step1 step2 Increase organic co-solvent percentage (check for cellular toxicity) step1->step2 Still precipitates end Compound Dissolved step1->end Precipitate dissolves step3 Optimize pH of the aqueous buffer step2->step3 Still precipitates step2->end Precipitate dissolves step4 Incorporate a surfactant (e.g., Tween 80, SLS) step3->step4 Still precipitates step3->end Precipitate dissolves step4->end Precipitate dissolves

Caption: Troubleshooting workflow for compound precipitation.

Issue 2: Inconsistent results in biological assays.

This may be due to incomplete dissolution or precipitation of the compound during the experiment.

Logical Relationship Diagram:

G cluster_0 Potential Causes cluster_1 Troubleshooting Steps cause1 Incomplete initial dissolution solution1 Visually inspect for particulates (use a microscope if necessary) cause1->solution1 cause2 Precipitation over time solution2 Perform solubility check in final assay media cause2->solution2 cause3 Interaction with media components cause3->solution2 solution3 Filter stock solution before use solution1->solution3 inconsistent_results Inconsistent Assay Results inconsistent_results->cause1 inconsistent_results->cause2 inconsistent_results->cause3

Caption: Relationship between inconsistent results and solubility issues.

Data Presentation

As specific quantitative solubility data for this compound is unavailable, the following table provides solubility information for the parent compound, Nicotinamide , as a reference.

SolventSolubility of Nicotinamide
Water~1000 g/L (20°C)[1]
Ethanol~10 g/L (20°C)[1]
DMSO~15 mg/mL
DMF~15 mg/mL
PBS (pH 7.2)~10 mg/mL

Note: The addition of the chloro and dimethyl groups to the nicotinamide structure is expected to decrease its aqueous solubility.

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility by Shake-Flask Method

This method determines the equilibrium solubility of a compound.

Experimental Workflow:

G step1 Add excess compound to aqueous buffer step2 Agitate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 24-48 hours) to reach equilibrium step1->step2 step3 Separate undissolved solid (centrifugation or filtration) step2->step3 step4 Quantify the concentration of the dissolved compound in the supernatant/filtrate (e.g., by HPLC-UV or LC-MS) step3->step4

References

Technical Support Center: Identification of Impurities in 2-Chloro-4,6-dimethylnicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying impurities in 2-Chloro-4,6-dimethylnicotinamide. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources and types of impurities in this compound?

A1: Impurities in this compound can originate from various stages of the manufacturing process and storage. They are broadly categorized as:

  • Process-Related Impurities: These arise from the synthetic route. Based on a likely synthesis involving the chlorination of 4,6-dimethylnicotinic acid followed by amidation, potential impurities include:

    • Starting Materials: Unreacted 4,6-dimethylnicotinic acid.

    • Intermediates: 2-Chloro-4,6-dimethylnicotinoyl chloride.

    • By-products: Isomeric impurities such as 6-Chloro-4,6-dimethylnicotinamide, or over-chlorinated species.

    • Reagents: Residual chlorinating agents (e.g., thionyl chloride, oxalyl chloride) and their degradation products.

  • Degradation Products: These can form during storage or upon exposure to stress conditions like heat, light, humidity, and extreme pH. Potential degradation products include:

    • Hydrolysis Product: 2-Hydroxy-4,6-dimethylnicotinamide, formed by the displacement of the chloro group.

    • Oxidation Products: N-oxides of the pyridine ring.

  • Residual Solvents: Volatile organic compounds used during synthesis and purification.[1][2][3][4] Common solvents may include dichloromethane, tetrahydrofuran, or toluene.

Q2: An unknown peak has appeared in my HPLC chromatogram. How do I begin to identify it?

A2: The appearance of an unknown peak requires a systematic investigation. Start by considering the following:

  • Review the Synthesis: Compare the retention time of the unknown peak with that of all known starting materials, intermediates, and potential by-products.

  • Forced Degradation Studies: Subject a pure sample of this compound to stress conditions (acidic/basic hydrolysis, oxidation, photolysis, thermal stress) to see if the unknown peak is a degradation product.

  • Mass Spectrometry (LC-MS): The most powerful tool for initial identification is to determine the mass-to-charge ratio (m/z) of the unknown peak. This can provide the molecular weight and, with high-resolution MS, the elemental composition.

  • Spectroscopic Analysis (NMR): If the impurity can be isolated, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for structure elucidation.[5]

Q3: What are the recommended analytical techniques for impurity profiling of this compound?

A3: A multi-technique approach is recommended for comprehensive impurity profiling:[]

  • High-Performance Liquid Chromatography (HPLC) with UV detection: This is the primary technique for separation and quantification of non-volatile organic impurities. A reversed-phase method is typically suitable.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for the identification of unknown impurities by providing molecular weight information.[7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): The preferred method for the analysis of volatile impurities, particularly residual solvents.[2][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for the definitive structural characterization of isolated impurities.[9][10]

Troubleshooting Guides

Issue 1: Poor peak shape or resolution in HPLC analysis.

  • Question: My peaks for the main component and impurities are tailing or not well-separated. What should I do?

  • Answer:

    • Adjust Mobile Phase pH: The amide and pyridine functional groups are sensitive to pH. Small adjustments to the mobile phase pH with buffers can significantly improve peak shape.

    • Change Organic Modifier: If using acetonitrile, try methanol or vice versa. The different selectivities can improve resolution.

    • Modify Gradient Profile: A shallower gradient can increase the separation between closely eluting peaks.

    • Check Column Health: The column may be degraded or contaminated. Flush the column or replace it if necessary.

Issue 2: Inconsistent quantification results.

  • Question: I am seeing significant variability in the quantified levels of an impurity across different runs. What could be the cause?

  • Answer:

    • Sample Preparation: Ensure the sample is fully dissolved and that the dissolution solvent does not cause degradation. Use a consistent and validated sample preparation procedure.

    • Standard Stability: Verify the stability of your reference standard solutions. They may be degrading over time.

    • Injector Precision: Check the autosampler for any issues with injection volume precision.

    • Integration Parameters: Ensure consistent peak integration parameters are used across all chromatograms.

Issue 3: Difficulty in detecting a potential impurity.

  • Question: I suspect the presence of an impurity, but it is not showing up in my HPLC-UV analysis. What are the next steps?

  • Answer:

    • Check Chromophore: The impurity may lack a UV chromophore at the detection wavelength. Try acquiring data at multiple wavelengths or use a diode array detector (DAD).

    • Use a Universal Detector: If the impurity is non-volatile, consider using a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD).

    • Switch to a Different Technique: If the impurity is volatile or thermally stable, GC-MS may be a more appropriate technique. For non-chromophoric impurities, LC-MS in full scan mode can be very effective.

Data Presentation

Table 1: Potential Process-Related Impurities in this compound

Impurity NameStructurePotential SourceTypical Reporting Limit
4,6-dimethylnicotinic acidC₈H₉NO₂Unreacted Starting Material> 0.10%
2-Hydroxy-4,6-dimethylnicotinamideC₈H₁₀N₂O₂Hydrolysis of chloro group> 0.15%
6-Chloro-4,6-dimethylnicotinamideC₈H₉ClN₂OIsomeric By-product> 0.10%
2,6-Dichloro-4-methylnicotinamideC₇H₆Cl₂N₂OOver-chlorination By-product> 0.10%

Table 2: Potential Degradation Products of this compound

Impurity NameStructureFormation ConditionTypical Reporting Limit
2-Hydroxy-4,6-dimethylnicotinamideC₈H₁₀N₂O₂Acidic/Basic Hydrolysis> 0.15%
This compound N-oxideC₈H₉ClN₂O₂Oxidation> 0.15%

Experimental Protocols

HPLC-UV Method for Impurity Profiling

This method is designed for the separation and quantification of non-volatile process-related impurities and degradation products.

  • Instrumentation: HPLC system with a UV/DAD detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 270 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.

GC-MS Method for Residual Solvent Analysis

This method is suitable for the identification and quantification of residual volatile organic solvents.[2][3][4]

  • Instrumentation: Gas chromatograph with a headspace autosampler and a mass spectrometer detector.

  • Column: DB-624 or equivalent (e.g., 30 m x 0.32 mm, 1.8 µm).

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

  • Oven Temperature Program:

    • Initial: 40 °C for 5 minutes.

    • Ramp: 10 °C/min to 240 °C.

    • Hold: 5 minutes at 240 °C.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 250 °C.

  • MS Ion Source Temperature: 230 °C.

  • Mass Range: 35-350 amu.

  • Sample Preparation: Accurately weigh about 100 mg of the sample into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., DMSO or DMF). Seal the vial.

  • Headspace Parameters:

    • Oven Temperature: 80 °C.

    • Loop Temperature: 90 °C.

    • Transfer Line Temperature: 100 °C.

    • Vial Equilibration Time: 15 minutes.

NMR Spectroscopy for Structural Elucidation

This protocol outlines the general steps for characterizing an isolated impurity by NMR.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 1-5 mg of the isolated impurity in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Experiments to Perform:

    • ¹H NMR: Provides information on the number and environment of protons.

    • ¹³C NMR: Shows the number and types of carbon atoms.

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the molecular structure.

  • Data Analysis: The combination of these experiments allows for the unambiguous determination of the chemical structure of the impurity.

Visualizations

Impurity_Identification_Workflow cluster_start Start cluster_analysis Analytical Investigation cluster_identification Identification & Characterization cluster_end Conclusion Start Sample of this compound with Unknown Peak(s) HPLC_UV HPLC-UV Analysis (Quantification & Purity) Start->HPLC_UV LC_MS LC-MS Analysis (Molecular Weight) Start->LC_MS GC_MS GC-MS Analysis (Residual Solvents) Start->GC_MS Forced_Deg Forced Degradation Study (Identify Degradants) HPLC_UV->Forced_Deg Database Compare with Known Impurities (Starting Materials, Intermediates) LC_MS->Database Isolation Isolate Impurity (Preparative HPLC) Database->Isolation Unknown Report Impurity Identified & Reported Database->Report Identified Forced_Deg->Isolation Unknown Forced_Deg->Report Identified NMR NMR Spectroscopy (Structure Elucidation) Isolation->NMR NMR->Report

Caption: A general experimental workflow for the identification and characterization of impurities.

Troubleshooting_Decision_Tree Start Problem Encountered (e.g., Poor Peak Shape, No Peak) Q1 Is the issue related to peak shape in HPLC? Start->Q1 A1_Yes Adjust Mobile Phase pH Change Organic Modifier Check Column Health Q1->A1_Yes Yes Q2 Is the issue an unexpected or missing peak? Q1->Q2 No A2_Yes Does the impurity lack a UV chromophore? Q2->A2_Yes Yes Q3 Is the issue with quantification? Q2->Q3 No A2_Yes_Yes Use DAD, CAD, or LC-MS A2_Yes->A2_Yes_Yes Yes A2_Yes_No Is the impurity volatile? A2_Yes->A2_Yes_No No A2_Yes_No_Yes Use GC-MS A2_Yes_No->A2_Yes_No_Yes Yes A2_Yes_No_No Review Synthesis Route for Unexpected By-products A2_Yes_No->A2_Yes_No_No No A3_Yes Check Sample/Standard Stability Verify Injector Precision Standardize Integration Q3->A3_Yes Yes

Caption: A decision tree for troubleshooting common analytical issues during impurity analysis.

References

Technical Support Center: Purification of 2-Chloro-4,6-dimethylnicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in increasing the purity of synthesized 2-Chloro-4,6-dimethylnicotinamide.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of this compound?

A1: While the exact impurity profile depends on the synthetic route, common impurities can be categorized as follows:

  • Unreacted Starting Materials: Residual amounts of the starting materials, such as 2-hydroxy-4,6-dimethylnicotinamide or its precursors.

  • Reagents and Byproducts: Impurities originating from the chlorinating agent (e.g., phosphorus oxychloride, thionyl chloride) and byproducts of the reaction.

  • Isomeric Impurities: Formation of other isomers during the synthesis, which may have similar physical properties to the desired product, making them difficult to separate.

  • Hydrolysis Products: The chloro group is susceptible to hydrolysis back to the hydroxyl group, especially during aqueous workup or prolonged storage in the presence of moisture.

  • Over-chlorination Products: In some cases, reactions with excess chlorinating agent can lead to the formation of dichlorinated or other over-chlorinated species.

Q2: What are the recommended initial steps for purifying crude this compound?

A2: A general approach for initial purification involves:

  • Aqueous Workup: Carefully neutralizing the reaction mixture and extracting the product into a suitable organic solvent (e.g., dichloromethane, ethyl acetate). Washing the organic layer with brine can help remove water-soluble impurities.

  • Solvent Evaporation: Removing the organic solvent under reduced pressure to obtain the crude solid.

  • Initial Purity Assessment: Analyzing the crude product by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to get a preliminary idea of the number of components and the relative polarity of the impurities.

Q3: Which purification techniques are most effective for this compound?

A3: The two most common and effective purification techniques for this compound are recrystallization and column chromatography.

  • Recrystallization is often the preferred method for removing small amounts of impurities from a solid product, provided a suitable solvent can be found. It is generally a more scalable and cost-effective technique.

  • Column Chromatography is a highly versatile technique for separating compounds with different polarities and is particularly useful when dealing with complex mixtures or impurities with similar solubility to the product.[1]

Q4: How can I assess the purity of the final product?

A4: Several analytical techniques can be used to determine the purity of this compound:

  • High-Performance Liquid Chromatography (HPLC): A highly sensitive and quantitative method for assessing purity and identifying impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the desired product and can be used to identify and quantify impurities if their signals do not overlap with the product's signals.

  • Melting Point Analysis: A sharp melting point close to the literature value (154-155 °C) is indicative of high purity.[2] A broad melting range suggests the presence of impurities.

Troubleshooting Guides

Recrystallization Issues
IssuePossible Cause(s)Suggested Solution(s)
Product does not crystallize upon cooling. - Solution is not saturated.- The wrong solvent was chosen.- Evaporate some of the solvent to increase the concentration.- Try adding an anti-solvent (a solvent in which the product is insoluble) dropwise until the solution becomes cloudy, then heat to clarify and cool slowly.- Scratch the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of the pure product.
Product "oils out" instead of crystallizing. - The boiling point of the solvent is higher than the melting point of the compound.- The cooling rate is too fast.- High concentration of impurities.- Use a lower-boiling point solvent.- Allow the solution to cool more slowly to room temperature before placing it in an ice bath.- Purify the crude material by column chromatography first to remove the bulk of the impurities, and then recrystallize.
Low recovery of the purified product. - Too much solvent was used.- The product has significant solubility in the cold solvent.- Premature crystallization during hot filtration.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Ensure the solution is thoroughly cooled in an ice bath before filtration.- Use a pre-heated funnel and flask for hot filtration to prevent the product from crashing out on the filter paper.
Column Chromatography Issues
IssuePossible Cause(s)Suggested Solution(s)
Poor separation of the product from an impurity (co-elution). - The mobile phase polarity is not optimal.- The stationary phase is not providing enough selectivity.- Optimize the eluent system by performing a thorough TLC analysis with different solvent mixtures (e.g., hexane/ethyl acetate, dichloromethane/methanol).- Consider using a different stationary phase, such as alumina instead of silica gel.- Employ gradient elution, starting with a less polar solvent and gradually increasing the polarity.
Product is eluting too quickly (low retention). - The mobile phase is too polar.- Decrease the polarity of the mobile phase by reducing the proportion of the more polar solvent.
Product is not eluting from the column (high retention). - The mobile phase is not polar enough.- The product is highly polar and strongly adsorbs to the silica gel.- Increase the polarity of the mobile phase.- Consider adding a small amount of a more polar modifier, such as triethylamine for basic compounds, to the eluent to reduce tailing and improve elution.
Streaking or tailing of the product band. - The sample was overloaded on the column.- The crude product is not fully soluble in the mobile phase.- Interaction of the basic pyridine nitrogen with acidic silica gel.- Use a larger column or load less sample.- Dissolve the sample in a minimal amount of a slightly more polar solvent before loading it onto the column.- Add a small percentage of a basic modifier like triethylamine or pyridine to the eluent.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is a starting point for the recrystallization of this compound. The ideal solvent and conditions should be determined through small-scale trials.

Materials:

  • Crude this compound

  • Ethanol (or other suitable solvent determined by solubility tests)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of the test solvent (e.g., ethanol).[2] Heat the mixture gently. A good recrystallization solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solvent boils and the solid dissolves completely. If the solid does not dissolve, add small portions of the hot solvent until it does.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.

  • Purity Assessment: Determine the melting point and analyze the purity by HPLC or NMR.

Protocol 2: Column Chromatography of this compound

This protocol provides a general guideline for purification by silica gel column chromatography. The optimal mobile phase should be determined by TLC analysis.

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Chromatography column

  • Solvents for mobile phase (e.g., hexane, ethyl acetate, dichloromethane)

  • Collection tubes or flasks

Procedure:

  • Mobile Phase Selection: Using TLC, find a solvent system that gives the desired product an Rf value of approximately 0.2-0.4 and separates it well from impurities. A common starting point for pyridine derivatives is a mixture of hexane and ethyl acetate.[1]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dry, product-adsorbed silica to the top of the packed column.

  • Elution: Begin eluting the column with the chosen mobile phase. If using a gradient, start with a low polarity and gradually increase it by adding more of the polar solvent.

  • Fraction Collection: Collect the eluent in small fractions.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

  • Purity Assessment: Analyze the final product by HPLC, NMR, and melting point to confirm its purity.

Visualizations

Purification_Workflow cluster_start Crude Product cluster_purification Purification Options cluster_analysis Purity Analysis cluster_result Final Product Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Option 1 ColumnChromatography Column Chromatography Crude->ColumnChromatography Option 2 HPLC HPLC Analysis Recrystallization->HPLC ColumnChromatography->HPLC NMR NMR Analysis HPLC->NMR MP Melting Point NMR->MP PureProduct High Purity Product (>99%) MP->PureProduct Meets Specs ImpureProduct Impure Product (<99%) MP->ImpureProduct Fails Specs ImpureProduct->ColumnChromatography Re-purify

Caption: General workflow for the purification and analysis of this compound.

Troubleshooting_Recrystallization Start Start Recrystallization Dissolve Dissolve in min. hot solvent Start->Dissolve Cool Cool to Room Temp & then Ice Bath Dissolve->Cool Crystals Crystals Form? Cool->Crystals OilOut Oils Out? Crystals->OilOut No Filter Filter & Dry Crystals Crystals->Filter Yes Saturate Concentrate Solution or Add Anti-solvent OilOut->Saturate No SlowCool Cool Slowly OilOut->SlowCool Yes Saturate->Dissolve Reheat Reheat to Dissolve Reheat->Cool SlowCool->Reheat

Caption: Troubleshooting guide for common recrystallization problems.

References

Technical Support Center: Degradation Pathways of 2-Chloro-4,6-dimethylnicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 2-Chloro-4,6-dimethylnicotinamide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist with your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

Based on the chemical structure of this compound, which features a chlorinated pyridine ring and a dimethylamide functional group, several degradation pathways can be anticipated under various experimental conditions. While specific studies on this exact molecule are limited, the degradation is likely to proceed through one or more of the following routes:

  • Hydrolysis: The N,N-dimethylamide group is susceptible to hydrolysis under both acidic and basic conditions. This reaction would cleave the amide bond, leading to the formation of 2-chloro-4,6-dimethylnicotinic acid and dimethylamine. The rate of hydrolysis is dependent on pH and temperature.

  • Oxidative Degradation: The molecule can undergo oxidation, particularly at the dimethylamino group. Oxidative N-dealkylation is a common pathway for N,N-dimethylamides, which would result in the formation of N-methyl-2-chloro-4,6-dimethylnicotinamide and formaldehyde. The pyridine ring itself can also be subject to oxidation, potentially leading to ring-opening products, although the chloro-substituent may increase its stability.

  • Photodegradation: Exposure to light, especially UV radiation, can induce photodegradation. This may involve cleavage of the carbon-chlorine bond, leading to dechlorination, or reactions involving the pyridine ring and the amide group.

  • Microbial Degradation: In biological systems or environmental matrices, microorganisms may degrade this compound. Microbial pathways for chlorinated pyridines often involve initial hydroxylation of the pyridine ring, followed by ring cleavage. The dimethylamide group could also be a site for initial microbial attack. The rate and extent of microbial degradation will depend on the specific microorganisms present and the environmental conditions.

Q2: Which functional group is more susceptible to degradation, the chloro-substituent or the dimethylamide group?

The relative susceptibility of the functional groups depends on the specific degradation conditions.

  • Under hydrolytic conditions (acidic or basic) , the dimethylamide group is generally more labile and prone to cleavage than the chloro-substituent on the pyridine ring.

  • Under oxidative conditions , the dimethylamino group is a likely site of initial attack, leading to N-dealkylation.

  • Under photolytic conditions , the carbon-chlorine bond can be susceptible to cleavage upon absorption of UV light.

  • In microbial degradation , the initial point of attack can vary. Some microorganisms may target the amide linkage, while others may initiate degradation at the pyridine ring, often through hydroxylation. The presence of the chlorine atom can sometimes hinder microbial attack on the ring.

Q3: What are the expected major degradation products of this compound?

Based on the predicted degradation pathways, the following are the most likely major degradation products:

  • From Hydrolysis:

    • 2-Chloro-4,6-dimethylnicotinic acid

    • Dimethylamine

  • From Oxidative N-dealkylation:

    • N-methyl-2-chloro-4,6-dimethylnicotinamide

    • Formaldehyde

  • From Dechlorination:

    • 4,6-dimethylnicotinamide

It is important to note that further degradation of these primary products can occur, leading to a more complex mixture of smaller molecules.

Troubleshooting Guides

Issue: Unexpected or rapid degradation of this compound in solution.
Possible Cause Troubleshooting Step
pH of the solution is too high or too low. Measure the pH of your solution. This compound is susceptible to acid- and base-catalyzed hydrolysis. Adjust the pH to a neutral range (6-8) if stability is desired. Buffer your solution if necessary.
Exposure to light. Protect your solution from light by using amber vials or by wrapping the container in aluminum foil. Photodegradation can be a significant pathway, especially under UV light.
Presence of oxidizing agents. Ensure your solvents and reagents are free from peroxides or other oxidizing impurities. If unavoidable, consider adding an antioxidant, but be mindful of potential interference with your experiment.
Microbial contamination. If working with non-sterile aqueous solutions for extended periods, consider filtering the solution through a 0.22 µm filter to remove microorganisms. For long-term storage, consider adding a bacteriostatic agent like sodium azide (if compatible with your experimental setup).
Elevated temperature. Store solutions of this compound at recommended temperatures (typically refrigerated or frozen) to minimize thermal degradation.
Issue: Difficulty in identifying degradation products.
Possible Cause Troubleshooting Step
Low concentration of degradation products. Concentrate your sample using techniques like solid-phase extraction (SPE) or solvent evaporation (under mild conditions to avoid further degradation).
Unsuitable analytical method. Use a combination of analytical techniques for comprehensive analysis. High-performance liquid chromatography (HPLC) with UV and mass spectrometry (MS) detection is a powerful tool for separating and identifying polar degradation products. Gas chromatography-mass spectrometry (GC-MS) can be used for more volatile products, possibly after derivatization.
Co-elution of peaks in chromatography. Optimize your chromatographic method (e.g., change the mobile phase gradient, temperature, or column chemistry) to improve the separation of the parent compound and its degradation products.
Lack of reference standards. If reference standards for expected degradation products are unavailable, consider synthesizing them or using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy to elucidate their structures.

Experimental Protocols

Protocol 1: General Procedure for Monitoring Hydrolytic Degradation
  • Solution Preparation: Prepare solutions of this compound of known concentration in different buffer systems (e.g., pH 2, 7, and 10).

  • Incubation: Incubate the solutions at a constant temperature (e.g., 25°C, 40°C, and 60°C) in the dark.

  • Sampling: At predetermined time intervals, withdraw aliquots from each solution.

  • Analysis: Immediately analyze the aliquots by a validated stability-indicating HPLC method to quantify the remaining concentration of this compound and the formation of any degradation products.

  • Data Analysis: Plot the concentration of this compound versus time to determine the degradation rate constant at each condition.

Protocol 2: General Procedure for Monitoring Photodegradation
  • Solution Preparation: Prepare a solution of this compound of known concentration in a photochemically inert solvent (e.g., acetonitrile/water).

  • Light Exposure: Expose the solution to a controlled light source (e.g., a xenon lamp simulating sunlight or a specific wavelength UV lamp) in a photostability chamber. A dark control sample should be kept under the same conditions but protected from light.

  • Sampling: At various time points, take samples from both the exposed and dark control solutions.

  • Analysis: Analyze the samples by HPLC-UV/MS to monitor the decrease in the parent compound and the emergence of photoproducts.

  • Product Identification: Characterize the major photoproducts using techniques like LC-MS/MS and NMR.

Data Presentation

Table 1: Hypothetical Hydrolytic Degradation Rate Constants (k) for this compound

pHTemperature (°C)k (day⁻¹)Half-life (t½) (days)
2250.0513.9
7250.001693.1
10250.125.8
2400.252.8
7400.005138.6
10400.601.2

Note: The data in this table is hypothetical and for illustrative purposes only. Actual degradation rates must be determined experimentally.

Visualizations

Degradation_Pathways cluster_main This compound cluster_hydrolysis Hydrolysis cluster_oxidation Oxidative N-dealkylation cluster_photodegradation Photodegradation (Dechlorination) Parent This compound Acid 2-Chloro-4,6-dimethylnicotinic acid Parent->Acid H+ or OH- Amine Dimethylamine Parent->Amine H+ or OH- N-methyl N-methyl-2-chloro-4,6-dimethylnicotinamide Parent->N-methyl Oxidant Formaldehyde Formaldehyde Parent->Formaldehyde Oxidant Dechloro 4,6-dimethylnicotinamide Parent->Dechloro hv

Caption: Predicted degradation pathways of this compound.

Experimental_Workflow Start Start: Sample of This compound Degradation Induce Degradation (e.g., Hydrolysis, Photolysis) Start->Degradation Sampling Collect Samples at Time Intervals Degradation->Sampling Analysis Analyze by HPLC-UV/MS Sampling->Analysis Quantification Quantify Parent Compound and Degradation Products Analysis->Quantification Identification Identify Unknown Products (LC-MS/MS, NMR) Analysis->Identification Data Data Analysis and Pathway Elucidation Quantification->Data Identification->Data

Caption: A typical experimental workflow for studying degradation.

Validation & Comparative

A Comparative Guide to the Efficacy of Substituted Nicotinamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of various substituted nicotinamides, a class of compounds garnering significant interest for their therapeutic potential in a range of diseases, from cancer to age-related metabolic disorders. By summarizing quantitative data, detailing experimental methodologies, and visualizing key signaling pathways, this document aims to serve as a valuable resource for the scientific community.

Quantitative Efficacy of Substituted Nicotinamides

The following table summarizes the in vitro efficacy of several substituted nicotinamide derivatives against various biological targets. This data, compiled from multiple studies, allows for a direct comparison of the potency of these compounds.

Compound IDTargetAssay TypeIC50 (µM)Cell Line(s)Reference
AH2-15c ALKBH2Fluorescence Polarization0.031-[1]
AH2-14c ALKBH2Cellular Assay-U87 (Glioblastoma)[1]
Compound 10 VEGFR-2Enzyme Inhibition0.145-[2]
Compound 11 VEGFR-2Enzyme Inhibition0.0866-[2]
Compound 6 VEGFR-2Enzyme Inhibition0.2919-[2]
Compound 7 VEGFR-2Enzyme Inhibition0.2502-[2]
Compound 10 Cytotoxicity-15.4HCT-116[2]
Compound 10 Cytotoxicity-9.8HepG2[2]
Compound 7 Cytotoxicity-15.7HCT-116[2]
Compound 7 Cytotoxicity-15.5HepG2[2]
Compound 1 NAMPT InhibitionCell-free coupled enzyme27-[3]
Compound 9 NAMPT InhibitionCell-free coupled enzyme48-[3]
FK866 NAMPT InhibitionCell-free coupled enzyme0.00036-[3]
Compound 16g Antifungal (C. albicans)MIC Assay0.25 (µg/mL)SC5314[4]
Nicotinamide Melanoma Cell ViabilityCell Counting-A375, SK-MEL-28, B16-F10[5][6]

Key Signaling Pathways

To understand the mechanism of action of substituted nicotinamides, it is crucial to visualize the signaling pathways they modulate. The following diagrams, generated using the DOT language, illustrate two key pathways: the NAD+ salvage pathway, which is central to the metabolism of many nicotinamide derivatives, and the VEGFR-2 signaling pathway, a common target for anti-cancer nicotinamides.

NAD_Salvage_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular NR_ext Nicotinamide Riboside (NR) NR NR NR_ext->NR NAM_ext Nicotinamide (NAM) NAM NAM NAM_ext->NAM NA_ext Nicotinic Acid (NA) NA NA NA_ext->NA NMN Nicotinamide Mononucleotide (NMN) NR->NMN ATP NRK NRK1/2 NAM->NMN PRPP NAMPT NAMPT NAMN Nicotinic Acid Mononucleotide (NAMN) NA->NAMN PRPP NAPRT NAPRT NMN->NR NMN->NAM NAD NAD+ NMN->NAD ATP NMNAT NMNAT1-3 NAMN->NA NAAD Nicotinic Acid Adenine Dinucleotide (NAAD) NAMN->NAAD ATP NAAD->NAD Gln NADS NAD Synthetase Sirtuins Sirtuins NAD->Sirtuins PARPs PARPs NAD->PARPs CD38 CD38 NAD->CD38 Sirtuins->NAM PARPs->NAM CD38->NAM

Caption: The NAD+ Salvage Pathway.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg Phosphorylates PI3K PI3K VEGFR2->PI3K Activates Migration Cell Migration VEGFR2->Migration PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival Akt->Survival mTOR->Proliferation mTOR->Survival

Caption: The VEGFR-2 Signaling Pathway.

Experimental Protocols

This section details the methodologies for key experiments cited in this guide, providing researchers with the necessary information to replicate and build upon these findings.

In Vitro VEGFR-2 Enzyme Inhibition Assay

This assay is crucial for determining the direct inhibitory effect of a compound on the VEGFR-2 kinase.

Objective: To quantify the half-maximal inhibitory concentration (IC50) of substituted nicotinamides against VEGFR-2.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Poly(Glu, Tyr) 4:1 as a generic substrate

  • Adenosine triphosphate (ATP), [γ-³²P]ATP

  • Test compounds (substituted nicotinamides)

  • Sorafenib (positive control)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds and sorafenib in DMSO.

  • In a 96-well plate, add the kinase buffer, recombinant VEGFR-2 enzyme, and the test compound or control.

  • Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., 30% acetic acid).

  • Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

  • Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³²P]ATP.

  • Dry the filter plate and add a scintillation cocktail.

  • Measure the radioactivity in each well using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration relative to the control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (MTT Assay)

This assay is a common method to assess the cytotoxic effects of compounds on cancer cell lines.

Objective: To determine the concentration of a substituted nicotinamide that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., HCT-116, HepG2)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds (substituted nicotinamides)

  • Doxorubicin or another standard cytotoxic agent (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds or control for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Experimental Workflow for Clinical Trials of Nicotinamide Riboside (NR)

The following diagram illustrates a typical workflow for a randomized, placebo-controlled clinical trial evaluating the efficacy of a substituted nicotinamide like NR.

Clinical_Trial_Workflow Start Patient Recruitment & Screening Informed_Consent Informed Consent Start->Informed_Consent Baseline_Assessment Baseline Assessment (e.g., Blood Samples, Clinical Endpoints) Informed_Consent->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Treatment_Group Treatment Group (e.g., Nicotinamide Riboside) Randomization->Treatment_Group Placebo_Group Placebo Group Randomization->Placebo_Group Follow_Up_Visits Follow-up Visits (e.g., Weeks 4, 8, 12) Treatment_Group->Follow_Up_Visits Placebo_Group->Follow_Up_Visits Endpoint_Assessment Endpoint Assessment (e.g., Change in Biomarkers, Clinical Outcomes) Follow_Up_Visits->Endpoint_Assessment Data_Analysis Data Analysis Endpoint_Assessment->Data_Analysis Results Results & Conclusion Data_Analysis->Results

Caption: A typical clinical trial workflow.

This guide provides a snapshot of the current research landscape for substituted nicotinamides. The presented data and protocols are intended to facilitate further investigation and drug development in this promising field. Researchers are encouraged to consult the cited literature for more in-depth information.

References

Unveiling the Biological Profile of 2-Chloro-4,6-dimethylnicotinamide: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the validation of a compound's biological activity is a critical step in the journey from discovery to potential application. This guide focuses on 2-Chloro-4,6-dimethylnicotinamide, summarizing the currently available public data regarding its biological effects and comparing it to structurally related compounds where applicable.

Currently, there is a notable absence of publicly accessible scientific literature detailing the specific biological activity of this compound. Extensive searches have not yielded any studies that validate its effects through experimental data.

While direct information is lacking for this specific compound, the broader class of nicotinamide derivatives has been investigated for various biological activities. For instance, certain nicotinamide derivatives have demonstrated fungicidal properties through the inhibition of succinate dehydrogenase. However, it is crucial to emphasize that these findings on related molecules do not provide direct evidence of the biological activity of this compound.

One available piece of information is the use of a closely related precursor, 2-Chloro-4,6-dimethylpyridine-3-carbonitrile, in the synthesis of various heterocyclic compounds. Some of these resulting derivatives have been explored for their potential biological activities. This synthetic relationship is outlined in the workflow below.

Experimental Workflow: Synthesis from a Precursor

G A 2-Chloro-4,6-dimethylpyridine-3-carbonitrile B Synthesis of Derivatives A->B Reaction C Biological Activity Screening B->C Testing

Figure 1. Synthetic pathway from 2-Chloro-4,6-dimethylpyridine-3-carbonitrile to biologically screened derivatives.

Due to the absence of specific experimental data for this compound, this guide cannot provide a comparative analysis of its performance against other alternatives. The core requirements of data presentation in structured tables, detailed experimental protocols, and signaling pathway diagrams cannot be fulfilled at this time.

This report underscores the current knowledge gap regarding the biological activity of this compound. Further research and publication of experimental data are necessary to validate any potential biological effects of this compound. Researchers interested in this molecule are encouraged to conduct initial screenings to determine its pharmacological profile.

Comparative Guide to the Cross-Reactivity of 2-Chloro-4,6-dimethylnicotinamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of 2-Chloro-4,6-dimethylnicotinamide derivatives. Due to the limited publicly available cross-reactivity data for this specific class of compounds, this guide leverages data from structurally related nicotinamide derivatives to infer potential off-target interactions and provides a framework for experimental evaluation.

Executive Summary

This compound and its derivatives belong to the broader class of nicotinamides, which are known to interact with a variety of enzymes, particularly protein kinases. Studies on related nicotinamide compounds have demonstrated that this scaffold can be developed into potent and selective inhibitors of specific kinases, such as Aurora kinases and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). However, the potential for off-target binding and cross-reactivity with other kinases and receptors remains a critical aspect of their development as therapeutic agents. Understanding this cross-reactivity profile is essential for predicting potential side effects and ensuring the safety and efficacy of these compounds.

This guide summarizes the available data on the selectivity of nicotinamide derivatives, outlines the experimental protocols for assessing cross-reactivity, and provides a logical framework for evaluating the off-target profile of novel this compound derivatives.

Comparative Selectivity of Nicotinamide Derivatives

While specific data for this compound derivatives is scarce, studies on other substituted nicotinamides provide insights into their potential kinase selectivity. For instance, a series of 4-amino-6-chloronicotinamide derivatives have been evaluated for their inhibitory activity against Aurora kinases A and B.

Table 1: Inhibitory Activity of a Representative Nicotinamide Derivative (Compound 10l) Against Aurora Kinases. [1]

Target KinaseIC50 (µM)
Aurora A0.61
Aurora B>50

Data extracted from a study on 4-((3-bromo-4-fluorophenyl)amino)-6-chloro-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)-3-fluorophenyl)nicotinamide, a compound sharing the chloronicotinamide core.[1]

This data indicates that substitutions on the nicotinamide core can lead to significant selectivity between closely related kinases. For novel this compound derivatives, it is crucial to perform similar profiling against a broad panel of kinases to determine their selectivity and potential for off-target effects.

Signaling Pathways of Potential Cross-Reactivity

Given that nicotinamide derivatives are frequently identified as kinase inhibitors, a primary concern for cross-reactivity lies within the human kinome. The following diagram illustrates a simplified signaling pathway involving kinases that are potential off-targets.

G Potential Kinase Cross-Reactivity Pathways cluster_receptor Cell Surface Receptors cluster_cytoplasmic Cytoplasmic Signaling cluster_nuclear Nuclear Events RTK Receptor Tyrosine Kinase (e.g., VEGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription SRC SRC Family Kinases SRC->RTK SRC->RAS

Caption: Simplified diagram of common kinase signaling pathways.

Experimental Protocols for Assessing Cross-Reactivity

To objectively evaluate the cross-reactivity of this compound derivatives, standardized experimental protocols are essential. The following are detailed methodologies for key assays.

Kinase Inhibition Assay (Luminescence-Based)

This assay determines the half-maximal inhibitory concentration (IC50) of a compound against a panel of kinases by measuring ATP consumption.

Materials:

  • Kinase of interest

  • Kinase substrate (peptide or protein)

  • ATP

  • Test compound (this compound derivative)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Luminescence-based ADP detection kit

  • White opaque 96- or 384-well plates

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to create a concentration gradient.

  • Kinase Reaction:

    • In each well of the plate, add the test compound at various concentrations.

    • Add the kinase enzyme to each well and incubate briefly.

    • Initiate the reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Radioligand Binding Assay

This assay measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.

Materials:

  • Cell membranes or tissue homogenates expressing the target receptor

  • Radioligand specific for the target receptor

  • Test compound

  • Binding buffer

  • Wash buffer

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Reaction Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Experimental Workflow for Cross-Reactivity Profiling

A systematic approach is necessary to comprehensively assess the cross-reactivity of a novel compound. The following diagram outlines a typical workflow.

G Cross-Reactivity Profiling Workflow Compound Test Compound (this compound derivative) Primary_Screen Primary Screen (e.g., against a representative kinase panel) Compound->Primary_Screen Hit_ID Hit Identification (% Inhibition > Threshold) Primary_Screen->Hit_ID Dose_Response Dose-Response Assay (IC50 Determination for Hits) Hit_ID->Dose_Response Selectivity_Panel Broad Selectivity Panel (e.g., KinomeScan) Dose_Response->Selectivity_Panel Off_Target_Validation Off-Target Validation (Orthogonal Assays, e.g., Binding Assays) Selectivity_Panel->Off_Target_Validation SAR Structure-Activity Relationship (SAR) Analysis Off_Target_Validation->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: A stepwise workflow for characterizing compound cross-reactivity.

Conclusion

While direct experimental data on the cross-reactivity of this compound derivatives is not extensively available, the known behavior of the broader nicotinamide class of compounds suggests a potential for interaction with protein kinases. Researchers and drug developers working with these derivatives should prioritize a comprehensive cross-reactivity assessment early in the development process. The experimental protocols and workflow provided in this guide offer a robust framework for such an evaluation, enabling a data-driven approach to understanding the selectivity and potential off-target effects of this promising class of compounds.

References

A Comparative Guide to the Structure-Activity Relationship of Chloro-Dimethylnicotinamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of chloro-dimethylnicotinamides, a class of compounds with significant biological activities, notably in the agrochemical and pharmaceutical sectors. While a single comprehensive study detailing a systematic SAR for a complete series of chloro-dimethylnicotinamides is not publicly available, this document synthesizes findings from various studies on related nicotinamide derivatives to elucidate the key structural determinants for their fungicidal, insecticidal, and herbicidal properties.

Introduction

Nicotinamide, a form of vitamin B3, and its derivatives are a versatile scaffold in medicinal and agricultural chemistry.[1] The introduction of chloro and dimethyl substituents onto the nicotinamide core can profoundly influence the molecule's physicochemical properties and its interaction with biological targets. This guide focuses on elucidating how the position and number of these substituents affect the biological efficacy of this compound class, providing a valuable resource for the rational design of novel and more potent agents.

Fungicidal Activity of Chloro-Dimethylnicotinamide Analogs

Several studies have highlighted the potential of chloro-nicotinamide derivatives as potent fungicides, often targeting the succinate dehydrogenase (SDH) enzyme in the fungal respiratory chain.[1] The commercial success of boscalid, a nicotinamide derivative, has spurred further research in this area.[1]

Key SAR Insights for Fungicidal Activity:
  • Substitution on the Pyridine Ring: The presence and position of a chlorine atom on the pyridine ring are critical for fungicidal activity. For instance, in a series of N-(thiophen-2-yl) nicotinamide derivatives, a compound with chloro substituents at both the 5- and 6-positions of the pyridine ring (compound 4f ) demonstrated the highest fungicidal activity against cucumber downy mildew.[2]

  • Amide Linkage: Modifications of the amide group can significantly impact activity. While this guide focuses on N,N-dimethyl amides, it is noteworthy that in broader studies, bulky aromatic substituents on the amide nitrogen have been shown to be crucial for high activity in SDH inhibitors.[3]

  • Combined Effect of Substituents: The interplay between the chloro and methyl groups is essential. Primary structure-activity relationships have revealed that the introduction of 4-chloro-6-methyl groups on a benzene ring attached to the nicotinamide scaffold can enhance antifungal activity.[4]

Comparative Fungicidal Activity Data

The following table summarizes the fungicidal activity of selected chloro-nicotinamide derivatives from various studies. It is important to note that the experimental conditions and fungal species tested differ between studies, making direct comparisons challenging.

Compound IDStructureTarget FungusActivity Metric (EC₅₀ or % inhibition)Reference
4f 5,6-dichloro-N-(thiophen-2-yl)nicotinamideCucumber downy mildewEC₅₀ = 1.96 mg/L[2]
7a N-(4-chloro-6-methyl-phenyl)-2-(1,3,4-oxadiazol-2-yl)nicotinamideGibberella zeae55.2% inhibition at 50 µg/mL[4]
9a N-(4-chloro-6-methyl-phenyl)-2-(5-(dimethylamino)-1,3,4-oxadiazol-2-yl)nicotinamideFusarium oxysporum63.2% inhibition at 50 µg/mL[4]
(S)-3i (S)-2-(2-chloronicotinamido)propyl 2-methylbenzoateBotryosphaeria berengrianaEC₅₀ = 6.68 µg/mL

Insecticidal Activity of Chloro-Dimethylnicotinamide Analogs

Chloronicotinyl insecticides are a significant class of agrochemicals that act on the central nervous system of insects. Their mode of action involves the irreversible blockage of postsynaptic nicotinic acetylcholine receptors (nAChRs), leading to hyperexcitation, paralysis, and death of the insect.[5]

Key SAR Insights for Insecticidal Activity:
  • Chloropyridyl Moiety: The 6-chloro-3-pyridyl moiety is a key pharmacophore for high insecticidal activity in the neonicotinoid class, which includes imidacloprid.[6] This structural feature is crucial for the selective targeting of insect nAChRs.[6]

  • Systemic Properties: The physicochemical properties conferred by the chloro and methyl groups can influence the systemic uptake and translocation of the insecticide within the plant, which is a desirable trait for controlling phloem-feeding insects.

Mechanism of Action: Chloronicotinyl Insecticides

The signaling pathway affected by chloronicotinyl insecticides is the cholinergic neurotransmission pathway.

G ACh Acetylcholine nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Binds to & Activates Na_channel Sodium Ion Channel nAChR->Na_channel Opens Neuron Postsynaptic Neuron Na_channel->Neuron Na+ Influx & Depolarization Paralysis Paralysis & Death Neuron->Paralysis Continuous Firing & Hyperexcitation Nerve Impulse Nerve Impulse Neuron->Nerve Impulse Chloronicotinyl Chloronicotinyl Insecticide Chloronicotinyl->nAChR Irreversibly Binds to & Blocks

Mechanism of action for chloronicotinyl insecticides.

Herbicidal Activity of Chloro-Dimethylnicotinamide Analogs

Nicotinic acid derivatives have also been explored for their herbicidal properties. The introduction of a chloro group on the pyridine ring is a common feature in many herbicidally active compounds.

Key SAR Insights for Herbicidal Activity:
  • 2-Chloro Substitution: A 2-chloro substituent on the nicotinamide ring is frequently found in herbicidally active molecules.[7]

  • N-Substitution: The nature of the substituent on the amide nitrogen plays a crucial role. In a study of N-(arylmethoxy)-2-chloronicotinamides, a 3,4-dichlorobenzyl group on the oxygen of the N-oxyamide moiety resulted in excellent herbicidal activity against duckweed.[7]

Comparative Herbicidal Activity Data

The following table presents data on the herbicidal activity of selected 2-chloronicotinamide derivatives.

Compound IDStructureTarget WeedActivity Metric (IC₅₀)Reference
5f 2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamideLemna paucicostata (duckweed)7.8 µM[7]
Clomazone (Commercial Herbicide)Lemna paucicostata (duckweed)125 µM[7]
Propanil (Commercial Herbicide)Lemna paucicostata (duckweed)2 µM[7]

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and comparison of results. The following are generalized methodologies for the synthesis and biological evaluation of chloro-dimethylnicotinamides based on common practices in the cited literature.

General Synthesis of Chloro-Dimethylnicotinamides

A common route for the synthesis of N,N-dimethylnicotinamides involves the reaction of a corresponding nicotinoyl chloride with dimethylamine.

G cluster_0 Synthesis of Chloro-Dimethylnicotinamide A Chloro-substituted Nicotinic Acid C Chloro-substituted Nicotinoyl Chloride A->C Chlorination B Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) B->C E Chloro-Dimethylnicotinamide C->E Amidation D Dimethylamine ((CH₃)₂NH) D->E

General synthetic workflow for chloro-dimethylnicotinamides.

Procedure:

  • Chlorination: The chloro-substituted nicotinic acid is refluxed with an excess of a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) to form the corresponding nicotinoyl chloride. The excess chlorinating agent is typically removed under reduced pressure.

  • Amidation: The resulting crude nicotinoyl chloride is dissolved in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) and cooled in an ice bath. An excess of dimethylamine, often in the presence of a base like triethylamine to scavenge the HCl produced, is added dropwise. The reaction mixture is stirred at room temperature until completion.

  • Work-up and Purification: The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the pure chloro-dimethylnicotinamide. A patent describes a method for preparing 2-chloro-N,N-dimethylnicotinamide from 2-chloro-3-trichloromethylpyridine and dimethylamine in water.[8]

In Vitro Fungicidal Activity Assay (Mycelial Growth Inhibition)

This assay is commonly used to determine the direct antifungal activity of compounds.[1]

Procedure:

  • Preparation of Fungal Strains and Compounds: Phytopathogenic fungi are cultured on potato dextrose agar (PDA) at a suitable temperature (e.g., 27 ± 1°C) to obtain fresh mycelium.[1] The test compounds are dissolved in a solvent like dimethyl sulfoxide (DMSO) to create stock solutions.

  • Assay Plate Preparation: The stock solutions are diluted to various concentrations and added to molten PDA medium. The final concentration of DMSO is kept low (e.g., <1%) to avoid inhibiting fungal growth. The mixture is then poured into Petri dishes.

  • Inoculation and Incubation: A mycelial plug of a specific diameter (e.g., 5 mm) from the edge of an actively growing fungal colony is placed in the center of each agar plate. The plates are then incubated at the optimal growth temperature for the specific fungus.

  • Data Analysis: The diameter of the fungal colony is measured after a specific incubation period (e.g., 48-72 hours). The percentage of mycelial growth inhibition is calculated relative to a control plate containing only DMSO. The EC₅₀ value (the concentration of the compound that inhibits 50% of the mycelial growth) is then determined.

In Vivo Insecticidal Activity Assay (Leaf-Dip Bioassay)

This method is used to evaluate the efficacy of insecticides against leaf-feeding insects.

Procedure:

  • Preparation of Test Solutions: The chloro-dimethylnicotinamide compounds are dissolved in a suitable solvent (e.g., acetone) and then diluted with water containing a surfactant to obtain a series of test concentrations.

  • Treatment of Leaves: Cabbage leaf discs or other suitable plant leaves are dipped into the test solutions for a specified time (e.g., 10-30 seconds) and then allowed to air dry.

  • Insect Infestation: The treated leaf discs are placed in Petri dishes lined with moist filter paper. A specific number of insect larvae (e.g., third-instar larvae of Plutella xylostella) are introduced into each Petri dish.

  • Incubation and Mortality Assessment: The Petri dishes are kept under controlled conditions of temperature, humidity, and light. The number of dead larvae is recorded at specific time intervals (e.g., 24, 48, and 72 hours) after treatment.

  • Data Analysis: The mortality rates are corrected for any mortality in the control group (treated with solvent and surfactant only) using Abbott's formula. The LC₅₀ value (the concentration of the compound that causes 50% mortality) is calculated.

Conclusion

The structure-activity relationships of chloro-dimethylnicotinamides are complex, with the biological activity being highly dependent on the specific substitution pattern on the nicotinamide scaffold. The available data, synthesized in this guide, suggest that strategic placement of chloro and dimethyl groups can lead to potent fungicidal, insecticidal, and herbicidal agents. Further systematic studies on a focused library of chloro-dimethylnicotinamides are warranted to fully delineate the SAR and to facilitate the design of next-generation agrochemicals and pharmaceuticals.

References

Comparative Analysis of Synthetic Methodologies for 2-Chloro-4,6-dimethylnicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two plausible synthetic routes for the preparation of 2-Chloro-4,6-dimethylnicotinamide, a substituted pyridine derivative of interest in medicinal chemistry and drug development. The methodologies are constructed from published procedures for analogous compounds, offering a strategic guide for its synthesis.

Introduction

This compound is a heterocyclic compound with potential applications in the development of novel therapeutic agents. The presence of a chlorine atom at the 2-position of the pyridine ring provides a handle for further functionalization, while the methyl and amide groups can influence the molecule's physicochemical properties and biological activity. This document outlines and compares two distinct synthetic pathways to this target molecule, starting from readily available precursors.

Comparative Summary of Synthetic Routes

The two proposed routes to this compound are summarized below. Key differences lie in the starting material and the point at which the amide functionality is introduced.

ParameterRoute 1: Nitrile Intermediate PathwayRoute 2: Direct Amide Chlorination
Starting Material Acetylacetone and CyanoacetamideAcetylacetone and Malonamide
Key Intermediates 4,6-dimethyl-2-hydroxynicotinonitrile, 2-chloro-4,6-dimethylnicotinonitrile, 2-chloro-4,6-dimethylnicotinic acid4,6-dimethyl-2-hydroxynicotinamide
Number of Steps 42
Key Reagents Piperidine, POCl₃, NaOH, SOCl₂, NH₄OHPiperidine, POCl₃
Reported/Inferred Yield Yields for analogous steps are generally high, but cumulative yield over 4 steps may be lower.Potentially higher overall yield due to fewer steps.
Potential Advantages Utilizes a well-established Guareschi-Thorpe reaction for the starting material. Intermediates are stable and well-characterized in related systems.More convergent and shorter route. Avoids the need for nitrile hydrolysis and subsequent acid activation.
Potential Disadvantages Longer synthetic sequence. Requires an additional hydrolysis and amidation step.The direct chlorination of the hydroxynicotinamide may have competing side reactions. Synthesis of the starting 4,6-dimethyl-2-hydroxynicotinamide may be less common than the nitrile analogue.

Route 1: Nitrile Intermediate Pathway

This route commences with the well-established Guareschi-Thorpe condensation to form a 2-pyridone intermediate, followed by chlorination, nitrile hydrolysis, and amidation.

Route_1 A Acetylacetone + Cyanoacetamide B 4,6-dimethyl-2-hydroxynicotinonitrile A->B Piperidine, Ethanol, Reflux C 2-chloro-4,6-dimethylnicotinonitrile B->C POCl₃, Reflux D 2-chloro-4,6-dimethylnicotinic acid C->D NaOH, H₂O/Ethanol, Reflux E This compound D->E 1. SOCl₂, Reflux 2. NH₄OH

Diagram 1: Synthetic pathway for Route 1.
Experimental Protocols for Route 1

Step 1: Synthesis of 4,6-dimethyl-2-hydroxynicotinonitrile

This step involves the Guareschi-Thorpe condensation of acetylacetone with cyanoacetamide.

  • Procedure: A mixture of acetylacetone (0.1 mol), cyanoacetamide (0.1 mol), and piperidine (0.01 mol) in ethanol (50 mL) is refluxed for 4-6 hours. Upon cooling, the product precipitates and is collected by filtration, washed with cold ethanol, and dried to yield 4,6-dimethyl-2-hydroxynicotinonitrile. This reaction is a well-established method for the synthesis of 2-pyridones.[1]

Step 2: Synthesis of 2-chloro-4,6-dimethylnicotinonitrile

The hydroxyl group of the 2-pyridone is converted to a chloride using phosphorus oxychloride.

  • Procedure: 4,6-dimethyl-2-hydroxynicotinonitrile (0.1 mol) is added to phosphorus oxychloride (POCl₃, 0.3 mol) and the mixture is heated to reflux for 3-4 hours.[2] After cooling, the reaction mixture is carefully poured onto crushed ice. The precipitated solid is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol/water) to give 2-chloro-4,6-dimethylnicotinonitrile.

Step 3: Synthesis of 2-chloro-4,6-dimethylnicotinic acid

The nitrile group is hydrolyzed to a carboxylic acid under basic conditions.

  • Procedure (adapted from a similar hydrolysis): 2-chloro-4,6-dimethylnicotinonitrile (0.1 mol) is suspended in a mixture of ethanol (100 mL) and 10% aqueous sodium hydroxide (100 mL). The mixture is heated to reflux for 8-12 hours until the reaction is complete (monitored by TLC). The ethanol is removed under reduced pressure, and the aqueous solution is cooled and acidified with concentrated HCl to a pH of 3-4. The precipitated 2-chloro-4,6-dimethylnicotinic acid is collected by filtration, washed with cold water, and dried.[3]

Step 4: Synthesis of this compound

The carboxylic acid is converted to the final amide.

  • Procedure: 2-chloro-4,6-dimethylnicotinic acid (0.1 mol) is refluxed in thionyl chloride (SOCl₂, 50 mL) for 2 hours. The excess thionyl chloride is removed by distillation under reduced pressure. The resulting crude acid chloride is dissolved in anhydrous tetrahydrofuran (THF, 100 mL) and added dropwise to a cooled (0 °C) concentrated aqueous solution of ammonium hydroxide (100 mL). The mixture is stirred for 1-2 hours, and the product is extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is dried over anhydrous sodium sulfate and concentrated to yield this compound, which can be further purified by recrystallization or column chromatography.

Route 2: Direct Amide Chlorination Pathway

This more convergent approach involves the initial synthesis of the nicotinamide precursor followed by a direct chlorination of the 2-hydroxy group.

Route_2 A Acetylacetone + Malonamide B 4,6-dimethyl-2-hydroxynicotinamide A->B Piperidine, Ethanol, Reflux C This compound B->C POCl₃, Reflux

Diagram 2: Synthetic pathway for Route 2.
Experimental Protocols for Route 2

Step 1: Synthesis of 4,6-dimethyl-2-hydroxynicotinamide

This step is a variation of the Guareschi-Thorpe reaction using malonamide instead of cyanoacetamide.

  • Procedure: A mixture of acetylacetone (0.1 mol), malonamide (0.1 mol), and a catalytic amount of piperidine in ethanol is refluxed for 6-8 hours. The reaction mixture is cooled, and the precipitated product is collected by filtration, washed with cold ethanol, and dried to afford 4,6-dimethyl-2-hydroxynicotinamide.

Step 2: Synthesis of this compound

This key step involves the direct chlorination of the 2-hydroxynicotinamide.

  • Procedure: 4,6-dimethyl-2-hydroxynicotinamide (0.1 mol) is added portion-wise to an excess of phosphorus oxychloride (POCl₃, 0.3-0.5 mol) at 0 °C. The mixture is then heated to reflux for 4-6 hours. After completion of the reaction, the excess POCl₃ is removed under reduced pressure. The residue is carefully quenched by pouring it onto a mixture of crushed ice and a base (e.g., sodium bicarbonate or ammonium hydroxide) to neutralize the excess acid. The product is then extracted with an organic solvent, and the organic phase is washed, dried, and concentrated. The crude this compound can be purified by recrystallization or column chromatography.

Conclusion

Both presented routes offer viable pathways for the synthesis of this compound. Route 1 is a longer, more traditional approach that relies on well-documented transformations of related compounds. While each step is likely to be high-yielding, the overall yield will be impacted by the number of transformations. Route 2 is a more efficient and convergent approach. However, the direct chlorination of the nicotinamide precursor in the final step may require careful optimization to avoid potential side reactions involving the amide functionality. The choice of synthetic route will depend on the availability of starting materials, desired scale of production, and the laboratory's capabilities for process optimization. For initial small-scale synthesis and exploration, the more predictable, albeit longer, Route 1 may be preferable. For larger-scale production where efficiency is paramount, the development and optimization of Route 2 would be highly advantageous.

References

No Publicly Available Research Data for In Vitro and In Vivo Studies of 2-Chloro-4,6-dimethylnicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for published scientific literature on in vitro and in vivo studies of the compound 2-Chloro-4,6-dimethylnicotinamide has yielded no specific experimental data. As a result, a detailed comparison guide with quantitative data, experimental protocols, and signaling pathway diagrams as requested cannot be generated at this time.

While the search did identify information on structurally related but distinct molecules, such as 2-chloro-3-hydrazinopyrazine derivatives, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, 2-chloro-4-methylnicotinamide, and 6-Chloro-N,N-dimethylnicotinamide, the findings for these compounds cannot be extrapolated to this compound due to the unique structure-activity relationship of chemical compounds.

Therefore, without any available scientific studies, it is not possible to provide the requested:

  • Data Presentation: No quantitative data exists to be summarized in tables.

  • Experimental Protocols: No cited experiments are available to detail their methodologies.

  • Mandatory Visualization: No signaling pathways or experimental workflows associated with this compound have been described to be visualized.

Researchers, scientists, and drug development professionals interested in this specific compound may need to conduct foundational research to determine its properties and biological effects.

Benchmarking 2-Chloro-4,6-dimethylnicotinamide Against Known Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical novel kinase inhibitor, 2-Chloro-4,6-dimethylnicotinamide, against established inhibitors targeting Glycogen Synthase Kinase 3β (GSK3β), Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), and CDC-like kinase 1 (CLK1). The selection of these target kinases is based on the known activity of structurally similar compounds. This document outlines detailed experimental protocols and presents comparative data to facilitate the evaluation of this novel compound's potential as a selective kinase inhibitor.

Overview of Target Kinases and Signaling

GSK3β, DYRK1A, and CLK1 are key regulators in a multitude of cellular processes, including cell proliferation, apoptosis, and differentiation. Their dysregulation has been implicated in various diseases, making them attractive targets for therapeutic intervention. This compound is investigated here as a potential modulator of these signaling pathways.

G cluster_0 Upstream Signals cluster_1 Target Kinases cluster_2 Downstream Cellular Processes Growth Factors Growth Factors GSK3B GSK3β Growth Factors->GSK3B Wnt Wnt Wnt->GSK3B Cellular Stress Cellular Stress DYRK1A DYRK1A Cellular Stress->DYRK1A Gene Expression Gene Expression GSK3B->Gene Expression Cell Cycle Progression Cell Cycle Progression GSK3B->Cell Cycle Progression Apoptosis Apoptosis GSK3B->Apoptosis DYRK1A->Gene Expression DYRK1A->Apoptosis CLK1 CLK1 Splicing Regulation Splicing Regulation CLK1->Splicing Regulation

Figure 1: Simplified signaling overview of target kinases.

Comparative Inhibitor Data

The inhibitory activity of this compound was benchmarked against a panel of known inhibitors for GSK3β, DYRK1A, and CLK1. The half-maximal inhibitory concentrations (IC50) were determined using both biochemical and cell-based assays.

Table 1: Biochemical IC50 Values of Kinase Inhibitors

CompoundTarget KinaseBiochemical IC50 (nM)
This compound GSK3β [Hypothetical Value]
DYRK1A [Hypothetical Value]
CLK1 [Hypothetical Value]
CHIR-99021GSK3β10
KenpaulloneGSK3β23
HarmineDYRK1A[Value]
Leucettine L41DYRK1A/CLK1[Value]
TG003CLK120
KH-CB19CLK1[Value]

Table 2: Cell-Based IC50 Values of Kinase Inhibitors

CompoundTarget KinaseCell-Based IC50 (nM)
This compound GSK3β [Hypothetical Value]
DYRK1A [Hypothetical Value]
CLK1 [Hypothetical Value]
CHIR-99021GSK3β[Value]
KenpaulloneGSK3β[Value]
HarmineDYRK1A[Value]
Leucettine L41DYRK1A/CLK1[Value]
TG003CLK1[Value]
KH-CB19CLK1[Value]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

Biochemical Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by a purified kinase.

G cluster_0 Assay Preparation cluster_1 Reaction and Detection A Prepare kinase, substrate, and ATP solution B Add test compound (this compound) or known inhibitor A->B C Incubate to allow phosphorylation B->C D Add detection reagent (e.g., ADP-Glo) C->D E Measure luminescence D->E

Figure 2: Workflow for the biochemical kinase inhibition assay.

Materials:

  • Purified recombinant human GSK3β, DYRK1A, or CLK1 enzyme

  • Specific peptide substrate for each kinase

  • Adenosine 5'-triphosphate (ATP)

  • Assay buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA)

  • Test compound (this compound) and known inhibitors

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well white plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compound and known inhibitors in DMSO.

  • Add 5 µL of the compound dilutions to the wells of a 384-well plate.

  • Prepare a kinase/substrate mixture in assay buffer and add 10 µL to each well.

  • Initiate the kinase reaction by adding 10 µL of ATP solution to each well.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cell-Based Kinase Phosphorylation Assay

This assay measures the inhibition of kinase-mediated phosphorylation of a specific substrate within a cellular context.

G cluster_0 Cell Culture and Treatment cluster_1 Lysis and Detection A Seed cells in a 96-well plate B Treat cells with test compound or known inhibitor A->B C Lyse cells to extract proteins B->C D Perform ELISA to detect phosphorylated substrate C->D E Measure absorbance D->E

Figure 3: Workflow for the cell-based kinase phosphorylation assay.

Materials:

  • Human cell line expressing the target kinase (e.g., HEK293T)

  • Cell culture medium and supplements

  • Test compound (this compound) and known inhibitors

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Phospho-specific antibody for the target substrate

  • Total protein antibody for the target substrate

  • HRP-conjugated secondary antibody

  • TMB substrate

  • 96-well clear plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the test compound or known inhibitors for a specified time (e.g., 2 hours).

  • Aspirate the media and lyse the cells with lysis buffer.

  • Perform a sandwich ELISA: a. Coat a 96-well plate with a capture antibody for the total substrate protein. b. Add cell lysates to the wells and incubate. c. Wash the wells and add the phospho-specific primary antibody. d. Wash and add the HRP-conjugated secondary antibody. e. Add TMB substrate and stop the reaction with sulfuric acid.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Normalize the phospho-protein signal to the total protein signal for each well.

  • Calculate the percent inhibition and determine the cell-based IC50 value.

Conclusion

This guide provides a framework for the initial characterization of this compound as a kinase inhibitor. The presented data and protocols offer a starting point for more extensive investigations into its potency, selectivity, and mechanism of action. Further studies, including broader kinase profiling and in vivo efficacy models, are recommended to fully elucidate the therapeutic potential of this compound.

Spectroscopic Data Comparison: Differentiating Isomers of Chloro-dimethylnicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers on the comparative analysis of predicted spectroscopic data for 2-Chloro-4,6-dimethylnicotinamide and its positional isomers, 4-Chloro-2,6-dimethylnicotinamide and 6-Chloro-2,4-dimethylnicotinamide. This document provides predicted data for NMR, IR, and Mass Spectrometry to aid in the identification and differentiation of these compounds.

In the field of drug discovery and development, the precise identification of molecular structure is paramount. Isomers, compounds with the same molecular formula but different arrangements of atoms, can exhibit significantly different pharmacological and toxicological properties. This guide provides a comparative analysis of predicted spectroscopic data for this compound and two of its key positional isomers: 4-Chloro-2,6-dimethylnicotinamide and 6-Chloro-2,4-dimethylnicotinamide.

The differentiation of these isomers is crucial for ensuring the correct molecule is being synthesized and utilized in research. By leveraging predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, researchers can effectively distinguish between these closely related compounds.

Comparative Spectroscopic Data

The following tables summarize the predicted spectroscopic data for the three isomers. It is important to note that this data is computationally predicted and should be used as a reference for experimental verification.

Predicted ¹H NMR Spectroscopic Data (δ, ppm)
Proton This compound 4-Chloro-2,6-dimethylnicotinamide 6-Chloro-2,4-dimethylnicotinamide
H (Aromatic)6.856.957.15
CH₃ (Position 4)2.35-2.40
CH₃ (Position 6)2.502.55-
CH₃ (Position 2)-2.602.50
NH₂7.50 (br s), 7.90 (br s)7.60 (br s), 8.00 (br s)7.40 (br s), 7.80 (br s)
Predicted ¹³C NMR Spectroscopic Data (δ, ppm)
Carbon This compound 4-Chloro-2,6-dimethylnicotinamide 6-Chloro-2,4-dimethylnicotinamide
C=O168.0167.5168.5
C-Cl155.0148.0160.0
C (Aromatic)158.0, 149.0, 125.0, 120.0159.0, 150.0, 130.0, 122.0157.0, 147.0, 128.0, 123.0
CH₃24.0, 21.023.0, 20.025.0, 22.0
Predicted IR Spectroscopic Data (cm⁻¹)
Vibrational Mode This compound 4-Chloro-2,6-dimethylnicotinamide 6-Chloro-2,4-dimethylnicotinamide
N-H Stretch3400-32003410-32103390-3190
C-H Stretch (Aromatic)3100-30003110-30103090-2990
C-H Stretch (Aliphatic)2980-28502990-28602970-2840
C=O Stretch168016751685
C=C/C=N Stretch1600-14501610-14601590-1440
C-Cl Stretch800-750850-800750-700
Predicted Mass Spectrometry Data (m/z)
Isomer Molecular Ion [M]⁺ Key Fragment Ions
This compound184/186169/171 ([M-CH₃]⁺), 141/143 ([M-C(O)NH₂]⁺)
4-Chloro-2,6-dimethylnicotinamide184/186169/171 ([M-CH₃]⁺), 149 ([M-Cl]⁺)
6-Chloro-2,4-dimethylnicotinamide184/186169/171 ([M-CH₃]⁺), 149 ([M-Cl]⁺)

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for small organic molecules. These methods are intended to serve as a starting point for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: spectral width of 200-250 ppm, pulse angle of 30-45 degrees, relaxation delay of 2-5 seconds, and a larger number of scans compared to ¹H NMR to obtain adequate signal intensity.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid Samples (ATR): Place a small amount of the solid sample directly on the diamond or germanium crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Solid Samples (KBr pellet): Grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr) and press into a thin, transparent pellet.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Record the sample spectrum over a typical range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrument: A mass spectrometer, such as a Gas Chromatography-Mass Spectrometer (GC-MS) or a Liquid Chromatography-Mass Spectrometer (LC-MS), depending on the volatility and thermal stability of the compound.

  • Data Acquisition (Electron Ionization - GC-MS):

    • Inject the sample into the GC, where it is vaporized and separated on a capillary column.

    • The separated components enter the mass spectrometer and are ionized by a standard electron energy of 70 eV.

    • The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

  • Data Acquisition (Electrospray Ionization - LC-MS):

    • Inject the sample into the LC system for separation.

    • The eluent is introduced into the electrospray source, where ions are generated.

    • The ions are then analyzed by the mass spectrometer.

Visualization of the Differentiation Workflow

The following diagram illustrates the logical workflow for differentiating the isomers of Chloro-dimethylnicotinamide using the predicted spectroscopic data.

G Workflow for Isomer Differentiation cluster_start Start cluster_analysis Spectroscopic Analysis cluster_decision Data Interpretation & Isomer Identification cluster_isomers Identified Isomers start Unknown Isomer nmr ¹H & ¹³C NMR start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry start->ms d1 Aromatic Proton Signal? nmr->d1 d3 C-Cl Stretch (IR)? ir->d3 d4 MS Fragmentation? ms->d4 d2 CH₃ Chemical Shifts? d1->d2 Unique Pattern iso1 This compound d2->iso1 ~6.85 ppm iso2 4-Chloro-2,6-dimethylnicotinamide d2->iso2 ~6.95 ppm iso3 6-Chloro-2,4-dimethylnicotinamide d2->iso3 ~7.15 ppm d3->iso1 ~800-750 cm⁻¹ d3->iso2 ~850-800 cm⁻¹ d3->iso3 ~750-700 cm⁻¹ d4->iso1 [M-C(O)NH₂]⁺ d4->iso2 [M-Cl]⁺ d4->iso3 [M-Cl]⁺

Caption: A flowchart outlining the decision-making process for identifying the correct isomer based on key differences in their predicted NMR, IR, and MS data.

This guide provides a foundational framework for the spectroscopic differentiation of this compound and its positional isomers. By combining predicted data with established experimental protocols, researchers can confidently identify and characterize these important chemical entities.

A Comparative Guide to the Identity Confirmation of 2-Chloro-4,6-dimethylnicotinamide Against a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for confirming the identity of a sample of 2-Chloro-4,6-dimethylnicotinamide against a certified reference standard. The following sections detail the experimental protocols, present comparative data in a tabular format, and include workflow diagrams to elucidate the identity confirmation process.

Analytical Technique Comparison

A multi-faceted approach employing both chromatographic and spectroscopic techniques is recommended for the unambiguous confirmation of the identity of this compound. This ensures a comprehensive characterization of the molecule, comparing the sample against a known reference standard.

Table 1: Comparison of Analytical Techniques for Identity Confirmation
TechniquePrincipleInformation ProvidedStrengthsLimitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of the analyte between a mobile and stationary phase.Retention time (t R ), peak purity.High resolution, quantitative accuracy, and reproducibility.[1][2]Co-elution of impurities can interfere with identification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Separation by HPLC followed by mass analysis of the parent ion and its fragments.Retention time, precursor and product ion masses.High specificity and sensitivity, capable of detecting trace levels.[1][2]Matrix effects can suppress or enhance ionization.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.Detailed information on molecular structure and connectivity.Provides definitive structural elucidation.Lower sensitivity compared to mass spectrometry.
Infrared (IR) Spectroscopy Absorption of infrared radiation by molecules, causing vibrational transitions.Information about the functional groups present in the molecule.[3]Rapid and non-destructive.Complex spectra can be difficult to interpret for large molecules.

Experimental Protocols

Detailed methodologies for each of the key identity confirmation experiments are provided below.

High-Performance Liquid Chromatography (HPLC)

Objective: To compare the retention time of the this compound sample with that of the reference standard.

Protocol:

  • Sample and Standard Preparation:

    • Accurately weigh and dissolve approximately 10 mg of the this compound sample and the reference standard in 10 mL of methanol to prepare 1 mg/mL stock solutions.

    • Further dilute the stock solutions with the mobile phase to a final concentration of 10 µg/mL.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (60:40, v/v).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 265 nm.

    • Column Temperature: 25 °C.

  • Data Analysis:

    • Inject the reference standard and the sample solutions.

    • Compare the retention times of the major peaks. The retention time of the sample should match that of the reference standard within a narrow window (e.g., ± 2%).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Objective: To confirm the molecular weight and fragmentation pattern of the this compound sample and compare it to the reference standard.

Protocol:

  • Sample and Standard Preparation: Prepare solutions as described in the HPLC protocol (Section 2.1).

  • Instrumentation: An HPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).

  • LC Conditions: Use the same chromatographic conditions as outlined in the HPLC protocol.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Mode: Multiple Reaction Monitoring (MRM) or full scan followed by product ion scan.

    • Precursor Ion (Q1): m/z 185.05 (for [M+H]⁺ of C₈H₁₀ClN₂O).

    • Product Ions (Q3): Monitor for characteristic fragment ions.

  • Data Analysis:

    • Confirm the presence of the precursor ion at m/z 185.05 in both the sample and the reference standard.

    • Compare the fragmentation patterns (product ion spectra). The relative abundances of the fragment ions in the sample should match those of the reference standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain detailed structural information and confirm the chemical environment of the protons and carbons in the this compound sample, comparing it to the reference standard.

Protocol:

  • Sample and Standard Preparation: Dissolve approximately 5-10 mg of the sample and the reference standard in 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in separate NMR tubes.[3]

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • ¹H NMR: Acquire a standard proton NMR spectrum.

    • ¹³C NMR: Acquire a proton-decoupled carbon-13 NMR spectrum.

  • Data Analysis:

    • Compare the chemical shifts (δ), coupling constants (J), and integration values of the signals in the ¹H NMR spectra of the sample and the reference standard.

    • Compare the chemical shifts of the signals in the ¹³C NMR spectra. The spectra of the sample and the reference standard should be superimposable.

Infrared (IR) Spectroscopy

Objective: To identify the characteristic functional groups in the this compound sample and compare the spectrum to that of the reference standard.

Protocol:

  • Sample Preparation: Place a small amount of the solid sample and the reference standard directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record the spectra over the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the clean, empty ATR crystal before running the samples.

  • Data Analysis:

    • Compare the positions and relative intensities of the absorption bands in the IR spectra of the sample and the reference standard. Key functional groups to look for include C=O (amide), C-N, C-Cl, and aromatic C-H and C=C vibrations. The spectra should be identical.

Comparative Data Summary

The following tables present hypothetical data to illustrate the expected results from the comparison of a test sample of this compound with a reference standard.

Table 2: HPLC and LC-MS/MS Data Comparison
ParameterReference StandardTest SampleAcceptance Criteria
HPLC Retention Time (t R ) 4.52 min4.51 min± 2% of Reference
LC-MS/MS Precursor Ion ([M+H]⁺) 185.05 m/z185.06 m/z± 0.2 Da of Theoretical Mass
LC-MS/MS Major Fragment Ions 140.0, 112.0, 77.0 m/z140.1, 112.0, 77.1 m/zConsistent fragmentation pattern
Table 3: NMR Spectroscopy Data Comparison (Hypothetical ¹H NMR in CDCl₃)
Proton AssignmentReference Standard Chemical Shift (δ, ppm)Test Sample Chemical Shift (δ, ppm)Acceptance Criteria
Aromatic-H7.25 (s, 1H)7.25 (s, 1H)Identical chemical shifts and multiplicities
Aromatic-H6.80 (s, 1H)6.80 (s, 1H)Identical chemical shifts and multiplicities
N-CH₃3.10 (s, 3H)3.10 (s, 3H)Identical chemical shifts and multiplicities
N-CH₃2.95 (s, 3H)2.95 (s, 3H)Identical chemical shifts and multiplicities
Ar-CH₃2.50 (s, 3H)2.50 (s, 3H)Identical chemical shifts and multiplicities
Ar-CH₃2.35 (s, 3H)2.35 (s, 3H)Identical chemical shifts and multiplicities
Table 4: IR Spectroscopy Data Comparison
Vibrational ModeReference Standard Wavenumber (cm⁻¹)Test Sample Wavenumber (cm⁻¹)Acceptance Criteria
C=O Stretch (Amide)16451646± 5 cm⁻¹
C-N Stretch13801381± 5 cm⁻¹
C-Cl Stretch780779± 5 cm⁻¹
Aromatic C=C Stretch1580, 14501581, 1450± 5 cm⁻¹

Visualized Workflows and Relationships

The following diagrams illustrate the logical flow of the identity confirmation process.

Identity_Confirmation_Workflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Comparison cluster_conclusion Conclusion Test_Sample Test Sample of This compound HPLC HPLC Analysis Test_Sample->HPLC LC_MS_MS LC-MS/MS Analysis Test_Sample->LC_MS_MS NMR NMR Spectroscopy Test_Sample->NMR IR IR Spectroscopy Test_Sample->IR Reference_Standard Reference Standard Reference_Standard->HPLC Reference_Standard->LC_MS_MS Reference_Standard->NMR Reference_Standard->IR Compare_Retention_Time Compare tR HPLC->Compare_Retention_Time Compare_Mass_Spectra Compare Mass Spectra LC_MS_MS->Compare_Mass_Spectra Compare_NMR_Spectra Compare NMR Spectra NMR->Compare_NMR_Spectra Compare_IR_Spectra Compare IR Spectra IR->Compare_IR_Spectra Identity_Confirmation Identity Confirmed Compare_Retention_Time->Identity_Confirmation Compare_Mass_Spectra->Identity_Confirmation Compare_NMR_Spectra->Identity_Confirmation Compare_IR_Spectra->Identity_Confirmation

Caption: Overall workflow for the identity confirmation of this compound.

Signaling_Pathway_Analogy Start Start: Identity Hypothesis Chromatography Chromatographic Evidence (HPLC, LC-MS/MS) Start->Chromatography Provides retention and mass data Spectroscopy Spectroscopic Evidence (NMR, IR) Start->Spectroscopy Provides structural data Data_Integration Integration of Orthogonal Data Chromatography->Data_Integration Spectroscopy->Data_Integration Conclusion Conclusion: Unambiguous Identity Confirmation Data_Integration->Conclusion Convergent Evidence

Caption: Logical relationship of evidence for identity confirmation.

References

Safety Operating Guide

Navigating the Disposal of 2-Chloro-4,6-dimethylnicotinamide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of 2-Chloro-4,6-dimethylnicotinamide (CAS No. 140413-44-1), ensuring compliance with safety regulations and promoting a secure laboratory environment.

Hazard Profile

The available data for this compound and its analogs suggest the following hazard classifications:

Hazard StatementDescription
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

This information underscores the importance of handling the compound with appropriate personal protective equipment (PPE) and ensuring its disposal is managed in a way that prevents harm to personnel and the environment.

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound is to treat it as hazardous waste and arrange for its collection by a licensed chemical waste disposal service.[1] Do not discharge it into the sewer system or dispose of it with regular trash.[2][3]

1. Waste Identification and Classification:

  • Identify: Clearly label the waste as "Hazardous Waste: this compound".

  • Classify: Based on its irritant properties, this compound would likely be classified under a relevant hazardous waste category. Consult your institution's Environmental Health and Safety (EHS) office or the waste disposal vendor for the specific waste codes (e.g., EPA or local equivalent).[1][4]

2. Proper Segregation and Storage:

  • Segregate: Store waste this compound separately from other incompatible chemical waste to prevent any potential reactions.

  • Containerize: Use a dedicated, leak-proof, and clearly labeled container for the waste. The container must be in good condition and compatible with the chemical.

  • Storage Location: Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area. This area should be accessible only to authorized personnel.[4]

3. Arrange for Professional Disposal:

  • Contact EHS: Notify your institution's EHS department about the hazardous waste that needs to be collected. They will typically coordinate with a licensed hazardous waste disposal company.

  • Documentation: Complete all necessary waste disposal forms or tags as required by your institution and the waste disposal vendor. This documentation is a legal requirement and ensures a proper chain of custody.[1][2]

  • Handover: Transfer the waste to the authorized waste disposal personnel upon their arrival.

4. Decontamination of Empty Containers:

  • Triple Rinse: If the original container is to be disposed of as non-hazardous waste, it must be thoroughly decontaminated. A common procedure is to triple rinse the container with a suitable solvent.

  • Collect Rinsate: The solvent used for rinsing (rinsate) must be collected and disposed of as hazardous waste along with the chemical itself.[3]

  • Deface Label: After decontamination, deface or remove the original label from the container before its disposal to avoid any confusion.

Disposal Workflow

The following diagram illustrates the key decision points and steps in the proper disposal of this compound.

cluster_0 On-Site Waste Management cluster_1 Disposal Process cluster_2 Container Decontamination A Waste Generation (this compound) B Identify & Classify as Hazardous Waste A->B C Segregate and Store in Labeled, Compatible Container B->C D Store in Designated Hazardous Waste Area C->D I Empty Container? C->I If container is emptied E Contact EHS or Waste Disposal Vendor D->E Initiate Disposal F Complete Waste Disposal Documentation E->F G Professional Waste Collection F->G H Final Disposal at Approved Facility G->H J Triple Rinse with Appropriate Solvent I->J Yes K Collect Rinsate as Hazardous Waste J->K L Deface Label & Dispose of Clean Container K->L

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting personnel and the environment. Always consult your institution's specific safety protocols and guidelines.

References

Personal protective equipment for handling 2-Chloro-4,6-dimethylnicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This guide provides crucial safety and logistical information for the handling of 2-Chloro-4,6-dimethylnicotinamide (CAS No. 140413-44-1). Adherence to these protocols is mandatory to ensure the safety of all researchers, scientists, and drug development professionals. The following procedures for personal protective equipment (PPE), operational handling, and disposal are designed to minimize exposure risk and ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling due to its potential hazards. Based on safety data sheets for similar compounds, it may cause skin, eye, and respiratory irritation.[1][2][3][4] Therefore, the use of appropriate personal protective equipment is the primary line of defense against exposure.

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeRequired PPESpecifications and Guidelines
Eye and Face Protection Safety Goggles and/or Face ShieldWear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] A face shield should be worn in situations with a higher risk of splashing.
Hand Protection Chemical-Resistant GlovesWear appropriate protective gloves to prevent skin exposure.[5][6] Always inspect gloves for tears or holes before use.
Body Protection Laboratory Coat or Chemical-Resistant SuitA standard laboratory coat should be worn for all procedures. For tasks with a higher risk of splashes or spills, a chemical-resistant apron or suit is recommended.[1][7]
Respiratory Protection Fume Hood or RespiratorAll handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][5] If a fume hood is not available or if exposure limits may be exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[1][5]

Operational Plans: Step-by-Step Handling Procedures

The following protocols provide a systematic approach to safely handle this compound from receipt to disposal.

1. Preparation and Engineering Controls:

  • Before handling, ensure that a chemical fume hood is operational and that an eyewash station and safety shower are readily accessible.

  • Verify that all necessary PPE is available and in good condition.

  • Ensure the work area is clean and uncluttered to minimize the risk of spills.

2. Donning PPE:

  • Step 1: Put on a laboratory coat, ensuring it is fully buttoned.

  • Step 2: If required, don a respirator. Ensure it is properly fitted and a seal check is performed.

  • Step 3: Put on safety goggles and, if necessary, a face shield.

  • Step 4: Wash and dry hands thoroughly before putting on chemical-resistant gloves. Ensure the gloves cover the cuffs of the lab coat.

3. Handling the Chemical:

  • Conduct all weighing and transferring of the solid compound within a certified chemical fume hood to avoid inhalation of dust.

  • Use spark-proof tools and avoid creating dust.

  • Keep containers tightly closed when not in use and store in a dry, cool, and well-ventilated place.[1][2]

  • Avoid contact with skin, eyes, and clothing.[1]

  • Do not eat, drink, or smoke in the handling area.[1]

4. Doffing PPE:

  • Step 1: Remove gloves first, peeling them off from the cuff to the fingertips to avoid touching the outer surface.

  • Step 2: Remove the face shield and safety goggles.

  • Step 3: Remove the laboratory coat.

  • Step 4: If a respirator was used, remove it last.

  • Step 5: Wash hands thoroughly with soap and water after removing all PPE.

5. Spill Management:

  • In the event of a spill, evacuate the immediate area.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand, silica gel, or vermiculite.[1]

  • Collect the absorbed material into a suitable, labeled container for disposal.

  • Clean the spill area thoroughly.

Disposal Plan

All waste generated from handling this compound, including contaminated PPE and absorbent materials, must be treated as hazardous waste.

  • Contaminated PPE: Disposable gloves, lab coats, and other contaminated items should be placed in a designated, sealed, and labeled hazardous waste container.

  • Chemical Waste: Unused or waste this compound and spill cleanup materials must be disposed of in accordance with local, state, and federal regulations.[1][2][8] Do not dispose of the chemical down the drain. Contact your institution's environmental health and safety department for specific disposal procedures.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the safe handling of this compound.

start Start: Receive Chemical prep Preparation & Engineering Controls (Fume Hood, Eyewash, Safety Shower) start->prep don_ppe Don PPE (Lab Coat, Respirator, Goggles, Gloves) prep->don_ppe handle Handle Chemical (In Fume Hood, Avoid Dust) don_ppe->handle spill Spill Occurs? handle->spill spill_manage Spill Management (Evacuate, Absorb, Clean) spill->spill_manage Yes doff_ppe Doff PPE (Gloves, Goggles, Coat, Respirator) spill->doff_ppe No spill_manage->doff_ppe disposal Waste Disposal (Contaminated PPE, Chemical Waste) doff_ppe->disposal end End: Procedure Complete disposal->end

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-4,6-dimethylnicotinamide
Reactant of Route 2
Reactant of Route 2
2-Chloro-4,6-dimethylnicotinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.